GSK0660
Beschreibung
PPAR antagonist; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKBGWLUHKMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673163 | |
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014691-61-2 | |
| Record name | GSK0660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GSK0660: A Technical Guide to its Mechanism of Action as a PPARβ/δ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK0660 is a potent and selective small molecule antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cellular proliferation.[1][2] By competitively inhibiting the binding of endogenous ligands, this compound prevents the transcriptional activation of PPARβ/δ target genes.[3][4] The compound also exhibits inverse agonist properties, reducing basal receptor activity.[5] Its high selectivity for PPARβ/δ over PPARα and PPARγ isoforms makes it a valuable tool for elucidating the specific biological functions of PPARβ/δ and a potential therapeutic agent for diseases driven by its overactivation, such as certain cancers and inflammatory conditions.[1][2][6] This document provides a detailed overview of the mechanism of action, pharmacological profile, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound functions primarily as a selective antagonist of the PPARβ/δ nuclear receptor.[5][6] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
The mechanism of this compound involves the following key steps:
-
Competitive Binding: this compound occupies the ligand-binding pocket of the PPARβ/δ receptor, preventing the binding of endogenous or synthetic agonists.
-
Inhibition of RXR Heterodimerization: By binding to the receptor, this compound induces a conformational change that is unfavorable for heterodimerization with RXR.
-
Blocked DNA Binding: Consequently, the PPARβ/δ-RXR complex cannot effectively bind to PPREs on the DNA.
-
Transcriptional Repression: The recruitment of co-activator proteins is blocked, and co-repressor proteins may be recruited, leading to the repression of target gene transcription.[4]
In addition to its antagonist activity, this compound also demonstrates inverse agonism , meaning it can reduce the basal, ligand-independent activity of the PPARβ/δ receptor.[5][7] This suggests it can stabilize an inactive conformation of the receptor. Some studies also indicate that this compound may have effects that are independent of its action on PPARβ/δ, although the primary mechanism is receptor-mediated.[7]
Pharmacological Profile: Quantitative Data
This compound is characterized by its high potency and selectivity for PPARβ/δ. The following table summarizes its inhibitory concentrations across the three human PPAR isoforms.
| Parameter | PPARβ/δ | PPARα | PPARγ | Reference(s) |
| Binding IC₅₀ | 155 nM | > 10 µM | ≥ 10 µM | [1][5][6] |
| Antagonist Assay IC₅₀ | 300 nM | > 10 µM | > 10 µM | [2][8] |
| pIC₅₀ | 6.8 | - | - | [1][2] |
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower value indicates higher potency.
-
pIC₅₀: The negative logarithm of the IC₅₀ value.
Modulation of Signaling Pathways
This compound has been shown to modulate several downstream signaling pathways by inhibiting PPARβ/δ activity, primarily impacting inflammation, angiogenesis, and cell metabolism.
In human retinal microvascular endothelial cells (HRMECs), Tumor Necrosis Factor-alpha (TNFα) is a potent inflammatory stimulus. This compound has been demonstrated to counteract TNFα-induced inflammation. It blocks the upregulation of key chemokines, such as CCL8 and CXCL10, which are involved in recruiting leukocytes to the site of inflammation.[7][9] This suggests a therapeutic potential for this compound in inflammatory conditions like diabetic retinopathy.[7][10]
As an antagonist, this compound reduces the expression of established PPARβ/δ target genes. For example:
-
In skeletal muscle cells, this compound (100 nM) was shown to decrease the expression of CPT1a , a gene involved in fatty acid oxidation, by approximately 50%.[1]
-
In non-small cell lung cancer (NSCLC) cell lines, this compound (10 µM) effectively blocked the agonist-induced expression of VEGF , a critical factor in angiogenesis.[3]
-
It also antagonizes the upregulation of Angiopoietin-like 4 (Angptl4) , a known PPARβ/δ target involved in both lipid metabolism and angiogenesis.[4][7]
Key Experimental Protocols & Methodologies
The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed summaries of common experimental protocols.
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of PPARβ/δ in response to an agonist.
-
Objective: To determine the IC₅₀ of this compound as a PPARβ/δ antagonist.
-
Cell Line: HEK293 or similar cells suitable for transfection.
-
Methodology:
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for full-length human PPARβ/δ.
-
A reporter plasmid containing a luciferase gene downstream of a PPRE promoter.
-
-
Treatment: After allowing for protein expression (typically 24 hours), treat the cells with:
-
A constant, known concentration of a PPARβ/δ agonist (e.g., GW0742).
-
A serial dilution of this compound.
-
-
Incubation: Incubate cells for 18-24 hours to allow for transcriptional activation.
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer. The light output is directly proportional to the level of gene transcription.
-
Analysis: Plot the luciferase signal against the log concentration of this compound. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
RNA sequencing (RNA-seq) is used to obtain a global view of the genes whose expression is altered by this compound, particularly in a disease-relevant context.
-
Objective: To identify genes and pathways regulated by this compound in the presence of an inflammatory stimulus.
-
Cell Line: Human Retinal Microvascular Endothelial Cells (HRMECs).[9]
-
Methodology:
-
Cell Culture & Treatment: Culture HRMECs to ~80% confluency. Serum starve the cells for 12 hours.[2]
-
Experimental Groups: Treat cells for 6 hours with:[2][9]
-
Vehicle (e.g., 0.1% DMSO).
-
TNFα (pro-inflammatory stimulus).
-
TNFα + this compound.
-
-
RNA Isolation: Wash cells twice with cold PBS and extract total RNA using a suitable kit. Assess RNA quality and quantity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA (e.g., poly-A selection, cDNA synthesis, adapter ligation).
-
Sequencing: Perform high-throughput sequencing (e.g., 50 bp single-read protocol).[9]
-
Data Analysis:
-
This assay is used to determine the effect of this compound on cell viability, either alone or in combination with other treatments.
-
Objective: To assess if this compound reverses the effects of other compounds on cell proliferation or differentiation.
-
Cell Line: MC3T3-E1 osteoblastic cells.[1]
-
Methodology:
-
Plating: Seed MC3T3-E1 cells in a 96-well microplate.
-
Treatment: Pre-treat cells with this compound (e.g., 0.5 µM) for a specified time, followed by incubation with a stimulating agent (e.g., bezafibrate).[1]
-
Incubation: Incubate for the desired duration (e.g., 48 hours).[1]
-
MTT/MTS Addition: Add 10 µL of MTT (or MTS) reagent to each well and incubate at 37°C for 4 hours. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Transcriptional and Non-Transcriptional Functions of PPARβ/δ in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 4. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK 0660, PPARdelta antagonist (CAS 1014691-61-2) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Inverse Agonist Properties of GSK0660 on Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the inverse agonist properties of GSK0660, a selective ligand for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). It details its binding affinity, mechanism of action, effects on gene expression, and the experimental protocols used for its characterization.
Introduction: PPARβ/δ and the Concept of Inverse Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ.[1] PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to control their expression.[2]
While agonists activate nuclear receptors and neutral antagonists block this activation, an inverse agonist goes a step further. It not only blocks the effects of an agonist but also reduces the receptor's basal, ligand-independent activity. This is typically achieved by stabilizing an inactive receptor conformation and enhancing its interaction with co-repressor proteins. This compound is a well-characterized PPARβ/δ antagonist that also exhibits such inverse agonist properties.[3]
Quantitative Data: Binding Affinity and Gene Regulation
This compound demonstrates high selectivity for PPARβ/δ over the other PPAR isotypes. Its inhibitory concentration (IC50) and effects on target gene expression are summarized below.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Notes |
|---|---|---|---|
| Binding Assay IC50 | PPARβ/δ | 155 nM | The concentration required to displace 50% of a radiolabeled ligand.[4][5][6] |
| Antagonist Assay IC50 | PPARβ/δ | 300 nM | The concentration required to inhibit 50% of the agonist-induced response.[4][6] |
| pIC50 | PPARβ/δ | 6.8 | The negative logarithm of the IC50 value, indicating high potency.[4][6] |
| Binding Assay IC50 | PPARα | >10 µM | Demonstrates high selectivity for the β/δ isotype.[4][5][6] |
| Binding Assay IC50 | PPARγ | ≥10 µM | Demonstrates high selectivity for the β/δ isotype.[4][6] |
| Inverse Agonist IC50 | PPARβ/δ | 48 nM | Assessed as inhibition of Angiopoietin-like 4 (Angptl4) expression in mouse C2C12 cells.[5] |
Table 2: Effect of this compound on PPARβ/δ Target Gene Expression
| Gene Target | Cell Line / Model | Effect | Concentration | Notes |
|---|---|---|---|---|
| ANGPTL4 | C2C12 myotubes | Down-regulation below basal levels | 48 nM (IC50) | Angiopoietin-like 4 is a well-established PPARβ/δ target gene.[5][7][8] |
| CPT1a | Skeletal muscle cells | ~50% reduction below basal levels | 100 nM | Carnitine palmitoyltransferase I is a key enzyme in fatty acid oxidation.[5][9] |
| PDK4 | Skeletal muscle cells | No effect | 100 nM | Pyruvate dehydrogenase kinase 4, another PPARβ/δ target, was unaffected at this concentration.[5] |
| VEGF | Primary mouse RPE & ARPE-19 | Reduced hypoxia-induced production | Not specified | Vascular Endothelial Growth Factor, involved in angiogenesis.[10] |
| CCL8, CXCL10 | Human Retinal Microvascular Endothelial Cells (HRMEC) | Blocks TNFα-induced upregulation | Not specified | These chemokines are involved in leukocyte recruitment and inflammation.[3][11] |
Signaling Pathways and Mechanism of Action
The inverse agonism of this compound is understood by its ability to alter the conformational state of the PPARβ/δ-RXR heterodimer, favoring the recruitment of co-repressors over co-activators, thereby suppressing even the basal level of gene transcription.
An agonist binds to the Ligand Binding Domain (LBD) of PPARβ/δ, inducing a conformational change that releases co-repressors and facilitates the recruitment of co-activator proteins. This complex then initiates the transcription of target genes involved in processes like fatty acid oxidation and energy homeostasis.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Activation of peroxisome proliferator-activated receptor delta induces fatty acid beta-oxidation in skeletal muscle and attenuates metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK0660 selectivity for PPARδ over PPARα and PPARγ
An In-depth Technical Guide to the Selectivity of GSK0660 for PPARδ
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the selective antagonist this compound, with a specific focus on its binding affinity and functional selectivity for the peroxisome proliferator-activated receptor delta (PPARδ) over its other isoforms, PPARα and PPARγ.
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which includes three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).[1] These receptors act as critical regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[1] this compound has been identified as a potent and selective antagonist of PPARδ. Its selectivity is crucial for its utility as a chemical probe to investigate the specific biological roles of PPARδ and for the development of targeted therapeutics. This guide summarizes the quantitative data defining its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the underlying pathways and workflows.
Quantitative Selectivity Data
This compound demonstrates significant selectivity for PPARδ over the α and γ isoforms. This selectivity has been quantified through both direct binding assays and cell-based functional assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Assay Type | Target | IC50 Value | Reference |
| Binding Assay | PPARδ | 155 nM | [2][3][4][5][6] |
| PPARα | >10,000 nM | [2][3][4][7] | |
| PPARγ | ≥10,000 nM | [2][3][4][7] | |
| Antagonist Assay | PPARδ | 300 nM | [2][5][6] |
| (Functional) | PPARα | Inactive | [7][8] |
| PPARγ | Inactive | [7][8] |
The data clearly indicates that this compound is a potent antagonist of PPARδ, with an IC50 of 155 nM in direct binding assays.[2][3][4] In contrast, its affinity for PPARα and PPARγ is substantially lower, with IC50 values exceeding 10 µM.[2][3][4][7] This represents a selectivity of at least 65-fold for PPARδ over the other isoforms in binding. Functional cell-based assays confirm this selectivity, where this compound effectively antagonizes PPARδ activity with an IC50 of 300 nM while remaining inactive against PPARα and PPARγ.[2][5][6][7][8]
Signaling Pathway and Mechanism of Action
PPARs function by forming a heterodimer with the Retinoid X Receptor (RXR). Upon activation by a ligand (agonist), this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of co-activator proteins and subsequent gene transcription. This compound acts as an antagonist by binding to the ligand-binding domain (LBD) of PPARδ, preventing the conformational change required for co-activator recruitment and thus inhibiting both basal and agonist-induced gene expression. Some evidence also suggests this compound may exhibit inverse agonist properties, potentially by promoting the recruitment of co-repressor complexes.[4][9]
Caption: PPARδ signaling pathway showing activation by an agonist and inhibition by the antagonist this compound.
Experimental Protocols
The selectivity of this compound was determined using highly specific and sensitive assays. The detailed methodologies for these key experiments are outlined below.
Ligand Displacement Assay (Time-Resolved FRET)
This in vitro assay quantifies the ability of a test compound (this compound) to displace a known fluorescent ligand from the PPAR ligand-binding domain (LBD), thereby determining its binding affinity (IC50). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly employed for its high signal-to-background ratio.
Methodology:
-
Reagents:
-
Recombinant purified PPAR LBDs (GST-PPARδ, GST-PPARα, GST-PPARγ).
-
Fluorescent PPAR Ligand (e.g., Fluormone™ Pan-PPAR Green), acting as the FRET acceptor.
-
Lanthanide-labeled Anti-GST Antibody (e.g., Terbium Cryptate), acting as the FRET donor.[10][11]
-
This compound serially diluted in an appropriate buffer (e.g., PBS with 0.01% BSA).
-
-
Procedure:
-
Add the PPAR LBD, fluorescent ligand, and anti-GST antibody to the wells of a low-volume 384-well plate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence using a TR-FRET-capable plate reader.
-
Excite the Terbium donor at ~340 nm.
-
Measure emission at two wavelengths: the donor's emission (~620 nm) and the acceptor's FRET-sensitized emission (~520 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
The displacement of the fluorescent ligand by this compound results in a decrease in the FRET signal.
-
Plot the FRET ratio against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow and principle of the TR-FRET based ligand displacement assay for this compound.
Cell-Based Chimera Transactivation Assay
This assay measures the functional activity of this compound as an antagonist in a cellular context. It uses a reporter gene system where the expression of luciferase is controlled by the interaction of a compound with the PPAR LBD.
Methodology:
-
Plasmids:
-
Expression Plasmid (pBIND-PPAR): Encodes a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human PPAR LBD (separate plasmids for PPARδ, α, and γ).[12][13]
-
Reporter Plasmid (pGRE-LUC): Contains multiple GAL4 upstream activation sequences (UAS) driving the expression of the firefly luciferase gene.[12][13]
-
Control Plasmid (pRL-TK): Encodes Renilla luciferase under a constitutive promoter, used to normalize for transfection efficiency.[12][13]
-
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After allowing for plasmid expression (4-6 hours), replace the medium.
-
Add a fixed, sub-maximal (EC80) concentration of a known PPAR agonist (e.g., GW1516 for PPARδ).
-
Immediately add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the cells for 18-24 hours.
-
-
Detection:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
The antagonistic activity of this compound is observed as a dose-dependent decrease in the agonist-induced luciferase signal.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the functional IC50 value.[7]
-
Caption: Workflow for the cell-based GAL4-PPARδ chimera transactivation antagonist assay.
References
- 1. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK 0660, PPARdelta antagonist (CAS 1014691-61-2) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resonance energy transfer from lanthanide chelates to overlapping and nonoverlapping fluorescent protein acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lanthanide Chelates as Donors in Fluorescence Resonance Energy Transfer: Exciting Prospects for Bioaffinity Assay Detection | Semantic Scholar [semanticscholar.org]
- 12. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]
GSK0660: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a ligand-activated transcription factor pivotal in the regulation of lipid metabolism, inflammation, and cellular proliferation.[1][2][3][4] this compound also exhibits inverse agonist activity, meaning it can reduce the basal activity of PPARβ/δ.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene expression with supporting quantitative data, and detailed experimental protocols for studying its effects.
Core Mechanism of Action
This compound exerts its effects by binding to the PPARβ/δ receptor, thereby inhibiting the recruitment of coactivators and preventing the transcription of target genes.[5][6] In some cellular contexts, it can enhance the interaction of corepressors with PPARβ/δ, leading to the repression of gene expression.[5][6] Its selectivity for PPARβ/δ over PPARα and PPARγ makes it a valuable tool for dissecting the specific roles of the PPARβ/δ isoform.[7][8][9][10]
Quantitative Data on this compound Activity and Gene Regulation
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on gene expression from various studies.
| Parameter | Value | Assay Type | Reference |
| IC50 (PPARβ/δ) | 155 nM | Binding Assay | [7][8][9] |
| pIC50 (PPARβ/δ) | 6.8 | Binding Assay | [5][8][9] |
| IC50 (PPARα) | >10 µM | Binding Assay | [7][8][9] |
| IC50 (PPARγ) | >10 µM | Binding Assay | [7][8][9] |
| Table 1: Inhibitory Potency and Selectivity of this compound |
| Context | Treatment | Effect | Genes Affected | Quantitative Change | Reference |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | TNFα + this compound vs. TNFα alone | Differential Regulation | 273 transcripts | - | [1][11] |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | TNFα + this compound | Blocked Upregulation | CCL8, CCL17, CXCL10 | - | [1][11] |
| Human Skeletal Muscle Cells | This compound (100 nM) | Reduction in Basal Expression | CPT1a | ~50% reduction | [7] |
| Human Skeletal Muscle Cells | This compound | Reduction in Basal Expression | ANGPTL4, CPT1a | Dose-dependent reduction | [5][6] |
| Human Skeletal Muscle Cells | GW0742 (agonist) + this compound | Antagonism of Induced Expression | ANGPTL4, CPT1a, PDK4 | ~60-80% reduction | [5] |
| Colon Cancer Cells | This compound | Reduction in Expression | CD47 | Time and dose-dependent reduction | [12] |
| Colon Cancer Cells | This compound | Reduction in Gene Transcription | PD-L1 | Significant reduction | [13] |
| Table 2: Summary of this compound's Effect on Gene Expression |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate inflammatory signaling pathways, particularly in the context of TNFα-induced gene expression in retinal endothelial cells. It acts by antagonizing PPARβ/δ, which in turn affects the expression of downstream inflammatory mediators.
Caption: this compound inhibits TNFα-induced inflammatory gene expression by antagonizing PPARβ/δ.
In cancer cells, this compound has been shown to downregulate the expression of immune checkpoint proteins like PD-L1 and the "don't eat me" signal CD47, suggesting a role in enhancing anti-tumor immunity.
Caption: this compound reduces the expression of immune checkpoint proteins PD-L1 and CD47.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from studies utilizing this compound.
Cell Culture and Treatment for Gene Expression Analysis (RNA-Seq)
This protocol is based on the methodology used to study the effect of this compound on TNFα-induced gene expression in Human Retinal Microvascular Endothelial Cells (HRMECs).[1]
-
Cell Culture:
-
Serum Starvation:
-
Serum starve the cells for 12 hours to synchronize them and reduce baseline signaling activity.[9]
-
-
Treatment:
-
Treat cells with one of the following conditions:
-
Incubate for a specified period (e.g., 6 hours for initial gene expression changes).[9]
-
-
RNA Isolation:
-
Wash cells twice with cold PBS.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
RNA Sequencing:
-
Assess RNA quality and quantity.
-
Perform library preparation using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq) with a 50 bp single-read protocol.[1]
-
-
Data Analysis:
Caption: Experimental workflow for RNA-sequencing analysis of this compound's effects.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol is used to validate the findings from RNA-seq or to quantify the expression of specific target genes.[1]
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA as described in the RNA-seq protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Primer Design:
-
Design or obtain validated primers for the genes of interest (e.g., ANGPTL4, CCL8, CXCL10, PDK1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[1]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, primers, and a SYBR Green master mix.
-
Perform the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[14]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if a protein of interest (e.g., PPARβ/δ) directly binds to a specific region of DNA in the cell.
-
Cell Treatment and Cross-linking:
-
Culture and treat cells as described for gene expression analysis.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-PPARβ/δ) or a control IgG.[15]
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the amount of precipitated DNA for a specific target region (e.g., a PPRE in a gene promoter) using qPCR.
-
Conclusion
This compound is a critical pharmacological tool for investigating the biological functions of PPARβ/δ. Its ability to selectively antagonize this nuclear receptor allows for the detailed study of its role in regulating gene expression in various physiological and pathological contexts, from inflammation to cancer. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting PPARβ/δ with this compound.
References
- 1. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of PPAR transcription factors in the energetic metabolic switch occurring during adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. This compound enhances antitumor immunotherapy by reducing PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional and Non-Transcriptional Functions of PPARβ/δ in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
The Intricate Dance of Cellular Regulation: A Technical Guide to the Biological Functions of PPARδ and its Inhibition by GSK0660
For Researchers, Scientists, and Drug Development Professionals
Peroxisome proliferator-activated receptor delta (PPARδ) is a ligand-activated transcription factor that plays a pivotal role in a myriad of physiological processes, including lipid and glucose metabolism, inflammation, cell proliferation, and differentiation.[1][2][3] Its diverse functions have positioned it as a compelling therapeutic target for a range of pathologies, from metabolic disorders to cancer. This technical guide provides an in-depth exploration of the biological functions of PPARδ and the inhibitory mechanisms of GSK0660, a potent and selective antagonist. We will delve into the quantitative effects of this compound, detailed experimental methodologies for its study, and the signaling pathways it modulates.
PPARδ: A Master Regulator of Cellular Processes
PPARδ, also known as PPARβ, is a member of the nuclear receptor superfamily.[1] Upon activation by endogenous ligands such as fatty acids and their derivatives, PPARδ forms a heterodimer with the retinoid X receptor (RXR).[2][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
The physiological consequences of PPARδ activation are widespread and tissue-specific. In skeletal muscle, PPARδ is highly expressed and its activation promotes fatty acid oxidation, mitochondrial biogenesis, and a switch towards oxidative muscle fibers, leading to enhanced endurance.[5][6] In adipose tissue, it governs the expression of genes involved in lipid metabolism.[2] Furthermore, PPARδ has been implicated in the regulation of inflammation, with studies suggesting it can exert both pro- and anti-inflammatory effects depending on the cellular context.[3][7] Its role in cancer is complex, with evidence suggesting it can promote tumor progression by altering cancer cell metabolism and enhancing angiogenesis.[2][5][8]
This compound: A Selective Antagonist of PPARδ
This compound is a well-characterized, selective antagonist of PPARδ.[8][9][10] It exhibits high affinity for PPARδ with minimal cross-reactivity for other PPAR isoforms, PPARα and PPARγ, making it an invaluable tool for elucidating the specific functions of PPARδ.[8][9] this compound can also act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[9][11]
The primary mechanism of action of this compound is the competitive inhibition of ligand binding to the PPARδ ligand-binding domain. This prevents the conformational changes required for the recruitment of coactivators and the subsequent activation of gene transcription.
Quantitative Analysis of this compound-Mediated Inhibition
The inhibitory potency and effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data on the interaction of this compound with PPARδ and its impact on various biological processes.
| Parameter | Value | Assay | Reference |
| IC50 (PPARδ) | 155 nM | Binding Assay | [8][9][10] |
| IC50 (PPARδ) | 300 nM | Antagonist Assay | [12][13] |
| IC50 (PPARα) | > 10 µM | [8][9] | |
| IC50 (PPARγ) | ≥ 10 µM | [8][9] | |
| pIC50 (PPARβ/δ) | 6.8 | [12][13] |
Table 1: Inhibitory Potency of this compound on PPAR Isoforms. This table highlights the high selectivity of this compound for PPARδ over other PPAR isoforms.
| Biological Process | Cell/Model System | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Acute Myeloid Leukemia (AML) cells | Dose-dependent | Significant reduction in viability | [4] |
| Angiogenesis (Tube Formation) | Human Choroidal Endothelial Cells (HCEC) | Dose-dependent | Reduction in VEGF-stimulated tube formation | [1] |
| Angiogenesis (Sprouting) | Mouse Choroid Explants | Not specified | 30% reduction in angiogenic sprouting | [1] |
| VEGF Production | Primary mouse RPE and ARPE-19 cells (hypoxia) | Increasing concentrations | Reduced VEGF production | [1] |
| Fatty Acid Uptake | AML cells | Not specified | Significant inhibition of palmitate uptake | [4] |
| CPT1a Expression | Skeletal muscle cells | 100 nM | ~50% reduction below basal level | [14] |
| Inflammatory Cytokine Expression (TNFα-induced) | Human Retinal Microvascular Endothelial Cells (HRMEC) | Not specified | Blocks upregulation of CCL8, CCL17, and CXCL10 | [15] |
| Tumor Growth | In vivo mouse model | Not specified | Suppressed tumor growth | [7] |
Table 2: Quantitative Effects of this compound on Various Biological Functions. This table provides a summary of the inhibitory effects of this compound on key cellular processes regulated by PPARδ.
Experimental Protocols for Studying PPARδ Inhibition
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols used to investigate the effects of this compound on PPARδ.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used depending on the biological question, including but not limited to, human retinal microvascular endothelial cells (HRMECs), cancer cell lines (e.g., SW480, Hela), and skeletal muscle cells.[7][12]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[12]
-
This compound Treatment: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution.[12] For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.
Luciferase Reporter Assay for PPARδ Activity
This assay is used to quantify the transcriptional activity of PPARδ in response to agonists and antagonists.
-
Principle: Cells are co-transfected with a plasmid containing a PPRE driving the expression of a reporter gene (e.g., firefly luciferase) and a plasmid expressing PPARδ. A second reporter plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Protocol:
-
Seed cells in a multi-well plate.
-
Transfect cells with the reporter plasmids and PPARδ expression plasmid using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with a known PPARδ agonist (e.g., GW501516) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity of both firefly and Renilla reporters using a luminometer and a dual-luciferase reporter assay system.[6][16][17]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of PPARδ and its target proteins.
-
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PPARδ, anti-CPT1A) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.[15][18][19][20]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the mRNA levels of PPARδ target genes.
-
Protocol:
-
Treat cells with this compound as described above.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers for the target genes (e.g., CPT1A, PDK4, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH, RPS18).[21][22][23][24][25]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
In Vivo Animal Studies
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of this compound.
-
Animal Models: Various mouse models can be utilized, including models of inflammation, cancer, and metabolic diseases.[26][27]
-
This compound Administration: this compound can be administered via different routes, such as intraperitoneal (i.p.) injection. The dosage and frequency of administration will depend on the specific study design.[26][27] It's important to note that this compound has been reported to have limited oral bioavailability.[12][28]
-
Outcome Measures: Depending on the model, various parameters can be assessed, including tumor volume, inflammatory markers in tissues, metabolic parameters, and survival rates.[26][27]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving PPARδ and a typical experimental workflow for studying the effects of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. GSK 0660, PPARdelta antagonist (CAS 1014691-61-2) | Abcam [abcam.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. bio-techne.com [bio-techne.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Item - Primers used for qRT-PCR analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 24. origene.com [origene.com]
- 25. researchgate.net [researchgate.net]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The role of GSK0660 in cancer cell proliferation studies
An In-depth Technical Guide on the Role of GSK0660 in Cancer Cell Proliferation Studies
Introduction
This compound is a potent and selective antagonist for the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of various genes involved in metabolism, inflammation, and cell proliferation.[2][3] While the role of PPARβ/δ in cancer has been debated, many studies suggest its activation promotes the growth and survival of cancer cells in various tissues.[4][5] this compound, by inhibiting PPARβ/δ activity, serves as a critical chemical probe for elucidating the receptor's function in oncology and as a potential therapeutic agent for cancer treatment. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cell proliferation, and the experimental protocols used in its study.
Mechanism of Action of this compound in Cancer Cells
This compound exerts its anti-proliferative effects primarily by blocking the transcriptional activity of PPARβ/δ. As a ligand-activated transcription factor, PPARβ/δ typically forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[6] This binding initiates the transcription of genes that can drive cancer progression.
This compound's antagonism of PPARβ/δ has been shown to disrupt several key cellular processes that are hallmarks of cancer:
-
Metabolic Reprogramming: this compound can inhibit the expression of genes crucial for cancer cell metabolism, such as the glucose transporter Glut1 and the amino acid transporter SLC1-A5. By downregulating these transporters, this compound limits the nutrient influx required for rapid cell growth and proliferation, leading to the suppression of downstream signaling pathways like mTOR.[6]
-
Cell Cycle Regulation: Inhibition of PPARβ/δ by antagonists has been linked to reduced expression of key cell cycle proteins like Cyclin E1, leading to cell cycle arrest.[4] In contrast, activation of other PPAR isoforms, such as PPARγ, can induce G0/G1 phase arrest by downregulating Cyclin D1 and Cdk4.[7] While this compound specifically targets PPARβ/δ, its downstream effects converge on the cell cycle machinery.
-
Immune Evasion: Recent studies have shown that this compound can reduce the expression of Programmed Death-Ligand 1 (PD-L1) on colon cancer cells in a PPARβ/δ-dependent manner.[8] Lower PD-L1 levels on tumor cells can enhance T-cell activity, suggesting that this compound may inhibit tumor immune escape and improve the efficacy of immunotherapies.[8]
-
Apoptosis: In some contexts, the inhibition of PPARβ/δ with this compound has been shown to influence apoptosis. For instance, it was found to partially inhibit ginsenoside Rh2-induced apoptosis in a prostate cancer cell line, indicating a complex, context-dependent role for PPARβ/δ in programmed cell death.[4]
Signaling Pathways Modulated by this compound
The anti-proliferative effects of this compound are mediated through the modulation of specific intracellular signaling pathways. By antagonizing PPARβ/δ, this compound initiates a cascade of events that ultimately hinder cancer cell growth.
Caption: this compound inhibits PPARβ/δ, reducing the transcription of Glut1 and SLC1-A5, which in turn suppresses mTOR signaling and cell proliferation.
Caption: this compound reduces PD-L1 expression on cancer cells by inhibiting PPARβ/δ, thereby preventing T-cell inactivation and reducing immune escape.
Quantitative Data on this compound Activity
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.
| Parameter | Value | Target/Assay | Cell Line / System | Reference |
| Binding Affinity (IC50) | 155 nM | PPARβ/δ | In vitro binding assay | [1] |
| Antagonist Activity (IC50) | 300 nM | PPARβ/δ | In vitro antagonist assay | [1] |
| Antagonist Activity (pIC50) | 6.8 | PPARβ/δ | Not Specified | [1] |
| Effect on Proliferation | Inhibition | Cell Proliferation | Human Retinal Microvascular Endothelial Cells (HRMEC) | [1] |
| Effective Concentration | 0.01 - 1.0 µM | Inhibition of Differentiation | Human Retinal Microvascular Endothelial Cells (HRMEC) | [1] |
Note: While this compound has been used in numerous cancer studies, specific IC50 values for proliferation in various cancer cell lines are not consistently reported in a centralized manner. Researchers typically determine these values empirically for their cell line of interest.
Experimental Protocols
Studying the effect of this compound on cancer cell proliferation involves a series of well-established in vitro assays.
Caption: A typical experimental workflow for evaluating the effect of this compound on cancer cells.
Cell Viability/Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A DNA-intercalating dye like Propidium Iodide (PI) is used, where the fluorescence intensity is directly proportional to the amount of DNA.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695) (for fixation)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Culture and treat cells with this compound for a specific duration (e.g., 24 hours). Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data is used to generate a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any drug-induced cell cycle arrest.[7][10]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess how this compound affects the expression levels of proteins involved in proliferation (e.g., Cyclin D1, c-Myc, PCNA) and apoptosis (e.g., Bax, Bcl-2).[7]
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Probing: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against the protein of interest.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponds to the protein expression level.
-
Conclusion
This compound is an invaluable tool for investigating the role of PPARβ/δ in cancer biology. By selectively antagonizing this nuclear receptor, this compound has been shown to inhibit cancer cell proliferation through multiple mechanisms, including the disruption of cellular metabolism, induction of cell cycle arrest, and modulation of the tumor immune microenvironment.[4][6][8] The experimental protocols detailed herein provide a robust framework for researchers to further explore its effects. The continued study of this compound and similar molecules will deepen our understanding of PPARβ/δ signaling in cancer and may pave the way for novel therapeutic strategies targeting this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR Beta/Delta and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Peroxisome proliferator-activated receptor gamma ligands induce cell cycle arrest and apoptosis in human renal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances antitumor immunotherapy by reducing PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuroinflammation with GSK0660: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of GSK0660, a selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonist, as a tool to investigate and modulate neuroinflammatory processes. This document provides a comprehensive overview of its mechanism of action, its effects on key inflammatory mediators and signaling pathways, and detailed experimental protocols for its application in neuroinflammation research.
Introduction to Neuroinflammation and this compound
Neuroinflammation is a complex biological response within the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes, and the production of a host of inflammatory molecules. While a crucial component of the brain's defense and repair mechanisms, chronic or dysregulated neuroinflammation is a key pathological feature in a wide range of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis, as well as in acute brain injuries like stroke and trauma.[1][2]
This compound is a potent and selective antagonist of PPARβ/δ, a nuclear receptor that functions as a transcription factor.[1][3] PPARβ/δ is ubiquitously expressed, including in the brain, and is involved in regulating various cellular processes such as lipid metabolism, cell proliferation, and inflammation.[2][4] By inhibiting PPARβ/δ, this compound offers a valuable pharmacological tool to dissect the role of this receptor in the intricate signaling networks that govern neuroinflammation.
Mechanism of Action of this compound in Neuroinflammation
This compound exerts its anti-inflammatory effects primarily by antagonizing the activity of PPARβ/δ. In the context of neuroinflammation, PPARβ/δ activation has been linked to the expression of pro-inflammatory genes. By blocking this receptor, this compound can attenuate the inflammatory response through several key mechanisms:
-
Modulation of Microglial Activation: Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This compound has been shown to suppress the activation of microglia, thereby reducing the production of pro-inflammatory cytokines.[2]
-
Inhibition of Pro-inflammatory Gene Expression: this compound can decrease the expression of various pro-inflammatory mediators, including cytokines and chemokines. This is achieved, in part, through the modulation of key inflammatory signaling pathways.
-
Reduction of Oxidative Stress: Neuroinflammation is often accompanied by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. This compound has been demonstrated to reduce oxidative stress markers in models of neuroinflammation.[2]
Key Signaling Pathways Modulated by this compound
This compound's antagonism of PPARβ/δ influences several critical intracellular signaling pathways that drive the neuroinflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes. In activated microglia, PPARβ/δ can promote NF-κB activity. This compound, by inhibiting PPARβ/δ, can thus lead to the suppression of the NF-κB signaling cascade, resulting in a downstream reduction of inflammatory molecule production.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also pivotal in transducing extracellular inflammatory signals into intracellular responses. Activation of these pathways in microglia and astrocytes contributes to the production of inflammatory mediators. While direct modulation of MAPK pathways by this compound is an area of ongoing research, its ability to reduce upstream inflammatory triggers suggests an indirect inhibitory effect on MAPK activation.
Quantitative Effects of this compound on Neuroinflammatory Markers
The administration of this compound has been shown to significantly alter the levels of various inflammatory markers in both in vitro and in vivo models of neuroinflammation.
| Marker Type | Marker | Model System | Treatment | Result | Reference |
| Pro-inflammatory Cytokines | TNF-α | Palmitic Acid-stimulated Human Müller Cells | This compound | Decreased expression | [5] |
| IL-1β | Palmitic Acid-stimulated Human Müller Cells | This compound | Decreased expression | [5] | |
| IL-6 | Palmitic Acid-stimulated Human Müller Cells | This compound | Decreased expression | [5] | |
| Chemokines | CCL8 (MCP-2) | TNF-α-stimulated Human Retinal Microvascular Endothelial Cells | 10µM this compound | 86.1% inhibition of expression | [6] |
| CXCL10 (IP-10) | TNF-α-stimulated Human Retinal Microvascular Endothelial Cells | 10µM this compound | 59.7% inhibition of expression | [6] | |
| Glial Activation Markers | Iba1 (Microglia) | 6-OHDA mouse model of Parkinson's Disease | 1 mg/kg this compound (i.p.) | Decreased intensity | [2] |
| GFAP (Astrocytes) | 6-OHDA mouse model of Parkinson's Disease | 1 mg/kg this compound (i.p.) | Decreased intensity | [2] | |
| Oxidative Stress Marker | 4-HNE | 6-OHDA-treated SH-SY5Y cells | 0.2 µM this compound | Restored to control levels | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate neuroinflammation.
In Vitro Model of Neuroinflammation in Microglia
This protocol describes the induction of an inflammatory response in primary microglia and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Primary microglia culture (isolated from neonatal mouse or rat pups)[7][8]
-
This compound (Sigma-Aldrich)[2]
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)[9]
-
Cell culture medium (e.g., DMEM with 10% FBS)[2]
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)
-
Reagents for Western blotting and qPCR
Procedure:
-
Cell Culture: Plate primary microglia at a suitable density in multi-well plates and allow them to adhere and stabilize.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.2 µM).[2] Pre-incubate the cells with the this compound-containing medium or vehicle (DMSO in medium) for 30 minutes.[2]
-
Inflammatory Challenge: Add LPS to the culture medium to a final concentration of 100 ng/mL to induce an inflammatory response.[9]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection and Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β) using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB).
-
qPCR Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the expression of inflammatory genes.
-
In Vivo Model of LPS-Induced Neuroinflammation
This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the evaluation of this compound's neuroprotective effects.
Materials:
-
C57BL/6 mice (9-week-old males)[10]
-
This compound[2]
-
Lipopolysaccharide (LPS) from E. coli[9]
-
Sterile saline
-
Equipment for intraperitoneal (i.p.) injections
-
Tissue homogenization and analysis equipment
Procedure:
-
Animal Handling and Acclimation: House the mice under standard conditions with ad libitum access to food and water. Allow for an acclimation period before the experiment.
-
This compound Administration: Prepare a fresh solution of this compound in a suitable vehicle. Administer this compound to the treatment group via intraperitoneal injection at a dose of 1 mg/kg.[2] Administer the vehicle to the control group.
-
LPS Challenge: One hour after this compound or vehicle administration, induce systemic inflammation by injecting LPS (i.p.) at an appropriate dose.
-
Monitoring and Tissue Collection: Monitor the animals for signs of sickness behavior. At a predetermined time point (e.g., 24 hours) post-LPS injection, euthanize the mice and perfuse with saline.
-
Brain Tissue Processing: Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex). Homogenize the tissue for subsequent analysis.
-
Analysis:
-
Cytokine Analysis: Measure cytokine levels in the brain homogenates using ELISA or multiplex assays.
-
Immunohistochemistry: Fix and section brain tissue for immunohistochemical staining of glial activation markers (Iba1 for microglia, GFAP for astrocytes).
-
Western Blotting/qPCR: Analyze protein and gene expression of inflammatory markers in brain homogenates.
-
Investigating the NLRP3 Inflammasome and Blood-Brain Barrier
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. While direct studies on this compound's effect on the NLRP3 inflammasome are limited, its known inhibition of upstream inflammatory signaling suggests a potential for indirect modulation.
Experimental Approach:
To investigate the effect of this compound on NLRP3 inflammasome activation, primary microglia or BV-2 microglial cells can be primed with LPS, followed by treatment with an NLRP3 activator such as ATP or nigericin, in the presence or absence of this compound. The activation of the inflammasome can be assessed by measuring:
-
Caspase-1 activation: by Western blot for the cleaved (active) form of caspase-1.[11]
-
IL-1β secretion: by ELISA of the cell culture supernatant.[11]
-
ASC speck formation: by immunofluorescence microscopy to visualize the aggregation of the ASC adapter protein, a hallmark of inflammasome assembly.
Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. Neuroinflammation can compromise the integrity of the BBB, leading to increased permeability.
Experimental Approach:
The effect of this compound on BBB permeability can be assessed in vivo using models of neuroinflammation.
-
Evans Blue Dye Extravasation: This classic method involves the intravenous injection of Evans blue dye, which binds to serum albumin.[12] In the case of BBB breakdown, the dye-albumin complex extravasates into the brain parenchyma. The amount of extravasated dye can be quantified spectrophotometrically after its extraction from the brain tissue.[12]
-
Immunohistochemical Analysis of Tight Junction Proteins: The integrity of the BBB is maintained by tight junctions between endothelial cells. Following an inflammatory insult, the expression and localization of tight junction proteins such as ZO-1 and Occludin can be disrupted. Brain sections can be stained for these proteins to visualize the effect of this compound on maintaining tight junction integrity.
Conclusion
This compound serves as a valuable research tool for elucidating the role of PPARβ/δ in the complex interplay of signaling pathways that drive neuroinflammation. Its ability to modulate microglial activation, reduce the production of pro-inflammatory mediators, and mitigate oxidative stress highlights its potential as a lead compound for the development of novel therapeutics for neuroinflammatory and neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the mechanisms of neuroinflammation and to explore its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Co-Incubation with PPARβ/δ Agonists and Antagonists Modeled Using Computational Chemistry: Effect on LPS Induced Inflammatory Markers in Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of an in vitro neuroinflammation model to evaluate the efficacy of magnesium-lithium alloys [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. NLRP3 inflammasome activation contributes to VSMC phenotypic transformation and proliferation in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK0660 as a Chemical Probe for Peroxisome Proliferator-Activated Receptor δ (PPARδ) Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GSK0660, a widely utilized chemical probe for studying the function of Peroxisome Proliferator-Activated Receptor δ (PPARδ). It details its mechanism of action, selectivity, and experimental applications, offering researchers the necessary information to effectively employ this tool in their studies.
Introduction to this compound
This compound is a potent and selective antagonist of PPARδ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. PPARδ is implicated in a diverse range of physiological processes, including lipid and glucose metabolism, inflammation, cellular proliferation, and differentiation. The availability of a selective antagonist like this compound has been instrumental in elucidating the specific roles of PPARδ in these pathways.
Chemically, this compound acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of PPARδ and preventing the recruitment of coactivators necessary for gene transcription.[1] Furthermore, some studies suggest that this compound can also act as an inverse agonist, promoting the recruitment of corepressors to PPARδ target gene promoters, thereby actively repressing gene expression.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Species | Notes | Reference |
| Binding Affinity (IC50) | 155 nM | Ligand Displacement Assay | Human | --- | [2][3] |
| Antagonist Activity (IC50) | 300 nM | Cell-Based Reporter Assay | Human | --- | [3] |
| Antagonist Activity (pIC50) | 6.8 | Cell-Based Reporter Assay | Human | --- | [2][3] |
| Selectivity (IC50) | > 10 µM | Ligand Displacement Assay | Human | Against PPARα and PPARγ | [2][3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to characterize the function of this compound as a PPARδ probe.
Competitive Ligand Binding Assay
This assay determines the ability of a test compound (this compound) to displace a known fluorescently labeled PPARδ ligand from the receptor's ligand-binding domain. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant GST-tagged PPARδ Ligand Binding Domain (LBD)
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPAR ligand (e.g., Fluormone™ Pan-PPAR Green)
-
This compound and other test compounds
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution of the GST-PPARδ LBD and the terbium-labeled anti-GST antibody in assay buffer and incubate to allow for complex formation.
-
Add the fluorescent PPAR ligand to the complex.
-
In a microplate, add serial dilutions of this compound or other test compounds.
-
Add the PPARδ LBD/antibody/fluorescent ligand complex to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescent ligand).
-
The ratio of the emission at 520 nm to 495 nm is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by the test compound.
-
Plot the FRET ratio against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cell-Based Reporter Gene Assay for Antagonist Activity
This assay measures the ability of this compound to inhibit the transcriptional activity of PPARδ induced by a known agonist in a cellular context.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, U2OS)
-
An expression vector for a chimeric receptor containing the Gal4 DNA binding domain fused to the PPARδ LBD.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
A known PPARδ agonist (e.g., GW501516, GW0742).
-
This compound.
-
Luciferase assay reagents.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the PPARδ-LBD expression vector, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After an incubation period (e.g., 24 hours), treat the cells with a fixed concentration of the PPARδ agonist (typically at its EC80 concentration) in the presence of increasing concentrations of this compound. Include controls with agonist alone and vehicle alone.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of this compound and fit the data to determine the IC50 or pIC50 value for antagonist activity.[5][6][7]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if this compound affects the binding of PPARδ to the promoter regions of its target genes in vivo.
Materials:
-
Cells or tissues treated with vehicle, a PPARδ agonist, and/or this compound.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and chromatin shearing buffers.
-
Sonicator or micrococcal nuclease for chromatin fragmentation.
-
Antibody specific for PPARδ.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting the promoter region of known PPARδ target genes (e.g., ANGPTL4, PDK4) and a negative control region.
-
qPCR instrument and reagents.
Procedure:
-
Treat cells with the desired compounds.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Isolate the chromatin and shear it to an average size of 200-1000 bp by sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight with the anti-PPARδ antibody or control IgG.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers for specific PPARδ target gene promoters.
-
Analyze the data by calculating the amount of immunoprecipitated DNA as a percentage of the input DNA. A decrease in PPARδ binding at the promoter in the presence of this compound compared to agonist treatment would indicate antagonist activity.[8][9][10][11]
Signaling Pathways and Experimental Workflows
This compound has been instrumental in dissecting PPARδ-mediated signaling pathways. Below are diagrams illustrating these pathways and experimental workflows.
PPARδ Transcriptional Regulation and the Effect of this compound
Caption: PPARδ signaling and this compound's mechanism of action.
This compound in Studying Inflammatory Signaling
This compound has been used to investigate the role of PPARδ in inflammation, particularly in response to stimuli like TNFα.
Caption: this compound's role in modulating TNFα-induced inflammatory signaling.
Experimental Workflow for Assessing this compound's Effect on Gene Expression
Caption: Workflow for analyzing this compound's impact on target gene expression.
Off-Target Effects and Considerations
While this compound is a highly selective probe for PPARδ, it is crucial for researchers to be aware of potential off-target effects, as with any chemical probe. Some studies have suggested that at higher concentrations, this compound might exhibit PPARδ-independent effects. Therefore, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by dose-response experiments.
-
Include appropriate controls , such as using a structurally distinct PPARδ antagonist or employing genetic knockdown/knockout of PPARδ to confirm that the observed effects are indeed mediated by PPARδ.
-
Perform counter-screening against other relevant targets if a novel phenotype is observed.
Conclusion
This compound is an invaluable tool for dissecting the multifaceted functions of PPARδ. Its high potency and selectivity, coupled with the well-established experimental protocols outlined in this guide, empower researchers to investigate the roles of PPARδ in health and disease with confidence. By adhering to best practices in experimental design and data interpretation, the scientific community can continue to leverage this compound to uncover novel biological insights and identify potential therapeutic targets.
References
- 1. Co-Incubation with PPARβ/δ Agonists and Antagonists Modeled Using Computational Chemistry: Effect on LPS Induced Inflammatory Markers in Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using ChIP-seq Technology to Identify Targets of Zinc Finger Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of GSK0660
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation and differentiation.[1][2] this compound has also been shown to exhibit inverse agonist activity, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualization of associated signaling pathways.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the ligand-binding domain of PPARβ/δ, thereby preventing the recruitment of coactivators and subsequent transcription of target genes.[4] Its selectivity for PPARβ/δ is a key feature, with significantly lower affinity for PPARα and PPARγ isoforms.[1][5][6][7] This specificity makes this compound a valuable tool for elucidating the physiological functions of PPARβ/δ and a potential therapeutic agent for diseases where this receptor is implicated, such as diabetic retinopathy and certain neurodegenerative disorders.[2][3][8]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative parameters that define the pharmacodynamic profile of this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| IC50 | 155 nM | PPARβ/δ | Binding Assay | [1][5][6][7] |
| pIC50 | 6.8 | PPARβ/δ | Binding Assay | [1][6] |
| IC50 | 300 nM | PPARβ/δ | Antagonist Assay | [1][6] |
| IC50 | > 10 µM | PPARα | Binding Assay | [1][5][6] |
| IC50 | ≥ 10 µM | PPARγ | Binding Assay | [1][5][6] |
Table 2: In Vitro Cellular Activity
| Cell Line | Effect | Concentration(s) | Reference |
| Human Retinal Microvascular Endothelial Cells (HRMEC) | Inhibition of proliferation and differentiation | 0.01, 0.1, 1.0 µM | [1] |
| HRMEC | Blocks TNFα-induced upregulation of CCL8, CCL17, and CXCL10 | Not specified | [9] |
| MC3T3-E1 Cells | Reduces levels of AMPK and eNOS phosphorylation | 0.5 µM | [5] |
| MC3T3-E1 Cells | Reverses bezafibrate-induced enhancement of ALP activity | 0.1, 0.5 µM | [5] |
| BV-2 Microglia Cells | Blocks GW501516-mediated attenuation of glutamate (B1630785) release and ROS generation | 1 µM | [5] |
| Human Skeletal Muscle Cells | Reduces basal expression of ANGPTL4 and CPT1a | Dose-dependent | [4] |
| SH-SY5Y Neuroblastoma Cells | Neuroprotective against 6-OHDA-induced injury | 0.2 µM | [8] |
Table 3: In Vivo Activity
| Animal Model | Effect | Dosage(s) | Administration Route | Reference |
| Sprague-Dawley Rat | Efficacious against retinal neovascularization | 0.2, 1.0 mg/kg | Intraperitoneal (i.p.) | [1] |
| 6-hydroxydopamine (6-OHDA) hemilesioned PD mouse model | Neuroprotective effects, decreased astrogliosis and activated microglia | Not specified | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound antagonism of the PPARβ/δ signaling pathway.
Caption: this compound's role in mitigating TNFα-induced inflammation.
Caption: A generalized workflow for in vitro experiments with this compound.
Detailed Experimental Protocols
In Vitro HRMEC Proliferation and Differentiation Assay
This protocol is adapted from studies investigating the effect of this compound on Human Retinal Microvascular Endothelial Cells (HRMECs).[1]
1. Cell Culture:
-
Seed HRMECs in six-well plates at a density of 2 x 105 cells/well.[1]
-
Maintain cells under standard tissue culture conditions (37°C, 5% CO2) in appropriate growth medium.[1]
2. Serum Starvation:
-
Once cells reach approximately 80% confluency, serum-starve them for 12 hours to synchronize their cell cycles.[1]
3. Treatment:
-
Treat the cells with this compound at desired concentrations (e.g., 0.01, 0.1, or 1.0 µM) in a low-serum (e.g., 2%) medium for 6 hours.[1]
-
Include a vehicle control (e.g., 0.1% DMSO) and potentially a PPARβ/δ agonist (e.g., GW0742) as a positive control for receptor activation.[1]
4. RNA Isolation and Analysis:
-
After the incubation period, wash the cells twice with cold PBS.[1]
-
Collect total RNA using a suitable RNA isolation kit.[1]
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes (e.g., markers for proliferation and differentiation) using quantitative real-time PCR (qRT-PCR).[1]
In Vitro MC3T3-E1 Cell Viability and Differentiation Assay
This protocol is based on experiments assessing the impact of this compound on MC3T3-E1 osteoblast precursor cells.[5]
1. Cell Culture and Treatment:
-
Culture MC3T3-E1 cells in 96-well microplates.
-
For viability assays, incubate cells with various concentrations of a test compound (e.g., bezafibrate) for 24, 48, or 72 hours. For antagonism studies, pretreat cells with this compound (e.g., 0.5 µM) before adding the agonist.[5]
2. MTT Assay for Cell Viability:
-
After incubation, add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.[5]
-
Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at a specific wavelength to determine cell viability.
3. Alkaline Phosphatase (ALP) Activity Assay for Differentiation:
-
Treat cells with the compounds of interest for a specified period (e.g., 7 days).
-
Lyse the cells and measure the ALP activity in the cell lysates using a commercially available kit.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol is derived from studies evaluating the neuroprotective effects of this compound in a Parkinson's disease model.[8]
1. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% L-glutamine at 37°C and 5% CO2.[8]
2. Treatment:
-
When cells are in the logarithmic growth phase, add this compound to a final concentration of 0.2 µM.[8]
-
After 30 minutes, add the neurotoxin 6-hydroxydopamine (6-OHDA) to a final concentration of 25 µM.[8]
-
Monitor the cells for 24 hours.[8]
3. Cell Viability Assessment (MTS Assay):
-
Use the Cell Titer One Solution Cell Proliferation Assay (MTS) to assess cell viability.[8]
-
Measure the quantity of formazan produced by reading the absorbance at 490 nm.[8]
4. Real-Time Cell Analysis (xCELLigence System):
-
Continuously monitor cell status (number, viability, and adhesion) using the xCELLigence system, which measures cell-electrode impedance.[8]
-
Report the results as the Normalized Cell Index (NCI).[8]
Conclusion
This compound is a well-characterized, selective PPARβ/δ antagonist and inverse agonist that has proven to be an invaluable research tool. Its ability to modulate various physiological processes, including inflammation, cell proliferation, and neuroprotection, highlights the therapeutic potential of targeting the PPARβ/δ pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to further investigate the pharmacodynamics of this compound and its potential clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK0660 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK0660, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), in cell culture experiments. Detailed protocols for common cell-based assays are provided, along with a summary of its mechanism of action and effects on various signaling pathways.
Introduction
This compound is a valuable chemical tool for investigating the biological roles of PPARβ/δ in various physiological and pathological processes, including inflammation, metabolism, and cancer.[1][2] It acts as a potent antagonist with an IC50 of approximately 155 nM for PPARβ/δ, while showing minimal activity towards PPARα and PPARγ (IC50 > 10 µM).[3][4] This selectivity makes it an excellent probe for dissecting PPARβ/δ-specific signaling pathways in a cellular context.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from various cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PPARβ/δ antagonism) | 155 nM | Binding Assay | [3][4] |
| IC50 (PPARβ/δ antagonism) | 300 nM | Antagonist Assay | [4] |
| pIC50 (PPARβ/δ antagonism) | 6.8 | Not specified | [3][4] |
| IC50 (PPARα) | > 10 µM | Not specified | [3][4] |
| IC50 (PPARγ) | > 10 µM | Not specified | [3][4] |
| Effective Concentration (CPT1a expression reduction) | 100 nM | Skeletal Muscle Cells | [3] |
| Effective Concentration (Reduction of AMPK & eNOS phosphorylation) | 0.5 µM | MC3T3-E1 Cells | [3] |
| Effective Concentration (Reversal of bezafibrate-induced ALP activity) | 0.1 - 0.5 µM | MC3T3-E1 Cells | [3] |
| Effective Concentration (Blockade of GW501516 effects) | 1 µM | BV-2 Cells | [3] |
| Effective Concentration (Inhibition of VEGF induction) | 10 µM | H358 and H441 (NSCLC) Cells | [2] |
| Effective Concentration (Neuroprotection) | 0.2 µM | In vitro Parkinson's disease model | [5] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by antagonizing PPARβ/δ, a nuclear receptor that functions as a ligand-activated transcription factor. By blocking the activity of PPARβ/δ, this compound can modulate the expression of its target genes and influence downstream signaling cascades.
One of the key pathways affected by this compound is the inflammatory response. For instance, in retinal endothelial cells, this compound can block the TNFα-induced upregulation of chemokines such as CCL8, CCL17, and CXCL10, which are involved in leukocyte recruitment.[1] This suggests a role for PPARβ/δ in mediating vascular inflammation.
Furthermore, this compound has been shown to impact cellular metabolism and signaling related to cell growth and differentiation. In MC3T3-E1 osteoblast precursor cells, this compound reduces the phosphorylation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS).[3] In the context of cancer, this compound can inhibit the induction of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor, in non-small cell lung cancer cells.[2]
References
- 1. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional and Non-Transcriptional Functions of PPARβ/δ in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of GSK0660 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of GSK0660 for in vitro research. This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). Understanding its appropriate concentration is critical for obtaining accurate and reproducible experimental results.
Mechanism of Action
This compound functions as a competitive antagonist for PPARβ/δ.[1] In its active state, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This compound competitively binds to the ligand-binding pocket of PPARβ/δ, preventing the recruitment of coactivators and inhibiting the transcription of PPARβ/δ target genes. This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of PPARβ/δ in various cellular processes, including metabolism, inflammation, and cell proliferation.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type, experimental endpoint, and incubation time. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Binding Assay) | 155 nM | N/A | [2] |
| IC50 (Antagonist Assay) | 300 nM | N/A | [2] |
| pIC50 | 6.8 | N/A | [2] |
Table 2: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Assay Type | Concentration | Outcome | Reference |
| SH-SY5Y (Human Neuroblastoma) | Cell Viability (MTS) | 0.2 µM | Neuroprotective effect against 6-OHDA induced toxicity. | [3] |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | Gene Expression (qRT-PCR) | 0.01, 0.1, 1.0 µM | Inhibition of TNFα-induced chemokine expression. | [2] |
| Human Müller Cells (HMC) | Gene Expression (qRT-PCR) | 1 µM, 10 µM | Inhibition of palmitic acid-stimulated inflammatory cytokine production. | N/A |
| MC3T3-E1 (Mouse Pre-osteoblast) | ALP Activity | 0.1, 0.5 µM | Reversed bezafibrate-induced enhancement of ALP activity. | [4] |
| BV-2 (Mouse Microglia) | Glutamate Release, ROS Generation | 1 µM | Blocked GW501516-mediated effects. | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use in in vitro studies.
Caption: PPARβ/δ signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for in vitro studies using this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the effects of this compound.
Cell Viability Assay (MTS/MTT)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTS/MTT Addition:
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Solubilization (for MTT assay only): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of changes in target gene expression following this compound treatment.
Materials:
-
Treated cells from the experimental setup
-
RNA extraction kit (e.g., Qiagen RNeasy Kit)
-
cDNA synthesis kit (e.g., Applied Biosystems High-Capacity cDNA Reverse Transcription Kit)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers or TaqMan probes for your target and reference genes
-
qPCR instrument
Protocol:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.[7]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.[7]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green/TaqMan Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM) or 1 µL of TaqMan probe
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
qPCR Run: Perform the qPCR on a real-time PCR system with a thermal cycling protocol typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target gene to a stable reference gene (e.g., GAPDH, ACTB).[9]
Leukocyte-Endothelium Adhesion Assay
This assay measures the effect of this compound on the adhesion of leukocytes to a monolayer of endothelial cells, a key process in inflammation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Leukocytes (e.g., neutrophils, monocytes, or a leukocyte cell line like THP-1)
-
Endothelial cell growth medium
-
Leukocyte labeling dye (e.g., Calcein-AM or a commercial LeukoTracker™)
-
This compound
-
Inflammatory stimulus (e.g., TNFα)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Endothelial Cell Monolayer Formation: Seed endothelial cells in a 96-well black, clear-bottom plate and grow them to form a confluent monolayer (typically 48-72 hours).[10][11]
-
This compound and Stimulus Treatment: Pre-treat the endothelial monolayer with various concentrations of this compound for a specified time (e.g., 24 hours). Then, add an inflammatory stimulus like TNFα (e.g., 10 ng/mL) for another 4-6 hours to induce the expression of adhesion molecules.
-
Leukocyte Labeling: While the endothelial cells are being treated, label the leukocytes with a fluorescent dye according to the manufacturer's protocol. For example, incubate the cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye.[10]
-
Co-incubation: Resuspend the labeled leukocytes in the appropriate medium and add them to the wells containing the treated endothelial monolayer (e.g., 1 x 10^5 cells/well).[12]
-
Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for leukocyte adhesion.[10]
-
Washing: Gently wash the wells 2-3 times with pre-warmed PBS or medium to remove non-adherent leukocytes.[11]
-
Quantification:
-
Microscopy: Capture images of multiple fields per well using a fluorescence microscope and count the number of adherent fluorescent cells.
-
Plate Reader: Read the fluorescence intensity of each well using a fluorescence microplate reader with appropriate excitation/emission wavelengths for the chosen dye.[13]
-
-
Data Analysis: Normalize the fluorescence readings to the control wells (vehicle-treated, stimulated cells) to determine the percentage of inhibition of leukocyte adhesion.
Considerations for Optimal Concentration
-
Cell Type Specificity: The optimal concentration of this compound can differ between cell types due to variations in PPARβ/δ expression levels and cellular uptake.
-
Assay Endpoint: The concentration required to see an effect on gene expression may be different from that needed to observe a change in cell viability or a functional outcome.
-
Incubation Time: Longer incubation times may require lower concentrations of this compound to achieve the desired effect.
-
Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (usually ≤ 0.1%). Prepare fresh dilutions from a stock solution for each experiment.
-
Off-Target Effects: While this compound is highly selective for PPARβ/δ, it is good practice to consider potential off-target effects, especially at higher concentrations.[14] It is advisable to perform dose-response experiments to identify the lowest effective concentration.
By following these guidelines and protocols, researchers can confidently determine and apply the optimal concentration of this compound in their in vitro studies to investigate the role of PPARβ/δ in health and disease.
References
- 1. Co-Incubation with PPARβ/δ Agonists and Antagonists Modeled Using Computational Chemistry: Effect on LPS Induced Inflammatory Markers in Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. genscript.com [genscript.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. CytoSelect™ 96-well Leukocyte-endothelium Adhesion Kit | ABIN3198656 [antibodies-online.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. Skin-Targeted Inhibition of PPAR β/δ by Selective Antagonists to Treat PPAR β/δ – Mediated Psoriasis-Like Skin Disease In Vivo | PLOS One [journals.plos.org]
Preparing GSK0660 Stock and Working Solutions: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ) with an IC50 of 155 nM.[1][2][3] It exhibits high selectivity for PPARβ/δ, with significantly lower activity against PPARα and PPARγ (IC50 > 10 µM).[2][3] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of PPARβ/δ signaling. This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for both in vitro and in vivo applications.
Quantitative Data Summary
For ease of use, the key quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₅S₂ | [1] |
| Molecular Weight | 418.49 g/mol | [1] |
| CAS Number | 1014691-61-2 | [1] |
| Appearance | Light yellow to yellow solid | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 49 mg/mL (≥ 117.09 mM) | [1][2] |
| 84 mg/mL (200.72 mM) | [4] | |
| 12 mg/mL | [3] | |
| Soluble to 100 mM | ||
| Ethanol | 4.18 mg/mL (10 mM) | |
| 2 mg/mL | [3] | |
| Soluble to 10 mM | ||
| DMF | 20 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [3] |
| Water | Insoluble | [4] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [2] | |
| In Solvent (DMSO) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.185 mg of this compound (Molecular Weight = 418.49 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound powder. For 4.185 mg, add 1 mL of DMSO to achieve a 10 mM concentration. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[2][4]
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
Table 4: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.418 mg | 1 mL |
| 5 mM | 2.092 mg | 1 mL |
| 10 mM | 4.185 mg | 1 mL |
| 50 mM | 20.925 mg | 1 mL |
Protocol 2: Preparation of Working Concentrations for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[4][5]
-
Example Dilution for a 1 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 1 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Application: Add the prepared working solutions and the vehicle control to the cells and incubate for the desired experimental duration. Typical in vitro working concentrations range from 0.1 µM to 10 µM.[1][4]
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (IP) or oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile tubes
Procedure for a PEG300/Tween-80/Saline Formulation:
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
Sequential Addition of Solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps sequentially:[1][6]
-
To 100 µL of the 25 mg/mL this compound stock in DMSO, add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
-
Use Immediately: It is recommended to use the freshly prepared in vivo formulation on the same day.[6]
Procedure for a Corn Oil Formulation:
-
Prepare a DMSO Stock: Prepare a clear stock solution of this compound in DMSO (e.g., 12 mg/mL).[4]
-
Dilute in Corn Oil: For a final formulation of 5% DMSO in corn oil, add 50 µL of the 12 mg/mL DMSO stock solution to 950 µL of corn oil. Mix thoroughly.[4]
-
Use Immediately: This mixed solution should be used immediately for optimal results.[4]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as an antagonist of PPARβ/δ, a nuclear receptor that functions as a ligand-activated transcription factor. In its active state, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. This compound inhibits the expression of PPARβ/δ target genes.[7] One of the key pathways influenced by this compound is the inflammatory response, particularly that induced by TNFα. This compound has been shown to block the TNFα-induced upregulation of various cytokines and chemokines involved in leukocyte recruitment, such as CCL8 and CXCL10.[8][9]
Caption: this compound antagonizes PPARβ/δ, inhibiting inflammatory gene transcription.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for a typical in vitro experiment.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK0660 Administration in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK0660 is a potent and selective antagonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) with an IC50 of 155 nM.[1][2] It exhibits inverse agonist activity, meaning it can reduce the basal activity of the receptor.[3] this compound is a valuable tool for investigating the physiological and pathological roles of PPARβ/δ in vitro. However, its application in in vivo studies is limited by its poor bioavailability.[4][5] Despite this limitation, several studies have successfully used this compound in mouse models to probe the function of PPARβ/δ in various disease contexts. These application notes provide a summary of the reported administration routes, dosages, and experimental protocols for using this compound in mice.
Data Presentation
The following tables summarize the quantitative data from various studies that have utilized this compound in in vivo mouse models.
Table 1: this compound Administration Parameters in Mouse Models
| Mouse Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Copper-induced liver damage | Intraperitoneal (I.P.) | 1 mg/kg/day | Daily for 3 days | Not specified | [4] |
| Sepsis (CLP model) | Not specified | 0.1 mg/kg | 3 injections (0.5h pre-CLP, 6h and 12h post-CLP) | 0.9% saline with 10% DMSO | [6] |
| Parkinson's disease (6-OHDA model) | Not specified | Not specified | Not specified | Not specified | [7] |
Table 2: Vehicle Composition for In Vivo Administration
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Solubilizing agent | [1][6] |
| PEG300 | 40% | Co-solvent | [1] |
| Tween-80 | 5% | Surfactant | [1] |
| Saline | 45% | Vehicle base | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol is based on the vehicle composition described by MedchemExpress and is suitable for intraperitoneal injection in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the final injection solution:
-
For a final concentration of 1 mg/mL, the following volumetric ratios can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG300 to the tube and mix thoroughly by vortexing.
-
Add Tween-80 and vortex again to ensure a homogenous mixture.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
Protocol 2: Intraperitoneal Administration in Mice
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Mouse restraint device
-
70% ethanol
Procedure:
-
Animal Handling:
-
Properly restrain the mouse to expose the abdominal area.
-
-
Injection Site Preparation:
-
Wipe the lower abdominal area with 70% ethanol.
-
-
Injection:
-
Insert the needle into the peritoneal cavity in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
The injection volume should typically be around 100 µL for a 25g mouse, but should be adjusted based on the final concentration and desired dosage.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
This compound acts as an antagonist of PPARβ/δ, a nuclear receptor that functions as a transcription factor. Upon activation by agonists, PPARβ/δ heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. This compound blocks this process and can also exhibit inverse agonist activity, repressing the basal expression of certain target genes. This is thought to involve the recruitment of corepressors to the PPRE.
Caption: this compound antagonizes PPARβ/δ, inhibiting gene transcription.
Experimental Workflow for In Vivo this compound Administration
The following diagram outlines a typical workflow for an in vivo study in mice involving this compound.
Caption: A typical experimental workflow for in vivo this compound studies in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of PPARβ/δ agonist reduces copper-induced liver damage in mice: possible implications in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed activation of PPAR-β/δ improves long-term survival in mouse sepsis: effects on organ inflammation and coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK0660 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of GSK0660 for in vivo rodent studies. This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation and differentiation.[1][2][3] These protocols are intended to serve as a starting point for researchers, and specific experimental conditions may require further optimization.
Mechanism of Action
This compound functions as a competitive antagonist of PPARβ/δ, inhibiting the receptor's transcriptional activity.[1] It has been shown to be highly selective for PPARβ/δ with an IC50 of 155 nM, exhibiting minimal activity on PPARα and PPARγ isoforms.[4] By blocking the PPARβ/δ signaling pathway, this compound can modulate the expression of target genes involved in various physiological and pathological processes. In some contexts, it has also been observed to act as an inverse agonist.[1]
The PPARβ/δ signaling pathway is integral to cellular processes such as lipid metabolism and inflammation. Its activation by agonists typically leads to the transcription of genes that promote fatty acid oxidation. This compound, as an antagonist, blocks these effects.
Recommended Dosage and Administration in Rodent Studies
The dosage of this compound can vary significantly depending on the rodent model, the research question, and the specific experimental design. The following table summarizes dosages reported in the literature for various applications.
| Rodent Model | Dosage Range | Administration Route | Frequency & Duration | Research Application |
| Mouse (Sepsis Model) | 0.1 mg/kg | Intravenous (i.v.) | Multiple injections pre- and post-cecal ligation and puncture | Investigating the role of PPAR-β/δ in sepsis-induced inflammation and coagulation[5] |
| Mouse (Parkinson's Disease Model) | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Assessing neuroprotective effects[6] |
| Rat (Ischemia/Reperfusion Model) | 3 mg/kg | Intraperitoneal (i.p.) | Single injection 30 hours before the procedure | Investigating the role of PPARβ/δ in mitochondrial function[7] |
| Mouse (Copper-Induced Liver Damage) | 1 mg/kg/day | Not specified | Daily for 3 days | Evaluating the role of PPARβ/δ in liver injury[8] |
| Mouse (General) | Up to 10 mg/kg/day | Not specified | Daily | To determine a safe dosage for standalone administration[8] |
Note: It is crucial to perform dose-response studies to determine the optimal dosage for a specific experimental context.[9] The bioavailability of this compound has been reported to be a consideration for in vivo studies.[2]
Experimental Protocols
Vehicle Preparation
This compound is sparingly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its in vivo administration. A commonly used vehicle formulation is a mixture of Dimethyl Sulfoxide (DMSO) and saline.
Protocol for Vehicle Preparation (10% DMSO in Saline):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final concentration of 10% DMSO, dilute the stock solution in sterile 0.9% saline. For example, to prepare 1 mL of the final injection solution, mix 100 µL of the this compound stock in DMSO with 900 µL of sterile 0.9% saline.
-
Vortex the solution thoroughly to ensure it is well-mixed before administration.
-
It is recommended to prepare the solution fresh for each experiment.[6]
Another described formulation involves a multi-step process for a 1 mL working solution:
-
Add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix.
-
Add 50 μL of Tween-80 and mix.
-
Add 450 μL of saline to reach the final volume.[4]
Administration Protocol
The following is a general protocol for the intraperitoneal administration of this compound in mice. This should be adapted based on the specific requirements of the study.
Materials:
-
This compound solution in the appropriate vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Handling: Acclimatize the animals to the experimental conditions before the start of the study. Handle the animals gently to minimize stress.
-
Dosage Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the desired dosage.
-
Injection:
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
-
Monitoring: After administration, monitor the animals for any adverse reactions.
Application Example: Investigating Neuroprotection in a Parkinson's Disease Model
In a study investigating the neuroprotective effects of this compound in a mouse model of Parkinson's disease, the following protocol was used:
-
Animal Model: 6-hydroxydopamine (6-OHDA) hemilesioned mouse model.
-
Dosage and Administration: 1 mg/kg of this compound was administered daily via intraperitoneal injection for 3 weeks.[6]
-
Treatment Schedule: this compound administration began one day before the 6-OHDA injection and continued for the duration of the study.[6]
-
Outcome Measures: Behavioral tests (e.g., apomorphine-induced rotation), histological analysis of the substantia nigra and striatum, and western blot analysis were performed to assess the neuroprotective effects.[6]
This example illustrates a chronic dosing regimen to evaluate the long-term therapeutic potential of this compound. The choice of a daily administration schedule was likely to maintain a consistent level of PPARβ/δ antagonism throughout the study period.
Conclusion
This compound is a valuable tool for investigating the role of PPARβ/δ in various physiological and pathological processes in rodent models. The selection of an appropriate dosage, vehicle, and administration protocol is critical for obtaining reliable and reproducible results. The information and protocols provided in these application notes serve as a foundation for researchers to design and conduct their in vivo studies with this compound. It is strongly recommended to consult the primary literature and perform pilot studies to optimize the experimental conditions for each specific research application.
References
- 1. A peroxisome proliferator-activated receptor-δ agonist provides neuroprotection in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Incubation with PPARβ/δ Agonists and Antagonists Modeled Using Computational Chemistry: Effect on LPS Induced Inflammatory Markers in Pulmonary Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Delayed activation of PPAR-β/δ improves long-term survival in mouse sepsis: effects on organ inflammation and coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of PPARβ/δ preserves mitochondrial respiratory function in ischemia/reperfusion via stimulation of fatty acid oxidation-linked respiration and PGC-1α/NRF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of PPARβ/δ agonist reduces copper-induced liver damage in mice: possible implications in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-response studies with nitroso-1,2,3,6-tetrahydropyridine and dinitrosohomopiperazine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK0660 solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of GSK0660, a potent and selective antagonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), in various organic solvents. It also includes comprehensive protocols for its use in common in vitro assays and a description of its role in the PPARβ/δ signaling pathway.
This compound: Compound Profile
| Parameter | Value | Reference |
| IUPAC Name | Methyl 3-({[2-methoxy-4-(phenylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate | |
| Molecular Formula | C₁₉H₁₈N₂O₅S₂ | |
| Molecular Weight | 418.49 g/mol | [1] |
| CAS Number | 1014691-61-2 | [1] |
| Mechanism of Action | Selective PPARβ/δ antagonist | [2] |
| IC₅₀ | ~155 nM for PPARβ/δ | [2][3] |
Solubility of this compound
The solubility of this compound has been reported in several common organic solvents. However, values from different suppliers can vary. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, especially in DMSO.[4]
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 49 | ≥ 117.09 | [1] |
| 12 | 28.67 | ||
| 84 | 200.72 | [4] | |
| Dimethylformamide (DMF) | 20 | 47.79 | |
| Ethanol | 2 | 4.78 | |
| Insoluble | - | [4] | |
| Water | Insoluble | - | [4] |
Note: The variability in reported DMSO solubility may be due to differences in the purity of this compound, the quality and water content of the DMSO used, and the method of solubility determination. It is recommended to start with a lower concentration and increase as needed, ensuring complete dissolution.
Experimental Protocols
General Protocol for Determining this compound Solubility (Shake-Flask Method)
This protocol describes a general procedure for determining the thermodynamic solubility of this compound based on the widely used shake-flask method.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
Protocol for Preparation of this compound Stock Solutions
For in vitro experiments, this compound is typically dissolved in DMSO to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data in Table 1). To prepare a 10 mM stock solution, dissolve 4.185 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5]
Protocol for In Vitro Cell-Based Assays (e.g., MTT Assay)
This protocol outlines the general steps for using this compound in a cell-based assay to assess its effect on cell viability.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay using this compound.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[3]
Protocol for Gene Expression Analysis (RT-qPCR)
This protocol describes how to treat cells with this compound to study its effects on the expression of target genes.
Workflow Diagram:
Caption: Workflow for analyzing gene expression changes induced by this compound.
Procedure:
-
Cell Culture and Treatment: Plate cells and treat them with the desired concentration of this compound or vehicle control as described in the previous protocol. The treatment duration will depend on the specific gene of interest.
-
RNA Isolation: After treatment, lyse the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control.
Signaling Pathway
This compound is a selective antagonist of PPARβ/δ, a nuclear receptor that plays a crucial role in regulating gene expression involved in metabolism, inflammation, and cell proliferation.[8]
Diagram of the PPARβ/δ Signaling Pathway and the Action of this compound:
Caption: this compound competitively inhibits the binding of agonists to PPARβ/δ, preventing its activation and subsequent gene transcription.
In the presence of an agonist, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in various cellular processes. This compound, as an antagonist, binds to PPARβ/δ and prevents the conformational changes required for its activation, thereby inhibiting the downstream signaling cascade.[8] This makes this compound a valuable tool for studying the physiological and pathological roles of PPARβ/δ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. PPAR Beta/Delta and the Hallmarks of Cancer | MDPI [mdpi.com]
Application Notes and Protocols for the Combined Use of GSK0660 and a PPARδ Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Peroxisome Proliferator-Activated Receptor delta (PPARδ) antagonist, GSK0660, in conjunction with a PPARδ agonist, such as GW501516. This document outlines detailed experimental protocols for in vitro and in vivo studies, summarizes key quantitative data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[1][2] The PPARδ isoform is ubiquitously expressed and has been a subject of intense research for its potential therapeutic roles in metabolic diseases and cancer.[1] The use of selective agonists and antagonists is a critical pharmacological approach to elucidate the specific functions of PPARδ.
This compound is a potent and selective antagonist of PPARδ, often used to inhibit its activity.[3] Conversely, compounds like GW501516 are potent synthetic agonists that activate PPARδ.[3] The combined use of these molecules allows for precise investigation of PPARδ-mediated biological processes. By activating the receptor with an agonist and then blocking its action with an antagonist, researchers can confirm that the observed effects are indeed mediated by PPARδ.
Data Presentation
The following tables summarize quantitative data from studies investigating the combined effects of this compound and the PPARδ agonist GW501516.
Table 1: In Vitro Effects of this compound and GW501516 on Gene Expression
| Cell Line | Target Gene | Treatment | Concentration | Fold Change vs. Control | Reference |
| Human Bronchial Fibroblasts (HBFs) | α-SMA | TGF-β1 + GW501516 | 10 µM | ↓ | [3] |
| Human Bronchial Fibroblasts (HBFs) | α-SMA | TGF-β1 + GW501516 + this compound | 10 µM each | ↑ (reversal of GW501516 effect) | [3] |
| Human Bronchial Fibroblasts (HBFs) | Collagen 1 | TGF-β1 + GW501516 | 10 µM | ↓ | [3] |
| Human Bronchial Fibroblasts (HBFs) | Collagen 1 | TGF-β1 + GW501516 + this compound | 10 µM each | ↑ (reversal of GW501516 effect) | [3] |
| C2C12 Myotubes | IL-6 mRNA | Palmitate + GW501516 | 5 µM | ↓ | [4] |
| C2C12 Myotubes | IL-6 mRNA | Palmitate + GW501516 + this compound | 5 µM GW501516, 1 µM this compound | ↑ (reversal of GW501516 effect) | [4] |
Table 2: In Vitro Effects of this compound and GW501516 on Protein Expression and Signaling
| Cell Line | Target Protein/Pathway | Treatment | Concentration | Effect | Reference |
| Human Bronchial Fibroblasts (HBFs) | pSmad2 (nuclear) | TGF-β1 + GW501516 | 10 µM | Decreased nuclear localization | [3] |
| Human Bronchial Fibroblasts (HBFs) | pSmad2 (nuclear) | TGF-β1 + GW501516 + this compound | 10 µM each | Increased nuclear localization (reversal) | [3] |
| C2C12 Myotubes | Phospho-Akt (Ser473) | Palmitate + GW501516 | 5 µM | Increased phosphorylation | [4] |
| C2C12 Myotubes | Phospho-Akt (Ser473) | Palmitate + GW501516 + this compound | 5 µM GW501516, 1 µM this compound | Decreased phosphorylation (reversal) | [4] |
Table 3: In Vivo Effects of GW501516
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Kunming Mice | GW501516 | 3 mg/kg/day (gavage) | 3 weeks | Increased running endurance | [5] |
| C57Bl/6 Mice (High-Fructose Fed) | GW501516 | 3 mg/kg/day (gavage) | 3 weeks | Reduced inflammation and liver damage | [6] |
| ApcMin/+ Mice | GW501516 | 10 mg/kg/day (gavage) | 7 weeks | Increased intestinal polyp growth |
Experimental Protocols
In Vitro Co-treatment of Cells with this compound and a PPARδ Agonist (GW501516)
This protocol describes a general procedure for treating cultured cells with this compound and GW501516 to study the effects on gene expression and protein activity.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, Human Bronchial Fibroblasts)
-
Complete cell culture medium
-
Serum-free medium (for starvation, if required)
-
This compound (powder)
-
GW501516 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., RNA extraction kit, protein lysis buffer, antibodies)
Procedure:
-
Cell Seeding:
-
Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C.
-
Prepare a stock solution of GW501516 (e.g., 10 mM) in DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw the stock solutions and prepare working solutions by diluting them in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects.
-
-
Cell Treatment:
-
If the experimental design requires serum starvation, replace the complete medium with serum-free medium and incubate for the desired period (e.g., 4-24 hours).
-
For antagonist pre-treatment, add the this compound-containing medium to the designated wells and incubate for a specific duration (e.g., 30-60 minutes) prior to adding the agonist.
-
Add the GW501516-containing medium to the appropriate wells. For co-treatment, add GW501516 to the wells already containing this compound.
-
Include appropriate controls: vehicle control (medium with DMSO), agonist-only, and antagonist-only.
-
Incubate the cells for the desired treatment period (e.g., 6, 24, or 48 hours), depending on the endpoint being measured.
-
-
Downstream Analysis:
-
For Gene Expression Analysis (qPCR):
-
After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes using quantitative real-time PCR (qPCR) with specific primers.
-
-
For Protein Analysis (Western Blot):
-
Following treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against the proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
In Vivo Co-administration of this compound and a PPARδ Agonist (GW501516) in Mice
This protocol provides a general guideline for the in vivo administration of this compound and GW501516 to a mouse model.
Materials:
-
Mouse model (e.g., C57BL/6)
-
This compound (powder)
-
GW501516 (powder)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization:
-
House the mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the start of the experiment.
-
Provide ad libitum access to food and water.
-
-
Reagent Preparation:
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
On each day of dosing, prepare a suspension of this compound and GW501516 in the vehicle. The concentration should be calculated based on the average weight of the mice and the desired dosage. Sonication may be required to achieve a uniform suspension.
-
-
Dosing:
-
Divide the mice into experimental groups (e.g., vehicle control, agonist-only, antagonist-only, co-treatment).
-
Record the body weight of each mouse daily before dosing.
-
Administer the compounds via the desired route (e.g., oral gavage). For co-treatment, the antagonist can be administered shortly before the agonist.
-
The dosing volume should be appropriate for the size of the mice (typically 5-10 ml/kg).
-
Continue the treatment for the duration of the study (e.g., 3-8 weeks).[5][6]
-
-
Monitoring and Sample Collection:
-
Monitor the health and behavior of the mice throughout the study.
-
At the end of the treatment period, collect blood and tissues for analysis (e.g., liver, adipose tissue, muscle).
-
Tissues can be snap-frozen in liquid nitrogen for subsequent RNA or protein extraction, or fixed in formalin for histological analysis.
-
Mandatory Visualizations
PPARδ Signaling Pathway
The following diagram illustrates the general signaling pathway of PPARδ. Upon activation by an agonist, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent transcription of genes involved in fatty acid oxidation, glucose metabolism, and inflammation. This compound acts by antagonizing the binding of agonists to PPARδ, thereby inhibiting this signaling cascade.
Caption: PPARδ Signaling Pathway Activation and Inhibition.
Experimental Workflow for In Vitro Co-treatment
The following diagram outlines the key steps in a typical in vitro experiment designed to investigate the effects of this compound and a PPARδ agonist.
References
- 1. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PPARγ in the Transcriptional Control by Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GSK0660 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). PPARβ/δ is a nuclear receptor and transcription factor that plays a significant role in regulating cellular energy metabolism, including fatty acid oxidation and glucose homeostasis. Its involvement in various physiological and pathological processes makes it a key target for drug discovery. The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. These application notes provide a detailed protocol for using this compound in a Seahorse XF Cell Mito Stress Test to investigate its effects on cellular bioenergetics.
Mechanism of Action
This compound functions as a competitive antagonist of PPARβ/δ, inhibiting the receptor's transcriptional activity. PPARβ/δ, when activated by its endogenous ligands (e.g., fatty acids), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. These target genes are often involved in metabolic processes. By blocking this interaction, this compound can modulate cellular energy pathways.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data illustrating the expected effects of this compound on cellular metabolism as measured by a Seahorse XF assay. This data is based on published qualitative descriptions of this compound's impact on mitochondrial respiration.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in C2C12 Myotubes
| Treatment Group | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 12 | 105 ± 9 | 350 ± 25 | 133 ± 15 |
| This compound (0.5 µM) | 125 ± 10 | 85 ± 7 | 275 ± 20 | 120 ± 12 |
Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR) in C2C12 Myotubes
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Vehicle Control | 25 ± 3 | 45 ± 5 |
| This compound (0.5 µM) | 28 ± 4 | 50 ± 6 |
Experimental Protocols
Protocol: Evaluating the Effect of this compound on Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This protocol is designed for a 96-well Seahorse XF plate. Adjust volumes and cell numbers accordingly for other plate formats.
I. Materials
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Standard cell culture reagents (e.g., DMEM, FBS, PBS, Trypsin)
II. Cell Culture and Seeding
-
Culture cells under standard conditions.
-
On the day before the assay, harvest and count the cells.
-
Seed the cells in a Seahorse XF 96-well plate at a pre-determined optimal density for your cell type (typically 20,000 - 80,000 cells per well). Ensure even cell distribution.
-
Culture the cells overnight in a CO2 incubator at 37°C.
III. This compound Treatment
-
On the day of the assay, prepare fresh dilutions of this compound in pre-warmed Seahorse XF assay medium. A final concentration range of 0.1 µM to 1.0 µM is a good starting point for dose-response experiments. A common concentration used in cellular assays is 0.5 µM.
-
Remove the cell culture medium from the wells and wash gently with pre-warmed Seahorse XF assay medium.
-
Add the this compound-containing assay medium or vehicle control medium to the respective wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for a pre-determined pre-treatment time. A 30-minute pre-incubation is a reasonable starting point based on published studies. Longer incubation times (e.g., 6, 12, or 24 hours) may be necessary to observe effects on gene expression.
IV. Seahorse XF Analyzer Preparation and Assay Run
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Following calibration, replace the calibrant plate with the cell culture plate containing the this compound-treated cells.
-
Initiate the Seahorse XF Cell Mito Stress Test assay protocol. The instrument will measure basal OCR and ECAR before sequentially injecting the mitochondrial inhibitors and measuring the subsequent changes in metabolic rates.
V. Data Analysis
-
After the assay is complete, normalize the data to cell number or protein concentration.
-
Analyze the OCR and ECAR data using the Seahorse Wave software to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the metabolic parameters between the vehicle-treated and this compound-treated groups.
Mandatory Visualization
Caption: PPARβ/δ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Seahorse assay with this compound.
Application Note: Analysis of Downstream Target Modulation by GSK0660 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of GSK0660, a selective antagonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).
Introduction
This compound is a potent and selective antagonist of PPARβ/δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation.[1][2] Upon activation by ligands, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] this compound inhibits the activity of PPARβ/δ, making it a valuable tool for studying the physiological and pathological roles of this receptor.[1][2] This application note outlines the methodology for assessing the impact of this compound on downstream signaling pathways through Western blot analysis, a widely used technique to detect and quantify specific proteins in a sample.[4][5][6]
Signaling Pathway and Experimental Workflow
This compound, by antagonizing PPARβ/δ, can influence a variety of downstream signaling pathways. The diagram below illustrates the general mechanism of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of Peroxisome Proliferation-Activated Receptor Delta (PPARδ) imparts selective leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for qRT-PCR Analysis of Gene Expression Changes Induced by GSK0660
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in regulating gene expression involved in metabolism, inflammation, and cell proliferation.[1][2][3][4] As a ligand-activated transcription factor, PPARβ/δ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] this compound competitively inhibits the binding of endogenous or synthetic agonists to PPARβ/δ, leading to the repression of target gene expression. In some instances, it can also exhibit inverse agonist activity, further reducing basal gene expression levels.[6][7]
These application notes provide a comprehensive guide for utilizing quantitative real-time polymerase chain reaction (qRT-PCR) to analyze changes in gene expression induced by this compound treatment. The following protocols and data presentation are designed to assist researchers in accurately quantifying the effects of this compound on target gene expression in various cellular contexts.
Signaling Pathway
The PPARβ/δ signaling pathway is a key regulator of cellular processes. In its inactive state, the PPARβ/δ-RXR heterodimer can be bound to co-repressor proteins, inhibiting gene transcription. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activator proteins. This complex then initiates the transcription of target genes. This compound, as an antagonist, prevents this activation, thereby inhibiting the expression of PPARβ/δ target genes.
Caption: PPARβ/δ signaling pathway modulation by this compound.
Data Presentation
The following tables summarize the quantitative data on the changes in gene expression in different cell lines after treatment with this compound, as measured by qRT-PCR. The data is presented as a fold change in mRNA expression relative to untreated or vehicle-treated control cells.
Table 1: Effect of this compound on PPARβ/δ Target Gene Expression in Human Retinal Microvascular Endothelial Cells (HRMECs)
| Gene | Treatment | Concentration (µM) | Duration (hours) | Fold Change vs. Control | Reference |
| CCL8 | TNFα + this compound | 1.0 | 6 | ↓ (Blocks TNFα-induced upregulation) | [8] |
| CXCL10 | TNFα + this compound | 1.0 | 6 | ↓ (Blocks TNFα-induced upregulation) | [8] |
| ANGPTL4 | This compound | 1.0 | 24 | ↓ | [9] |
Table 2: Effect of this compound on Gene Expression in Human Müller Cells (HMCs)
| Gene | Treatment | Concentration (µM) | Duration (hours) | Fold Change vs. Control | Reference |
| TNFA | Palmitic Acid + this compound | 10.0 | 24 | ↓ 55.8% | [9] |
| IL1B | Palmitic Acid + this compound | 10.0 | 24 | ↓ 67.2% | [9] |
| IL6 | Palmitic Acid + this compound | 10.0 | 24 | ↓ | [9] |
| IL8 | Palmitic Acid + this compound | 10.0 | 24 | ↓ | [9] |
| ANGPTL4 | Palmitic Acid + this compound | 10.0 | 24 | ↓ | [9] |
Table 3: Effect of this compound on Gene Expression in Other Cell Types
| Cell Type | Gene | Treatment | Concentration (µM) | Fold Change vs. Control | Reference |
| Human Skeletal Muscle Cells | CPT1a | This compound | 0.1 | ↓ ~50% | [3] |
| Human Skeletal Muscle Cells | ANGPTL4 | This compound | 1.0 | ↓ | [6] |
| Colon Cancer Cells | PD-L1 | This compound | Not Specified | ↓ | [10] |
| Non-Small Cell Lung Cancer Cells | VEGF | GW501516 + this compound | 10.0 | Blocks GW501516-induced upregulation | [11] |
Experimental Protocols
This section provides a detailed methodology for analyzing gene expression changes using qRT-PCR following treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HRMECs, HMCs) in appropriate cell culture plates or flasks and culture under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer from a commercial RNA extraction kit.
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol. Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction by combining the following components in a nuclease-free tube:
-
Total RNA (e.g., 1 µg)
-
Random primers or oligo(dT) primers
-
dNTPs
-
Reverse transcriptase enzyme
-
RNase inhibitor
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's instructions (e.g., 25°C for 10 minutes, 42-50°C for 30-60 minutes, followed by enzyme inactivation at 70-85°C for 5-10 minutes).
-
Storage: The resulting cDNA can be used immediately for qRT-PCR or stored at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design or obtain validated primers for your target genes (e.g., ANGPTL4, CCL8, CXCL10) and at least one stable reference gene (e.g., GAPDH, ACTB, 18S).
-
Reaction Setup: Prepare the qRT-PCR reaction mixture in a 96-well qPCR plate. For each sample, set up reactions in triplicate. A typical reaction mixture includes:
-
SYBR Green Master Mix or TaqMan Master Mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water.
-
-
No-Template Control (NTC): Include NTCs for each primer set to check for contamination.
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with a thermal cycling protocol similar to the following (for SYBR Green):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in all samples.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the relative gene expression changes using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Experimental Workflow
Caption: Experimental workflow for qRT-PCR analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. genscript.com [genscript.com]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu [bu.edu]
- 6. 2.5. Quantitative real-time PCR (qRT-PCR) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cusabio.com [cusabio.com]
- 10. mcgill.ca [mcgill.ca]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing GSK0660 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK0660, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor delta (PPARδ), in Chromatin Immunoprecipitation (ChIP) assays. This document outlines the mechanism of this compound, detailed protocols for its application in ChIP, and expected outcomes for studying PPARδ-mediated gene regulation.
Introduction to this compound
This compound is a highly selective antagonist for PPARδ (also known as PPARβ/δ), a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation.[1][2][3][4] this compound inhibits the activity of PPARδ with an IC50 of approximately 155 nM, while showing minimal activity towards other PPAR isoforms (PPARα and PPARγ).[1][2][3] By binding to PPARδ, this compound prevents the recruitment of coactivators, thereby repressing the transcription of target genes. Some studies also suggest that this compound can exhibit inverse agonist activity.[5] The use of this compound in a ChIP assay allows researchers to investigate the direct impact of PPARδ inhibition on its binding to specific genomic loci, providing valuable insights into its role in various physiological and pathological processes.
Principle of the Assay
The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to determine the in vivo association of a specific protein with its target DNA sequences.[6] When combined with this compound treatment, the ChIP assay can elucidate how the inhibition of PPARδ affects its occupancy at the promoters or enhancer regions of its target genes. The general workflow involves treating cells with this compound, crosslinking protein-DNA complexes, shearing the chromatin, immunoprecipitating the PPARδ-DNA complexes, and then quantifying the associated DNA.
Data Presentation
The following tables represent hypothetical, yet expected, quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on the binding of PPARδ to the promoter of a known target gene, such as ANGPTL4.
Table 1: Effect of this compound on PPARδ Occupancy at the ANGPTL4 Promoter
| Treatment | Target Gene Promoter | Fold Enrichment over IgG (Mean ± SD) | p-value (vs. Vehicle) |
| Vehicle (DMSO) | ANGPTL4 | 12.5 ± 1.8 | - |
| This compound (1 µM) | ANGPTL4 | 3.2 ± 0.9 | <0.01 |
| Vehicle (DMSO) | Negative Control Locus | 1.1 ± 0.3 | - |
| This compound (1 µM) | Negative Control Locus | 1.0 ± 0.2 | >0.05 |
Table 2: Dose-Dependent Effect of this compound on PPARδ Binding to the ANGPTL4 Promoter
| This compound Concentration | Fold Enrichment over IgG (Mean ± SD) | % Inhibition of PPARδ Binding |
| 0 µM (Vehicle) | 12.5 ± 1.8 | 0% |
| 0.1 µM | 8.7 ± 1.2 | 30.4% |
| 0.5 µM | 5.1 ± 0.7 | 59.2% |
| 1.0 µM | 3.2 ± 0.9 | 74.4% |
| 5.0 µM | 2.1 ± 0.5 | 83.2% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPARδ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for ChIP assay incorporating this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cell line known to express PPARδ and respond to its ligands (e.g., HepG2, C2C12, or a specific cell line of interest).
-
This compound: (e.g., from Selleck Chemicals, MedchemExpress). Prepare a stock solution in DMSO.[1][2]
-
Culture Medium and Supplements
-
Formaldehyde (B43269) (37%)
-
Protease Inhibitor Cocktail
-
ChIP-validated anti-PPARδ Antibody
-
Normal Rabbit or Mouse IgG (Isotype Control)
-
Protein A/G Magnetic Beads or Agarose Beads
-
ChIP Lysis and Wash Buffers: (Commercial kits are recommended for consistency, e.g., from Thermo Fisher Scientific, Millipore, or Cell Signaling Technology).
-
Proteinase K
-
RNase A
-
DNA Purification Kit
-
qPCR Master Mix and Primers: for target gene promoters and negative control regions.
Protocol for ChIP Assay with this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Step 1: Cell Culture and this compound Treatment
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Prepare working solutions of this compound in complete culture medium from the DMSO stock. A final DMSO concentration should be kept below 0.1% to minimize solvent effects.
-
Aspirate the old medium and treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined duration (e.g., 6-24 hours). The optimal treatment time and concentration should be determined empirically, for example, by first performing a dose-response experiment and measuring the expression of a known PPARδ target gene by qRT-PCR.
Step 2: Protein-DNA Crosslinking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube, centrifuge, and discard the supernatant. The cell pellet can be stored at -80°C at this point.[6]
Step 3: Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Shear the chromatin to an average size of 200-1000 bp. This is a critical step and should be optimized.
-
Sonication: Use an optimized sonication protocol (e.g., specific cycles of ON/OFF pulses).
-
Enzymatic Digestion: Use micrococcal nuclease (MNase) for a defined period.
-
-
After shearing, centrifuge the samples to pellet cell debris. The supernatant contains the sheared chromatin.
-
Save a small aliquot of the sheared chromatin as "Input" DNA.
Step 4: Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-validated anti-PPARδ antibody or an isotype control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 1-2 hours.
Step 5: Washing and Elution
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer.
Step 6: Reverse Crosslinking
-
Add NaCl to the eluted samples and the "Input" control and incubate at 65°C for several hours to overnight to reverse the formaldehyde crosslinks.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
Step 7: DNA Purification
-
Purify the DNA using a spin column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
Step 8: DNA Analysis by qPCR
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known PPARδ target genes (e.g., ANGPTL4, PDK4) and a negative control region (a gene desert or a gene not regulated by PPARδ).
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA or as fold enrichment over the IgG control. The formula for fold enrichment is 2^-(ΔCt[ChIP] - ΔCt[IgG]), where ΔCt = Ct[IP] - Ct[Input].
Conclusion
The use of this compound in conjunction with ChIP assays is a valuable approach for dissecting the role of PPARδ in gene regulation. By specifically inhibiting PPARδ, researchers can directly observe the consequences on its chromatin occupancy, providing a deeper understanding of its function in health and disease. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this experimental strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Regulation of Cell Proliferation and Differentiation by PPARβ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for GSK0660 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GSK0660, a selective peroxisome proliferator-activated receptor-delta (PPAR-δ) antagonist, in primary cell culture experiments. This document offers insights into its mechanism of action, experimental workflows, and data interpretation.
Introduction to this compound
This compound is a potent and selective antagonist of PPAR-δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation.[1] In some cellular contexts, it can also act as an inverse agonist. By inhibiting PPAR-δ, this compound allows for the investigation of the physiological and pathological roles of this receptor in various primary cell types. Its applications in primary cell culture are valuable for studying diseases such as diabetic retinopathy, neurodegenerative disorders, and certain cancers.[2][3]
Technical Specifications:
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂O₅S₂ |
| Molecular Weight | 418.49 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol.[1] |
| Storage | Store at +4°C.[1] |
Mechanism of Action: PPAR-δ Antagonism
PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[1] this compound functions by binding to PPAR-δ and preventing its activation by endogenous or synthetic agonists. This blockade inhibits the recruitment of coactivators and can, in some cases, promote the recruitment of corepressors to the PPAR-δ/RXR heterodimer, leading to the repression of target gene expression.[5] This antagonistic action makes this compound a valuable tool for dissecting the roles of PPAR-δ in cellular processes.
Experimental Protocols
The following are generalized protocols for the use of this compound in primary cell culture. It is crucial to optimize these protocols for specific primary cell types and experimental conditions.
Primary Cell Culture
Primary cells are sourced directly from tissues and are more representative of the in vivo environment compared to immortalized cell lines.[6][7]
Protocol:
-
Thawing and Seeding:
-
Rapidly thaw cryopreserved primary cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed complete growth medium.
-
Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture vessels at the recommended density.
-
-
Maintenance:
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days, or as recommended for the specific cell type.
-
Monitor the cells for confluence and signs of stress or contamination.
-
-
Subculturing:
-
When the cells reach the desired confluence (typically 70-80%), they can be subcultured.
-
Wash the cells with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).
-
Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with a trypsin inhibitor or complete growth medium.
-
Collect the cells, centrifuge, and resuspend in fresh medium for reseeding.
-
This compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete growth medium appropriate for the primary cell type
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in complete growth medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Aspirate the old medium from the primary cell cultures.
-
Add the medium containing the desired concentration of this compound to the cells.
-
A vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) should always be included.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.[3]
-
Downstream Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
qRT-PCR is used to measure changes in gene expression following this compound treatment.
Protocol:
-
After treating the primary cells with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR instrument, specific primers for the target genes (e.g., ANGPTL4, CCL8, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.[9]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western blotting is used to detect changes in protein expression levels.
-
Following this compound treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound treatment on various primary cell types as reported in the literature.
Table 1: Effect of this compound on Gene Expression in Primary Cells
| Cell Type | Treatment Conditions | Target Gene | Effect | Reference |
| Human Müller Cells | 250µM Palmitic Acid + 1µM this compound (24h) | ANGPTL4 | ↓ | [11] |
| Human Retinal Microvascular Endothelial Cells | TNFα + this compound | CCL8, CXCL10 | ↓ | [9] |
| Primary Human Skeletal Muscle Cells | 1000 nM this compound (16h) | CPT1a, ANGPTL4 | ↓ | [5] |
Table 2: Effect of this compound on Cellular Processes in Primary Cells
| Cell Type | Treatment Conditions | Assay | Effect | Reference |
| SH-SY5Y (dopaminergic-like) | 0.2 µM this compound + 25 µM 6-OHDA (24h) | Cell Viability (MTS) | ↑ (counteracted 6-OHDA toxicity) | [3] |
| Primary Human Skeletal Muscle Cells | 100-1000 nM this compound | Fatty Acid Oxidation | ↓ | [5] |
| Human Retinal Microvascular Endothelial Cells | TNFα + this compound | Leukocyte Adhesion | ↓ | [11] |
Signaling Pathway Modulation by this compound
This compound has been shown to modulate inflammatory signaling pathways, such as the one induced by Tumor Necrosis Factor-alpha (TNF-α).
In retinal endothelial cells, TNF-α induces the expression of chemokines like CCL8 and CXCL10, which are involved in leukocyte recruitment during inflammation.[9] Treatment with this compound can block this TNF-α-induced upregulation, suggesting an anti-inflammatory role for PPAR-δ antagonism in this context.[9]
Troubleshooting and Considerations
-
Cell Viability: High concentrations of this compound or the DMSO vehicle may be toxic to some primary cells. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
-
Solubility: Ensure that this compound is fully dissolved in DMSO before preparing the working solution. Precipitation can lead to inaccurate dosing.
-
Primary Cell Variability: Primary cells can exhibit batch-to-batch variability. It is important to use cells from the same donor or lot for a given set of experiments to ensure consistency.
-
Controls: Always include appropriate controls, such as vehicle-treated cells, untreated cells, and positive controls (if applicable), to validate your experimental results.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of PPAR-δ in primary cell models.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist binding directs dynamic competition among nuclear receptors for heterodimerization with retinoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. Retinoid X receptors: common heterodimerization partners with distinct functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiology.elte.hu [physiology.elte.hu]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Peroxisome Proliferator-Activated Receptor and Vitamin D Receptor Signaling Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK0660
For Researchers, Scientists, and Drug Development Professionals
Topic: Long-term Stability of GSK0660 in Solution
Introduction
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a ligand-activated transcription factor with crucial roles in metabolism and inflammation.[1][2][3] With an IC50 of 155 nM for PPARβ/δ, this compound shows minimal activity at PPARα and PPARγ isoforms, making it a valuable tool for investigating the specific functions of PPARβ/δ.[1][4] This document provides detailed information on the long-term stability of this compound in solution, protocols for its preparation and storage, and an overview of its mechanism of action.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by antagonizing the activity of PPARβ/δ. In its active state, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various cellular processes. This compound, as an antagonist, inhibits the transcriptional activity of the PPARβ/δ:RXR heterodimer.[5]
The PPARβ/δ signaling pathway is implicated in the regulation of inflammatory responses. For instance, in the context of inflammation, pro-inflammatory stimuli can lead to the activation of transcription factors like NF-κB and AP-1. PPARβ/δ can modulate these inflammatory pathways. This compound, by blocking PPARβ/δ, can influence the expression of downstream inflammatory mediators.
Long-Term Stability of this compound in Solution
Currently, there is a lack of publicly available, detailed quantitative data on the long-term stability of this compound in various solutions under different storage conditions. However, based on manufacturer recommendations and general practices for handling small molecules in solution, the following guidelines are provided. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Source |
| DMSO | -80°C | Up to 2 years | [6] |
| DMSO | -20°C | Up to 1 year | [6] |
Note on Stability: The stability of this compound in solution can be influenced by several factors, including the solvent, temperature, exposure to light, and pH. This compound contains a thiophene (B33073) ring and a sulfonamide group. Thiophene rings can be susceptible to oxidation, while sulfonamides generally exhibit good hydrolytic stability.[7][8] Repeated freeze-thaw cycles should be avoided to minimize degradation. It is recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6]
Protocol for Assessing Solution Stability (General Guideline)
Objective: To provide a general framework for assessing the long-term stability of this compound in a specific solvent and storage condition. This protocol requires optimization and validation.
Materials:
-
This compound stock solution
-
High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for mobile phase
-
Calibrated autosampler and vials
-
Incubators or environmental chambers set to desired storage temperatures
Protocol:
-
Method Development: Develop a stability-indicating HPLC or LC-MS method capable of separating this compound from potential degradation products. This typically involves testing different mobile phases, gradients, and column types. A forced degradation study can be performed to generate potential degradation products and ensure the method's specificity.
-
Initial Analysis (Time 0):
-
Prepare a fresh solution of this compound at the desired concentration in the solvent of interest.
-
Immediately analyze the solution using the developed analytical method to determine the initial concentration and purity of this compound. This serves as the baseline (100% reference).
-
-
Sample Storage:
-
Aliquot the remaining solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Store the vials under the specified conditions, protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.
-
Table 2: Example Data Table for Stability Study
| Time Point | Storage Condition | This compound Concentration (µg/mL) | % Remaining | Peak Area of Degradant X |
| 0 | - | 100.5 | 100.0 | 0 |
| 4 weeks | -20°C | 99.8 | 99.3 | < LOD |
| 4 weeks | 4°C | 95.2 | 94.7 | 1234 |
| 4 weeks | Room Temp | 85.1 | 84.7 | 5678 |
| ... | ... | ... | ... | ... |
| LOD: Limit of Detection |
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for In Vivo Delivery of GSK0660
Topic: In Vivo Delivery Methods for GSK0660 with Low Bioavailability Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a ligand-activated transcription factor involved in lipid metabolism, inflammation, and angiogenesis.[1][2][3][4] this compound exhibits high affinity for PPARβ/δ with an IC50 of approximately 155 nM, while showing minimal activity on PPARα and PPARγ isoforms.[1][3][5] Its mechanism of action involves inhibiting the transcriptional activity of PPARβ/δ, which can modulate the expression of various target genes. For instance, it has been shown to block the upregulation of pro-inflammatory and pro-angiogenic factors like CCL8, CXCL10, and Angiopoietin-like 4 (Angptl4).[2][4][6]
Despite its potency, the primary challenge for in vivo applications of this compound is its low bioavailability. The compound is poorly soluble in aqueous solutions and is reported to be rapidly cleared from circulation, which necessitates repeated dosing or high concentrations to achieve therapeutic effects in tissues.[1] Systemic administration to avoid the side effects of localized injections is therefore hampered.[1] To overcome these limitations, advanced formulation strategies are required to enhance its solubility, protect it from rapid clearance, and improve its delivery to target tissues.
This document provides detailed application notes and protocols for two effective nanoparticle-based delivery systems—Liposomes and Solid Lipid Nanoparticles (SLNs)—to improve the in vivo bioavailability of this compound.
Overview of Delivery Strategies for Poorly Soluble Drugs
Drugs with low aqueous solubility, like this compound, present significant challenges for in vivo administration, often leading to poor absorption and low bioavailability.[7][8][9] Nanotechnology-based drug delivery systems are a promising approach to overcome these issues.[10] By encapsulating the hydrophobic drug within a carrier, these systems can improve solubility, increase stability, and modify the pharmacokinetic profile of the compound.[11][12][13]
Key strategies include:
-
Lipid-Based Formulations: These systems, including liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, use biocompatible lipids to encapsulate lipophilic drugs.[7][12][14] They are particularly effective at enhancing the solubility and absorption of poorly soluble compounds.[12][14]
-
Polymeric Nanoparticles: These are composed of biodegradable polymers that can encapsulate drugs, protecting them from degradation and allowing for controlled or targeted release.[15]
-
Nanosuspensions: This strategy involves reducing the particle size of the drug itself to the nanometer range, which increases the surface area and dissolution rate.[8][9]
This guide will focus on liposomes and SLNs, as they are well-established, versatile, and highly suitable for encapsulating lipophilic molecules like this compound for preclinical in vivo research.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₅S₂ | |
| Molecular Weight | 418.49 g/mol | [1] |
| Target | PPARβ/δ Antagonist | [1][5] |
| IC₅₀ (Binding Assay) | 155 nM | [1][3][5] |
| IC₅₀ (Antagonist Assay) | 300 nM | [1][3] |
| Selectivity | >10 µM for PPARα and PPARγ | [1][5] |
| Solubility | Insoluble in water; Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM) | [1] |
Table 2: Comparison of Potential In Vivo Delivery Formulations for this compound
| Formulation Type | Typical Particle Size | Key Advantages | Key Disadvantages |
| Aqueous Suspension | > 1 µm | Simple preparation | Very low bioavailability; rapid clearance; particle instability and aggregation.[9] |
| Liposomes | 80 - 200 nm | Encapsulates both hydrophilic and lipophilic drugs; biocompatible; can be surface-modified for targeting.[16][17] | Potential for drug leakage; physical and chemical instability during storage.[9] |
| Solid Lipid Nanoparticles (SLNs) | 50 - 1000 nm | High drug loading for lipophilic drugs; controlled release; protects drug from degradation; easy to scale up.[11][18][19] | Lower encapsulation efficiency for some drugs compared to liposomes; potential for particle growth during storage.[18] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound acts by antagonizing the PPARβ/δ nuclear receptor. In various cell types, particularly endothelial cells, PPARβ/δ activation can lead to the expression of genes involved in inflammation and angiogenesis. By inhibiting this receptor, this compound can suppress these pathological processes. For example, it blocks the TNFα-induced upregulation of key chemokines, thereby reducing leukocyte recruitment and inflammation.[2][6]
Caption: this compound antagonizes PPARβ/δ, inhibiting inflammatory gene transcription.
Experimental Workflow: Liposomal Formulation of this compound
The thin-film hydration method is a common and reliable technique for preparing liposomes in a research setting.[16] It involves dissolving lipids and the drug in an organic solvent, creating a thin film by evaporation, and then hydrating the film to form liposomes.
Caption: Workflow for preparing and administering this compound-loaded liposomes.
Experimental Workflow: Solid Lipid Nanoparticle (SLN) Formulation
Hot high-pressure homogenization is a robust method for producing SLNs.[18][20] It involves creating a hot pre-emulsion of the molten lipid (containing the drug) and a hot aqueous surfactant solution, which is then homogenized under high pressure to form nanoparticles upon cooling.
Caption: Workflow for preparing this compound-loaded SLNs via hot homogenization.
Application Note 1: Liposomal Delivery of this compound
Principle
Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[16][17] For a hydrophobic drug like this compound, the molecule is partitioned within the lipid bilayer itself.[17] Encapsulating this compound in liposomes can significantly increase its aqueous dispersibility, protect it from metabolic degradation, and alter its biodistribution, potentially increasing its circulation half-life and accumulation at target sites.[16][21] The surface of liposomes can also be modified (e.g., with polyethylene (B3416737) glycol, PEG) to create "stealth" nanoparticles that evade rapid clearance by the immune system.[22]
Key Experimental Considerations
-
Lipid Composition: The choice of phospholipids (B1166683) (e.g., DSPC, DPPC) and the inclusion of cholesterol are critical for bilayer rigidity, stability, and drug retention.[22]
-
Drug-to-Lipid Ratio: This ratio must be optimized to maximize drug loading without compromising the structural integrity of the liposomes.
-
Size Control: The final size of the liposomes influences their in vivo fate.[23] Extrusion through polycarbonate membranes with defined pore sizes is a common method for achieving a uniform size distribution.[16]
-
Purification: It is crucial to remove unencapsulated "free" this compound from the formulation to accurately assess the efficacy of the liposomal delivery.[22] Dialysis or size exclusion chromatography are effective methods.[22]
Detailed Protocol: Preparation of this compound Liposomes by Thin-Film Hydration
Materials and Equipment:
-
This compound powder
-
Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), sterile
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, DSPE-PEG2000, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v).[22] A typical molar ratio might be 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000). The this compound amount should be optimized (e.g., start with a 1:20 drug:lipid weight ratio). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid's transition temperature (e.g., 60-65°C for DSPC) until a thin, dry, and uniform lipid film is formed on the flask wall.[22] d. Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the lipid film with sterile PBS by adding the buffer to the flask and agitating.[22] The temperature of the buffer should be above the lipid transition temperature. b. Vortex the flask until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[22]
-
Size Reduction (Extrusion): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder assembly to a temperature above the lipid transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields small unilamellar vesicles (SUVs) with a more uniform size distribution.[16]
-
Purification: a. To remove unencapsulated this compound, dialyze the liposome suspension against sterile PBS (using a dialysis membrane with an appropriate molecular weight cut-off, e.g., 10 kDa) or use size exclusion chromatography.[22]
-
Characterization: a. Particle Size and Zeta Potential: Dilute an aliquot of the final liposome suspension in PBS and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.[22] b. Encapsulation Efficiency (EE%): i. Take a known volume of the liposome suspension and lyse the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100). ii. Quantify the total amount of this compound using a validated HPLC method. iii. Separately, quantify the amount of free drug in the supernatant/filtrate after separating the liposomes (e.g., by ultracentrifugation). iv. Calculate EE% as: EE% = [(Total Drug - Free Drug) / Total Drug] * 100.
Application Note 2: Solid Lipid Nanoparticle (SLN) Delivery of this compound
Principle
SLNs are colloidal carriers made from solid lipids (e.g., fatty acids, waxes) that are solid at room and body temperature.[11][18] this compound, being lipophilic, can be dissolved or dispersed in the molten lipid core.[20] Upon cooling, the lipid recrystallizes, entrapping the drug inside. SLNs combine the advantages of polymeric nanoparticles (e.g., stability, controlled release) and lipid emulsions.[19] They are composed of physiologically tolerable lipids, reducing the risk of toxicity.[19]
Key Experimental Considerations
-
Lipid Selection: The lipid must be solid at body temperature and have high solubility for this compound. Examples include 1-tetradecanol, glyceryl monostearate, or cetyl palmitate.[20][24] The choice of lipid affects drug loading and release characteristics.[20]
-
Surfactant Selection: A surfactant (e.g., Poloxamer 188, Tween 80) is essential to stabilize the lipid nanoparticles in the aqueous dispersion and prevent aggregation.[20]
-
Homogenization Parameters: The pressure, temperature, and number of homogenization cycles are critical parameters that determine the final particle size and distribution.[19] Typically, 3-5 cycles at 500-1500 bar are effective.[19]
Detailed Protocol: Preparation of this compound SLNs by Hot High-Pressure Homogenization
Materials and Equipment:
-
This compound powder
-
Solid Lipid (e.g., 1-tetradecanol)
-
Surfactant (e.g., Tween 80)
-
Purified water (e.g., Milli-Q)
-
High-speed stirrer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Heating plate with magnetic stirrer
-
DLS and HPLC instruments
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Lipid and Aqueous Phases: a. Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point.[18][20] Dissolve this compound in the molten lipid with continuous stirring to obtain a clear, homogenous solution.[20] A typical concentration is 5-10% lipid (w/v).[18] b. Aqueous Phase: Dissolve the surfactant (e.g., 1-2.5% w/v Tween 80) in purified water and heat it to the same temperature as the lipid phase.[18][20]
-
Formation of Pre-emulsion: a. Add the hot aqueous phase to the molten lipid phase while stirring at high speed (e.g., 8000-10000 rpm) with a high-speed stirrer for 3-5 minutes.[18][20] This forms a coarse, hot oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the HPH, which has been pre-heated to the same temperature. b. Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[19] c. The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath, causing the lipid to recrystallize and form the SLN dispersion.[18]
-
Characterization: a. Particle Size and Morphology: Analyze the particle size and PDI using DLS.[20] Observe the shape and surface morphology of the SLNs using TEM after negative staining.[20] b. Encapsulation Efficiency (EE%) and Drug Loading (DL%): i. Separate the unencapsulated this compound from the SLNs using ultrafiltration or centrifugation. ii. Quantify the free drug in the aqueous phase using HPLC. iii. Lyse a known amount of the SLN dispersion to determine the total drug amount. iv. Calculate EE% as described previously. v. Calculate DL% as: DL% = [Weight of Drug in SLNs / Weight of SLNs] * 100.
Protocol: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for systemic administration. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[25]
Materials
-
Final this compound formulation (liposomes or SLNs), sterile-filtered (0.22 µm filter)
-
Sterile PBS or saline for dilution
-
Mouse restraint device
-
28-30 gauge needles and 1 mL syringes
-
Animal model (e.g., C57BL/6 mice)
Dosing and Formulation Preparation
-
Determine the final dose of this compound required (e.g., in mg/kg). Recent studies have used this compound in vivo in mice, providing a basis for dose selection.[26]
-
Based on the drug loading of your formulation, calculate the required volume of the nanoparticle suspension.
-
On the day of injection, thaw the formulation (if frozen) and dilute it to the final desired concentration with sterile PBS or saline.[22] The final injection volume should be appropriate for the route of administration (e.g., 100-200 µL for intravenous injection in mice).[22][25]
Administration Procedure (Intravenous Tail Vein Injection)
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[22]
-
Place the mouse in a suitable restraint device.[22]
-
Using a 28-gauge (or smaller) needle, slowly inject the prepared dose into one of the lateral tail veins.[22][27] The maximum recommended volume for a bolus IV injection is 5 ml/kg.[28]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[22]
-
Monitor the animal for any adverse reactions post-injection.
Table 3: Example Dosing Parameters for Systemic Administration in Mice
| Parameter | Guideline | Reference |
| Route of Administration | Intravenous (IV), Intraperitoneal (IP) | [25][28] |
| Injection Volume (IV) | 50 - 200 µL (max 5 mL/kg) | [22][28] |
| Injection Volume (IP) | 200 - 800 µL | [25] |
| Dose Frequency | Dependent on pharmacokinetic profile of the formulation (e.g., daily, every other day) | [29] |
| Vehicle Control | A "blank" formulation (liposomes or SLNs without this compound) should be administered to a control group. | [25] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Polymeric nanoparticles for dual-targeted theranostic gene delivery to hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. benchchem.com [benchchem.com]
- 21. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 22. benchchem.com [benchchem.com]
- 23. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.6. Preparation of Solid Lipid Nanoparticles (SLN) [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions [frontiersin.org]
- 28. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 29. researchgate.net [researchgate.net]
Application of GSK0660 in Studying Diabetic Retinopathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and is characterized by progressive damage to the retinal microvasculature.[1] Key pathological features include increased vascular permeability, retinal inflammation, and leukostasis (the adhesion of leukocytes to the retinal vasculature), which contribute to capillary occlusion and subsequent retinal ischemia.[1] Inflammation is recognized as a central player in the pathogenesis of DR.[2] GSK0660, a selective antagonist and inverse agonist of the peroxisome proliferator-activated receptor-β/δ (PPARβ/δ), has emerged as a valuable pharmacological tool to investigate the inflammatory cascades in DR.[3][4] PPARβ/δ is a transcription factor implicated in the regulation of lipid metabolism, inflammation, and angiogenesis.[5][6] This document provides detailed application notes and protocols for utilizing this compound in in vitro and in vivo models of diabetic retinopathy to study its anti-inflammatory and anti-leukostatic effects.
Mechanism of Action
In the context of diabetic retinopathy, elevated levels of free fatty acids, such as palmitic acid (PA), can activate PPARβ/δ in retinal cells, particularly Müller cells.[7] This activation leads to the production of pro-inflammatory and pro-angiogenic cytokines.[7] These cytokines, in turn, act on retinal endothelial cells, stimulating the expression of chemokines like C-C motif chemokine ligand 8 (CCL8) and C-X-C motif chemokine ligand 10 (CXCL10).[3][5] These chemokines are crucial for the recruitment and adhesion of leukocytes to the retinal endothelium, a process known as leukostasis.[3] this compound acts by antagonizing PPARβ/δ, thereby mitigating this inflammatory cascade at multiple points. It has been shown to reduce the production of inflammatory mediators by Müller cells and to block the downstream effects on endothelial cells, such as chemokine production and leukocyte adhesion.[3][7]
Data Presentation
The following tables summarize the quantitative effects of this compound in various experimental models of diabetic retinopathy.
Table 1: In Vitro Efficacy of this compound on Human Retinal Microvascular Endothelial Cells (HRMECs)
| Parameter | Treatment | Concentration of this compound | Result | Reference |
| CCL8 mRNA Expression | TNFα (1 ng/mL) | 10 µM | 86.1% inhibition | [3] |
| CXCL10 mRNA Expression | TNFα (1 ng/mL) | 10 µM | 59.7% inhibition | [3] |
| Leukocyte Adhesion | TNFα (1 ng/mL) | 1 µM | Significant reduction | [3] |
| Leukocyte Adhesion | TNFα (1 ng/mL) | 10 µM | Significant reduction | [3] |
| Angptl4 mRNA Expression | 2% Serum | 0.1 µM | Significant decrease | [8] |
| Angptl4 mRNA Expression | 2% Serum | 1.0 µM | Significant decrease | [8] |
| HRMEC Proliferation | Serum-induced | 0.1 µM | Significant reduction | [8] |
| HRMEC Proliferation | Serum-induced | 1.0 µM | Significant reduction | [8] |
| HRMEC Tube Formation | Serum-induced | 0.1 µM | 18.7% decrease | [8] |
| HRMEC Tube Formation | Serum-induced | 1.0 µM | 40% decrease | [8] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Retinal Leukostasis
| Parameter | Treatment | Concentration of this compound | Result | Reference |
| Retinal Neovascularization | Oxygen-Induced Retinopathy | 20 nM (intravitreal) | 58.5% decrease | [8] |
| Retinal Neovascularization | Oxygen-Induced Retinopathy | 100 nM (intravitreal) | 56.9% decrease | [8] |
| Retinal Neovascularization | Oxygen-Induced Retinopathy | 500 nM (intravitreal) | 44.4% decrease | [8] |
Experimental Protocols
In Vitro Models
1. Palmitic Acid-Induced Inflammation in Human Müller Cells (HMC)
This protocol describes how to induce an inflammatory response in primary human Müller cells using palmitic acid (PA), a stimulus relevant to the diabetic milieu.[5]
-
Cell Culture:
-
Preparation of Palmitic Acid-BSA Conjugate:
-
Dissolve palmitic acid in ethanol (B145695) to make a 200 mM stock solution.[8]
-
Complex the PA with fatty-acid-free bovine serum albumin (BSA) by mixing the PA/ethanol solution with a 100 mg/mL BSA solution in PBS at 37°C for 2 hours to yield a 5 mM PA-BSA stock.[8]
-
Dilute the PA-BSA stock in culture medium to the final desired concentration (e.g., 250 µM).[8] A BSA-only solution should be used as a vehicle control.
-
-
This compound Treatment and PA Stimulation:
-
Prepare a 1 mM stock solution of this compound in DMSO.[3]
-
When HMCs reach approximately 80% confluency, replace the growth medium with a low-serum medium (e.g., 2% FBS).
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (0.1% DMSO) for 24 hours.[3]
-
After pre-treatment, add the PA-BSA conjugate (final concentration 250 µM) to the culture medium containing this compound or vehicle and incubate for an additional 24 hours.[8]
-
Harvest the cell supernatant to measure cytokine release by ELISA or extract total RNA for gene expression analysis by qRT-PCR.
-
2. TNFα-Induced Inflammation and Leukocyte Adhesion in Human Retinal Microvascular Endothelial Cells (HRMECs)
This protocol details the induction of an inflammatory state in HRMECs using TNFα and the subsequent measurement of leukocyte adhesion.[3]
-
Cell Culture:
-
Culture primary HRMECs in a suitable endothelial cell growth medium.
-
Grow cells to confluency in multi-well plates (e.g., 48-well or 96-well) for adhesion assays.[9]
-
-
This compound Treatment and TNFα Stimulation:
-
Prepare a 1 mM stock solution of this compound in DMSO.[3]
-
For confluent HRMEC monolayers, replace the growth medium with a low-serum medium (2% FBS) containing the desired concentration of this compound (e.g., 1 µM or 10 µM) or vehicle (0.1% DMSO).[3]
-
Incubate for 24 hours.[3]
-
Stimulate the cells by adding TNFα (final concentration 1 ng/mL) to the medium containing this compound or vehicle.[3]
-
For gene expression analysis, incubate for an additional 4 hours before RNA extraction.[3] For leukocyte adhesion assays, proceed with the adhesion protocol after TNFα stimulation.
-
-
Leukocyte Adhesion Assay:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient medium (e.g., Ficoll-Paque).
-
Label the PBMCs with a fluorescent dye such as Calcein-AM or 5(6)-carboxyfluorescein (B613776) N-hydroxysuccinimidyl ester (CFSE).
-
After TNFα stimulation of the HRMEC monolayer, wash the wells gently with PBS.
-
Add the fluorescently labeled PBMCs to the HRMEC monolayer and incubate for 30-90 minutes at 37°C.[9]
-
Gently wash the wells multiple times with PBS to remove non-adherent PBMCs.[9]
-
Quantify the adherent PBMCs by either counting under a fluorescence microscope or by lysing the cells and measuring the fluorescence in a plate reader.[9]
-
3. Quantitative Real-Time PCR (qRT-PCR) for CCL8 and CXCL10
This protocol provides a general framework for quantifying the mRNA expression of CCL8 and CXCL10 in HRMECs.
-
RNA Extraction: Extract total RNA from treated HRMECs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[6]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[6]
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green-based master mix and a real-time PCR detection system.[6]
-
Use validated primers for human CCL8 and CXCL10. Commercially available, pre-designed primer assays are recommended for optimal performance (e.g., from Qiagen or R&D Systems).[5]
-
Example of cycling conditions: 95°C for 5-10 min, followed by 40 cycles of 95°C for 15-30 s and 60°C for 1 min.[3][6]
-
Include a melt curve analysis to ensure primer specificity.
-
Normalize the expression of the target genes to one or more stably expressed reference genes (e.g., GAPDH, ACTB).[8]
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[6]
-
In Vivo Model
1. TNFα-Induced Retinal Leukostasis in Mice
This protocol describes the induction of retinal leukostasis in mice via intravitreal injection of TNFα and the assessment of the inhibitory effect of this compound.
-
Animals: Use adult C57BL/6J mice. All animal procedures should be approved by an institutional animal care and use committee.
-
This compound Administration: The route and timing of this compound administration should be optimized based on the experimental design. For acute studies, intraperitoneal or intravitreal injection prior to TNFα challenge can be considered.
-
Intravitreal Injection of TNFα:
-
Quantification of Retinal Leukostasis:
-
Six hours after the intravitreal injection, deeply anesthetize the mice.[7]
-
Perform a cardiac perfusion with saline to flush out non-adherent blood cells.
-
Perfuse with a solution of fluorescein (B123965) isothiocyanate (FITC)-conjugated concanavalin (B7782731) A to label the adherent leukocytes and the vasculature.[7]
-
Enucleate the eyes, fix them in 4% paraformaldehyde, and prepare retinal flat-mounts.
-
Visualize the retinal vasculature and the adherent leukocytes using a fluorescence microscope.
-
Count the number of adherent leukocytes in the retinal vessels and normalize the count per area of the retina (e.g., leukocytes/mm²).
-
Visualizations
Caption: Signaling pathway of this compound in diabetic retinopathy.
Caption: Experimental workflows for studying this compound effects.
References
- 1. Human Retinal Organoid Model of Ocular Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Identification of Novel Pathways Regulated by APE1/Ref-1 in Human Retinal Endothelial Cells [mdpi.com]
- 4. TNF-α is Critical for Ischemia-induced Leukostasis, But Not Retinal Neovascularization nor VEGF-induced Leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Reference Genes for Studies of Human Retinal Endothelial Cell Gene Expression by Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravitreal Injection of Normal Saline Induces Retinal Degeneration in the C57BL/6J Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Protection of the Retinal Ganglion Cells: Intravitreal Injection of Resveratrol in Mouse Model of Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK0660 Technical Support Center: Troubleshooting Insolubility in Aqueous Media
For researchers, scientists, and drug development professionals utilizing GSK0660, its poor solubility in aqueous media presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water.[1] However, it exhibits good solubility in several organic solvents. The table below summarizes the approximate solubility of this compound in various solvents.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To address this, consider the following:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use a co-solvent system: For in vivo and some in vitro applications, a co-solvent system can help maintain solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][2]
-
Prepare fresh solutions: this compound solutions, especially diluted ones, should be prepared fresh for immediate use to minimize precipitation over time.[1]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: While gentle warming can sometimes aid in dissolving compounds, there is no specific data in the provided search results to confirm this is a safe and effective method for this compound without risking degradation. It is generally recommended to rely on appropriate solvent systems.
Q4: Is sonication a recommended method for dissolving this compound?
A4: Sonication can be used to aid in the initial dissolution of this compound in an organic solvent like DMSO. However, it is unlikely to resolve precipitation issues when diluting into an aqueous buffer. The fundamental insolubility of the compound in water is the primary issue.
Troubleshooting Guide
This guide provides a systematic approach to resolving insolubility issues with this compound in aqueous media.
Problem: this compound precipitates out of solution upon dilution with aqueous media.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 49[2][3] | ≥ 117.09[2][3] |
| DMF | 20[4] | - |
| Ethanol | 4.18[5] | 10[5] |
| Water | Insoluble[1] | - |
| DMF:PBS (pH 7.2) (1:3) | 0.25[4] | - |
Note: The molecular weight of this compound is 418.49 g/mol .[1][5] Solubility values can vary between batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.185 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO. Note: Moisture-absorbing DMSO can reduce solubility.[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][6] Aliquot to avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Appropriate cell culture medium (e.g., DMEM)
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous medium slowly while vortexing or mixing to facilitate dispersion and minimize precipitation.
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Preparation of a this compound Formulation for In Vivo Administration
This protocol is an example, and the specific formulation may need to be optimized for your experimental model.
-
Materials:
-
This compound in DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 1 mL working solution): [6]
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Use the resulting solution immediately.
-
Signaling Pathway
This compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][4][5][6] In inflammatory signaling, this compound has been shown to block the TNFα-induced upregulation of chemokines like CCL8 and CXCL10, which are involved in leukocyte recruitment.[7][8]
Caption: Inhibitory action of this compound on the TNFα signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GSK 0660 | PPARδ | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GSK0660 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK0660, a selective PPARδ antagonist, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that functions as a transcription factor.[1][2] It binds to the ligand-binding domain of PPARδ, preventing the recruitment of coactivators necessary for the transcription of target genes.[3] this compound also exhibits inverse agonist activity, meaning it can reduce the basal expression of some PPARδ target genes, such as ANGPTL4 and CPT1a.[4][5][6][7]
Q2: What is the selectivity of this compound for PPARδ compared to other PPAR isoforms?
This compound is highly selective for PPARδ. Its inhibitory concentration (IC50) for PPARδ is significantly lower than for PPARα and PPARγ, indicating minimal activity against these other isoforms at typical experimental concentrations.
| Receptor | IC50 (µM) |
| PPARδ | 0.155[1][7] |
| PPARα | > 10[1][7] |
| PPARγ | ≥ 10[1][7] |
Q3: Are there known off-target effects of this compound?
Yes, this compound has been reported to have off-target effects, most notably on AMP-activated protein kinase (AMPK) signaling. At a concentration of 0.5 µM, this compound has been shown to reduce the phosphorylation of AMPK and endothelial nitric oxide synthase (eNOS) in MC3T3-E1 cells.[7] This is an important consideration when interpreting data from cellular assays that are sensitive to changes in cellular energy status or nitric oxide signaling.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 10 mM.[1] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term use. For working solutions, dilute the stock in the appropriate cell culture medium. It has been noted that this compound may undergo a color change upon exposure to light and room temperature, suggesting potential instability.[4] Therefore, it is advisable to protect solutions from light.
Troubleshooting Guides
Unexpected Results in Cell Viability and Proliferation Assays (e.g., MTT, XTT)
Problem: I'm observing a decrease in cell viability/proliferation with this compound treatment that seems independent of PPARδ expression in my cell line.
Potential Cause 1: Off-target effects on AMPK signaling. AMPK is a central regulator of cellular metabolism and growth.[8][9] Inhibition of AMPK phosphorylation by this compound can lead to decreased cell proliferation and viability, especially in cells reliant on AMPK signaling for energy homeostasis.[7]
Troubleshooting Steps:
-
Confirm AMPK Inhibition: Perform a western blot to analyze the phosphorylation status of AMPK (at Threonine 172) and its downstream target, Acetyl-CoA Carboxylase (ACC), in cells treated with this compound.[10]
-
Rescue Experiment: Co-treat cells with an AMPK activator, such as AICAR or A-769662, along with this compound to see if the anti-proliferative effect is reversed.[8]
-
Use a Different PPARδ Antagonist: Consider using an alternative PPARδ antagonist with a different chemical structure, such as GSK3787, to see if the same effect is observed.[2]
Potential Cause 2: Interference with the MTT Assay. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases. Some chemical compounds can interfere with this process, leading to inaccurate readings.
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment in a cell-free system by adding this compound to the culture medium with MTT reagent to check for direct reduction of MTT by the compound.
-
Use an Alternative Viability Assay: Employ a different viability assay that relies on a different principle, such as the SYTOX Green assay (measures membrane integrity) or a crystal violet assay (stains total protein).[11]
Experimental Protocol: Western Blot for Phospho-AMPK
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.[12]
Unexpected Gene Expression Changes
Problem: I'm seeing changes in the expression of genes that are not known PPARδ targets after this compound treatment.
Potential Cause: Inverse Agonist and Off-Target Effects. this compound can act as an inverse agonist, actively repressing the basal transcription of some PPARδ target genes.[4][5] Additionally, its off-target effects on signaling pathways like AMPK can indirectly influence gene expression. Furthermore, this compound has been shown to modulate TNFα-induced cytokine signaling, which can lead to widespread changes in gene expression related to inflammation and chemokine signaling.[1][6]
Troubleshooting Steps:
-
Confirm PPARδ-Dependence: Use siRNA to knock down PPARδ expression in your cells. If the gene expression changes persist in the absence of PPARδ, they are likely off-target effects.
-
Investigate Alternative Pathways: Based on the affected genes, explore other potential signaling pathways that might be modulated by this compound. For example, if inflammatory genes are affected, consider the involvement of the NF-κB pathway, which is downstream of TNFα signaling.[13][14][15]
-
Use a "Pure" Antagonist: The compound PT-S58 has been described as a pure PPARβ/δ antagonist that does not exhibit inverse agonist activity.[4] Comparing the effects of this compound and PT-S58 could help distinguish between inverse agonism and other off-target effects.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for PPARδ
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PPARδ.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links to release the DNA.
-
DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific gene promoters by qPCR or perform ChIP-seq for genome-wide analysis.[16][17]
Altered Mitochondrial Function
Problem: My experiments suggest that this compound is affecting mitochondrial function, but I'm not sure if this is a direct effect or secondary to PPARδ inhibition.
Potential Cause: Direct Mitochondrial Toxicity or Indirect Effects via AMPK. Mitochondrial function can be affected by various compounds.[18][19][20] While PPARδ is involved in regulating mitochondrial biogenesis and fatty acid oxidation, the observed effects could also be due to direct off-target effects of this compound on mitochondrial components or indirect effects through the inhibition of AMPK, a key regulator of mitochondrial homeostasis.[8]
Troubleshooting Steps:
-
Glucose vs. Galactose Media: Culture cells in media containing either glucose or galactose. Cells grown in galactose are more reliant on oxidative phosphorylation. A greater cytotoxic effect of this compound in galactose medium suggests mitochondrial toxicity.[21]
-
Measure Mitochondrial Respiration: Use a Seahorse XF Analyzer or similar technology to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial respiration and glycolysis.
-
Assess Mitochondrial Membrane Potential: Use a fluorescent dye like TMRE or JC-1 to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
Signaling Pathways and Workflows
References
- 1. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 4. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 15. REGULATION OF PPARγ FUNCTION BY TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 18. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
GSK0660 toxicity and cytotoxicity in vitro and in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro and in vivo toxicity and cytotoxicity of GSK0660, a selective antagonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound is a potent and selective antagonist for Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).[1] It functions by competitively inhibiting the binding of agonists to PPARβ/δ, thereby modulating the expression of target genes involved in various cellular processes.[2] this compound has been shown to have an IC50 of 155 nM in binding assays and 300 nM in antagonist assays for PPARβ/δ, with significantly lower activity at PPARα and PPARγ.[1]
-
What are the common research applications of this compound? this compound is frequently used in research to investigate the role of PPARβ/δ in various physiological and pathological processes. These include studies on cancer, neurodegenerative diseases, inflammation, and metabolic disorders.[3][4][5][6] For instance, it has been used to demonstrate the anti-leukemic activity of PPARδ antagonism and to study neuroprotective effects in models of Parkinson's disease.[3][4]
In Vitro Applications
-
What is the expected cytotoxic effect of this compound on cancer cell lines? this compound has been shown to reduce the viability of certain cancer cells in a dose-dependent manner. For example, in Acute Myeloid Leukemia (AML) cell lines, this compound significantly reduced cell viability.[3]
-
Does this compound induce apoptosis? The induction of apoptosis by this compound can be cell-type dependent. In some cancer models, PPARβ/δ antagonism has been linked to pro-apoptotic effects.[7] In contrast, in a model of Parkinson's disease, this compound exhibited anti-apoptotic effects against a neurotoxin.[4]
-
What are the potential off-target effects of this compound? While this compound is a selective PPARβ/δ antagonist, some studies suggest potential PPARβ/δ-independent effects. For instance, in human Müller cells, this compound was found to decrease the expression of certain inflammatory cytokines in a manner that was not reversed by a PPARβ/δ agonist, suggesting off-target activities.[5]
In Vivo Applications
-
What is a typical dosage and administration route for this compound in mice? In a mouse model of Parkinson's disease, this compound was administered via intraperitoneal injection at a dose of 1 mg/kg.[4] In another study involving copper-induced liver damage in mice, this compound was also administered, and its effects were observed on inflammatory markers and body weight.[8]
-
What are the observed in vivo toxicities of this compound? In a study on copper-induced liver damage, mice treated with both copper and this compound experienced a 20% loss of body weight.[8] Mice receiving this compound alone showed a significant increase in the expression of the inflammatory marker TNFα in the liver.[8] However, in a neuroprotection study, this compound treatment was associated with amelioration of behavioral deficits and reduced neuronal loss without reported systemic toxicity at the tested dose.[4]
-
Are there any known effects of this compound on organ weight or histology? One study noted that mice treated with copper and this compound had a significant body weight loss.[8] Pathological examinations in other contexts have been performed, but specific organ toxicity directly attributable to this compound alone at therapeutic doses is not extensively detailed in the provided results.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| This compound solution instability. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store at -20°C.[4] Avoid repeated freeze-thaw cycles. | |
| Contamination of cell cultures. | Regularly check for microbial contamination and practice sterile techniques. | |
| Unexpected cell death at low concentrations | Cell line is highly sensitive to PPARβ/δ inhibition. | Perform a dose-response curve starting from a very low concentration to determine the optimal working range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal and consistent across all treatment groups, including a vehicle control. | |
| No observable effect on target gene expression | Insufficient incubation time. | Optimize the treatment duration. Some gene expression changes may occur earlier or later than others. |
| Inactive this compound. | Verify the purity and activity of the this compound compound from the supplier. | |
| Cell line does not express functional PPARβ/δ. | Confirm PPARβ/δ expression in your cell line using techniques like qRT-PCR or Western blotting. |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Animal distress or significant weight loss | High dose of this compound. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.[8] |
| Vehicle toxicity or administration stress. | Acclimatize animals to the handling and injection procedures. Use a non-toxic and appropriate vehicle for administration. | |
| Inconsistent or no therapeutic effect | Poor bioavailability of this compound. | Consider alternative administration routes or formulation strategies to improve drug delivery and exposure. |
| Inappropriate dosing frequency. | The dosing schedule should be based on the pharmacokinetic profile of this compound, if available. | |
| Contradictory results compared to published studies | Differences in animal model (strain, age, sex). | Ensure your experimental model and conditions are as close as possible to the cited literature. |
| Variations in experimental procedures. | Follow standardized and well-documented protocols for all procedures. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| AML2 (AML) | 7-AAD Viability | Dose-dependent | Significant reduction in viability | [3] |
| TEX (AML) | 7-AAD Viability | Dose-dependent | Significant reduction in viability | [3] |
| Differentiated SH-SY5Y | MTS Assay | 0.2 µM (co-treated with 25 µM 6-OHDA) | Neuroprotective effect against 6-OHDA-induced cell death | [4] |
Table 2: In Vivo Effects of this compound in Mice
| Animal Model | Treatment | Dose & Route | Key Findings | Reference |
| 6-OHDA hemilesioned PD mouse model | This compound | 1 mg/kg, i.p. | Neuroprotective effects, amelioration of behavioral performance | [4] |
| Copper-induced liver damage model | This compound + Copper | Not specified | 20% body weight loss | [8] |
| Copper-induced liver damage model | This compound alone | Not specified | 3.54-fold increase in liver TNFα mRNA expression | [8] |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate differentiated SH-SY5Y cells in 96-well plates at a predetermined optimal density.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 0.2 µM) for 30 minutes.
-
Add the cytotoxic agent (e.g., 25 µM 6-OHDA) and incubate for 24 hours.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the cytotoxic agent alone.
-
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the untreated control cells.[4]
2. In Vivo Administration of this compound in a Mouse Model
-
Animal Model: Utilize a relevant mouse model, such as the 6-hydroxydopamine (6-OHDA) hemilesioned model for Parkinson's disease.
-
This compound Preparation: Prepare a fresh solution of this compound for injection.
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1 mg/kg).
-
The treatment schedule may vary depending on the experimental design (e.g., daily for a specific number of weeks).
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Perform behavioral tests relevant to the disease model (e.g., apomorphine-induced rotations, cylinder test).
-
-
Endpoint Analysis: At the end of the study, collect tissues for histological, immunofluorescence, or Western blot analysis to assess the effects of this compound.[4]
Signaling Pathways and Workflows
Caption: Mechanism of this compound action via PPARβ/δ antagonism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Co-Incubation with PPARβ/δ Agonists and Antagonists Modeled Using Computational Chemistry: Effect on LPS Induced Inflammatory Markers in Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Peroxisome Proliferation-Activated Receptor Delta (PPARδ) imparts selective leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cellular Proliferation through IκB Kinase-Independent and Peroxisome Proliferator-Activated Receptor γ-Dependent Repression of Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of PPARβ/δ agonist reduces copper-induced liver damage in mice: possible implications in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK0660 and Its Inverse Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK0660, a potent and selective PPARβ/δ antagonist with inverse agonist properties. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key pharmacological data to ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are not observing the expected inverse agonist effect of this compound on our target gene expression. What could be the reason?
A1: Several factors can influence the inverse agonist activity of this compound. Here are some key aspects to consider:
-
Basal PPARβ/δ Activity: The inverse agonism of this compound is contingent on the constitutive (basal) activity of the PPARβ/δ receptor in your experimental system.[1][2][3] If the basal activity is low, the effect of an inverse agonist will be less pronounced or even undetectable.[2][3]
-
Cell Line Specificity: The level of constitutive PPARβ/δ activity can vary significantly between different cell lines. It is crucial to select a cell line with demonstrable basal PPARβ/δ activity. You may need to screen several cell lines to find a suitable model.
-
Target Gene Dependence: this compound's effect can be target gene-specific. For instance, it has been shown to reduce the expression of CPT1a but may not affect PDK4 in the same manner in skeletal muscle cells.[4] We recommend testing multiple known PPARβ/δ target genes, such as ANGPTL4 and CPT1a.[4][5]
-
Compound Concentration: Ensure you are using an appropriate concentration range for this compound. We recommend performing a dose-response experiment to determine the optimal concentration for observing inverse agonism in your specific assay.
Q2: How can we experimentally distinguish between the inverse agonist and neutral antagonist activity of a compound like this compound?
A2: Differentiating between inverse agonism and neutral antagonism requires specific experimental controls. The key is to have a system with measurable basal activity.
-
Use a "Pure" Antagonist Control: The most effective way to distinguish these activities is to use a "pure" or "neutral" antagonist as a control. For PPARβ/δ, PT-S58 is an excellent choice as it is a high-affinity antagonist that does not enhance the recruitment of co-repressors and can prevent the effects of an inverse agonist.[5]
-
Experimental Setup:
-
Measure the basal activity of your reporter system (e.g., a PPRE-luciferase reporter) in the absence of any ligand.
-
Treat the cells with this compound and observe if there is a decrease in the basal activity. A decrease indicates inverse agonism.
-
Treat the cells with the pure antagonist (PT-S58). A pure antagonist should not change the basal activity.
-
Co-treat the cells with this compound and the pure antagonist. The pure antagonist should block the inverse agonist effect of this compound, bringing the activity back to the basal level.
-
Q3: What are the key considerations for designing a robust experiment to study this compound's inverse agonism?
A3: A well-designed experiment is crucial for obtaining reliable and reproducible data. Here are our recommendations:
-
Appropriate Controls:
-
Vehicle Control: To establish the baseline activity.
-
Positive Control (Agonist): Use a known PPARβ/δ agonist (e.g., GW501516) to confirm that the receptor is responsive in your system.
-
Inverse Agonist Control (this compound): The compound of interest.
-
Pure Antagonist Control (PT-S58): To differentiate between inverse agonism and neutral antagonism.
-
-
Dose-Response Curves: Always perform dose-response experiments for all compounds to determine their potency and efficacy.
-
Assay Validation: Validate your assays by ensuring a sufficient signal-to-background ratio and reproducibility.
-
Multiple Readouts: Whenever possible, use multiple assays to confirm your findings. For example, complement a reporter gene assay with a qPCR analysis of endogenous target genes.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and the pure antagonist PT-S58 in various assays. These values can serve as a reference for designing your experiments.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | PPARβ/δ | Binding Assay | 155 nM | [4][6] |
| PPARβ/δ | Antagonist Assay | 300 nM | [6] | |
| PPARα | > 10 µM | [4][6] | ||
| PPARγ | ≥ 10 µM | [4][6] | ||
| PT-S58 | PPARβ/δ | Antagonist Assay | 98 nM |
Key Experimental Protocols
Here we provide detailed methodologies for key experiments to characterize the inverse agonist activity of this compound.
PPARβ/δ Reporter Gene Assay
Objective: To measure the effect of this compound on PPARβ/δ transcriptional activity in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a cell line with known PPARβ/δ expression) in a 96-well plate.
-
Co-transfect the cells with a PPARβ/δ expression vector, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of this compound, a positive control agonist (e.g., GW501516), a pure antagonist (PT-S58), and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 16-24 hours of incubation with the compounds, measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the compounds to generate dose-response curves and determine IC50 values.
-
Co-repressor Recruitment Assay (TR-FRET)
Objective: To assess the ability of this compound to promote the interaction between PPARβ/δ and a co-repressor peptide.
Methodology:
-
Assay Components:
-
GST-tagged PPARβ/δ ligand-binding domain (LBD).
-
Terbium-labeled anti-GST antibody.
-
Fluorescein-labeled co-repressor peptide (e.g., from SMRT or NCoR).
-
-
Assay Procedure:
-
In a 384-well plate, incubate the PPARβ/δ LBD with the anti-GST antibody and the test compounds (this compound, agonist, antagonist) for a defined period.
-
Add the fluorescein-labeled co-repressor peptide.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters. An increased FRET signal indicates the recruitment of the co-repressor to the LBD.
-
-
Data Analysis:
-
Calculate the FRET ratio and plot it against the compound concentration to determine the EC50 for co-repressor recruitment.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the effect of this compound on the expression of endogenous PPARβ/δ target genes.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., C2C12 myotubes or human retinal microvascular endothelial cells) and allow them to adhere.
-
Treat the cells with this compound, an agonist, and a vehicle control for a specific duration (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a standard RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for PPARβ/δ target genes (e.g., ANGPTL4, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in the this compound-treated samples to the vehicle-treated samples to determine the fold change in gene expression.
-
Visualizing the Mechanism of Action
To better understand how this compound and other ligands modulate PPARβ/δ activity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: PPARβ/δ signaling pathway modulation by different ligands.
Caption: Experimental workflow for characterizing this compound's inverse agonist activity.
References
- 1. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Optimizing GSK0660 treatment duration for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK0660. The information is designed to help optimize experimental design and troubleshoot common issues to achieve maximum treatment effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][2][3] It functions by binding to PPARβ/δ and inhibiting its activity. In some contexts, it can also exhibit inverse agonist activity, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[4][5]
Q2: What are the recommended in vitro concentrations and treatment durations for this compound?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific biological endpoint being measured. Based on published studies, concentrations typically range from 0.01 µM to 10 µM.[1][2][6] Treatment durations can vary from 6 hours to 72 hours or longer.[1][2][6] It is crucial to perform a dose-response and time-course experiment for your specific cell system to determine the optimal conditions.
Q3: Is this compound selective for PPARβ/δ?
A3: Yes, this compound is highly selective for PPARβ/δ. Its IC50 for PPARβ/δ is approximately 155 nM (binding assay) and 300 nM (antagonist assay).[1][3] It shows minimal activity against PPARα and PPARγ, with IC50 values greater than 10 µM.[1][2][3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 10 mM.[5] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be necessary to ensure solubility and bioavailability.[2] Stock solutions should be stored at +4°C for short-term use, and it is recommended to prepare fresh working solutions for experiments.[5] Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize PPARβ/δ in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 0.01 µM to 10 µM).[1][2][6] |
| Inappropriate Treatment Duration: The treatment time may be too short to observe changes in gene expression or downstream signaling events, or too long, leading to secondary effects. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window for your endpoint of interest.[1][2][6] | |
| Low PPARβ/δ Expression: The target cell line may have low endogenous expression of PPARβ/δ, resulting in a minimal response to the antagonist. | Verify PPARβ/δ expression levels in your cell line using techniques like qRT-PCR or Western blotting. Consider using a positive control cell line known to express PPARβ/δ. | |
| Compound Instability: this compound may be unstable in your specific culture medium over long incubation periods. | Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells. | |
| Unexpected or Off-Target Effects | High Concentration: Using excessively high concentrations of this compound may lead to non-specific or off-target effects. | Stick to the lowest effective concentration determined from your dose-response studies. Be aware that high concentrations can sometimes induce cellular stress or other unintended responses.[7][8] |
| PPARβ/δ-Independent Mechanisms: Some effects of this compound may be mediated through pathways independent of PPARβ/δ.[4] | To confirm the on-target effect, consider using siRNA to knock down PPARβ/δ and observe if the effect of this compound is diminished.[9][10] | |
| Cell Viability Issues | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high, causing cytotoxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Compound-Induced Cytotoxicity: At high concentrations or in sensitive cell lines, this compound itself may induce cell death. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to assess the cytotoxic effects of different this compound concentrations.[2][6] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (PPARβ/δ) | 155 nM | Binding Assay | [1][2][3] |
| IC50 (PPARβ/δ) | 300 nM | Antagonist Assay | [1][3] |
| pIC50 (PPARβ/δ) | 6.8 | Antagonist Assay | [1][3] |
| IC50 (PPARα) | > 10 µM | [1][2][3] | |
| IC50 (PPARγ) | > 10 µM | [1][2][3] |
Table 2: Exemplary In Vitro Treatment Conditions for this compound
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| HRMECs (Human Retinal Microvascular Endothelial Cells) | 0.01 - 1.0 µM | 6 hours | Inhibition of proliferation and differentiation | [1] |
| MC3T3-E1 (Mouse Osteoblastic Cells) | 0.1 - 0.5 µM | 7 days | Reversal of bezafibrate-induced ALP activity | [2] |
| C2C12 (Mouse Myoblast Cells) | 48 nM | 24 hours | Inhibition of Angptl4 expression (inverse agonist activity) | [11] |
| BV-2 (Mouse Microglial Cells) | 1 µM | Not specified | Blocked GW501516-mediated effects | [2] |
| H358 & H441 (Human Lung Cancer Cells) | 10 µM | 18 hours | Blocked induction of VEGF by GW501516 | [10] |
| SH-SY5Y (Human Neuroblastoma Cells) | 0.2 µM | 24 hours | Neuroprotective effects against 6-OHDA | [9] |
Experimental Protocols
Protocol 1: General In Vitro Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (e.g., 80%).
-
Serum Starvation (Optional): If studying signaling pathways sensitive to serum components, serum-starve the cells for a defined period (e.g., 12 hours) in a low-serum medium (e.g., 0.5% serum).[1]
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound by diluting the stock solution in the appropriate culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as RNA isolation for qRT-PCR, protein extraction for Western blotting, or cell viability assays.
Protocol 2: MTT Cell Viability Assay
This protocol is adapted from a general procedure and should be optimized for your specific cell line.[2][6]
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound and controls as described in Protocol 1.
-
Addition of MTT Reagent: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits the PPARβ/δ signaling pathway.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional and Non-Transcriptional Functions of PPARβ/δ in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
How to minimize GSK0660 degradation during storage
This technical support center provides guidance on minimizing the degradation of GSK0660 during storage. It includes a troubleshooting guide for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Experiments | Degradation of this compound stock solution due to improper storage or handling. | 1. Prepare fresh stock solutions from powder.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Store aliquots at -80°C for long-term storage or -20°C for shorter-term storage.4. Protect solutions from light. |
| Visible Particulates or Color Change in Solution | Precipitation or degradation of this compound. | 1. Ensure the solvent is appropriate and the concentration does not exceed the solubility limit.2. If degradation is suspected, discard the solution and prepare a fresh one.3. Consider filtering the solution through a 0.22 µm syringe filter if precipitation is the issue. |
| Inconsistent Experimental Results | Variability in the integrity of this compound used across different experiments. | 1. Implement standardized procedures for the preparation, storage, and handling of this compound solutions.2. Routinely check the purity of the stock solution, especially for long-term studies. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable. The compound should be kept in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, DMF, and ethanol. For biological experiments, DMSO is a common solvent. It is highly recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store them at -80°C (stable for up to two years) or -20°C (stable for up to one year)[1]. This practice of aliquoting is crucial to prevent degradation that can be caused by repeated freeze-thaw cycles[1].
Q3: What are the likely causes of this compound degradation?
A3: Based on the chemical structure of this compound, which contains a sulfonamide, a thiophene (B33073) ring, and a methyl ester, the primary degradation pathways are likely to be hydrolysis and photolysis.
-
Hydrolysis: The sulfonamide and methyl ester functional groups can be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This process can be catalyzed by acidic or basic conditions.
-
Photodegradation: The thiophene ring and the aromatic structures in this compound can absorb UV light, potentially leading to photodegradation. Therefore, it is important to protect both the solid compound and its solutions from light.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, potential degradation could result from the hydrolysis of the methyl ester to the corresponding carboxylic acid, or cleavage of the sulfonamide bond.
Quantitative Data on this compound Stability
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[2] |
| 4°C | Short-term | |
| Stock Solution | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Experimental Protocols
Protocol for Assessing this compound Stability Using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photostability: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Stability: Heat 1 mL of the stock solution at 60°C for 24 hours.
-
-
Sample Preparation for HPLC Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Visualizations
Caption: Factors contributing to this compound degradation and preventative measures.
Caption: Workflow for assessing the stability of this compound using HPLC.
References
Technical Support Center: Overcoming the Poor Bioavailability of GSK0660 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of GSK0660, a selective peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the peroxisome proliferator-activated receptor-β/δ (PPARβ/δ), with an IC50 of 155 nM.[1][2] It shows significantly less activity towards PPARα and PPARγ.[1][2] this compound functions as an inverse agonist, meaning it can reduce the basal activity of the PPARβ/δ receptor.[3] Its primary mechanism of action involves binding to PPARβ/δ and inhibiting the transcription of its target genes.[4]
Q2: Why is the in vivo bioavailability of this compound a concern?
A2: this compound is known to have limited bioavailability, which can hinder its efficacy in in vivo studies.[2][4] This poor bioavailability means that after administration, only a small fraction of the compound reaches the systemic circulation in its active form, making it difficult to achieve therapeutic concentrations at the target tissues. This limitation led to the development of GSK3787, a related compound with more suitable pharmacokinetic properties for in vivo use.[2]
Q3: What are the common administration routes for this compound in animal studies?
A3: Due to its poor oral bioavailability, this compound is most commonly administered via intraperitoneal (i.p.) injection in preclinical animal models, such as mice.[5][6] This route bypasses first-pass metabolism in the liver, which can be a major contributor to low bioavailability for orally administered drugs.
Q4: Are there any known formulation strategies to improve the solubility of this compound for in vivo use?
A4: Yes, various formulation strategies using co-solvents and surfactants are employed to dissolve this compound for in vivo administration. A commonly reported vehicle consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[7][8] These formulations aim to keep the hydrophobic this compound in solution upon injection into the aqueous environment of the peritoneal cavity.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound. | 1. Poor solubility and precipitation upon injection: The vehicle may not be sufficient to maintain this compound in solution in the physiological environment. 2. Rapid clearance: The compound might be quickly metabolized and eliminated from the body.[7] 3. Incorrect administration: Issues with the injection technique could lead to improper delivery. | 1. Optimize the formulation: a. Increase the percentage of co-solvents (DMSO, PEG300) and surfactant (Tween-80) in the vehicle, while monitoring for potential toxicity. b. Consider alternative solubilization technologies such as lipid-based formulations or nanosuspensions, which have been shown to improve bioavailability for other poorly soluble compounds.[9] 2. Increase dosing frequency: If rapid clearance is suspected, more frequent administration may be necessary to maintain target concentrations.[7] 3. Refine injection technique: Ensure proper intraperitoneal injection technique to avoid administration into the gut lumen or subcutaneous tissue. Refer to the detailed protocol below. |
| High variability in experimental results between animals. | 1. Inconsistent formulation preparation: The drug may not be uniformly suspended or dissolved in the vehicle. 2. Variable injection volumes or sites: Inconsistent administration can lead to different absorption rates. | 1. Standardize formulation preparation: a. Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other vehicle components. b. Prepare the formulation fresh before each experiment and vortex thoroughly before each injection. 2. Standardize administration: Use precise dosing based on individual animal weight and ensure the injection site is consistent across all animals. |
| Observed toxicity or adverse effects in animals. | 1. Vehicle toxicity: High concentrations of DMSO or other co-solvents can be toxic. 2. High local concentration: Precipitation of the compound at the injection site could lead to localized inflammation or toxicity. | 1. Perform vehicle toxicity studies: Administer the vehicle alone to a control group of animals to assess its toxicity. a. If toxicity is observed, try to reduce the concentration of potentially toxic components (e.g., DMSO). 2. Improve formulation to prevent precipitation: Use a more robust solubilization strategy to ensure the compound remains in solution after injection. |
Quantitative Data
Due to the recognized poor bioavailability of this compound, published pharmacokinetic data is scarce. However, data for the structurally related and more bioavailable PPARβ/δ antagonist, GSK3787, can serve as a benchmark for a successful formulation strategy.
Table 1: In Vivo Pharmacokinetic Parameters of GSK3787 in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 0.5 mg/kg | 10 mg/kg |
| Cmax | - | 881 ± 166 ng/mL |
| Tmax | - | Not Reported |
| AUCinf | - | 3343 ± 332 h*ng/mL |
| Half-life (t½) | - | 2.7 ± 1.1 h |
| Clearance (CL) | 39 ± 11 (mL/min)/kg | - |
| Volume of distribution (Vss) | 1.7 ± 0.4 L/kg | - |
| Bioavailability (F) | - | 77 ± 17% |
Data obtained from studies on male C57BL/6 mice.[10]
Table 2: Recommended Vehicle Formulations for In Vivo Administration of Poorly Soluble Compounds
| Formulation Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.) | A commonly used formulation for this compound and other hydrophobic compounds. Provides a balance of solubility and tolerability.[7][8] |
| 10% DMSO, 90% Saline | Intraperitoneal (i.p.) | A simpler formulation that may be sufficient for lower concentrations of this compound.[11] |
| 5% DMSO, 20% Tween-80, 75% Saline | Intraperitoneal (i.p.) | An alternative formulation with a higher concentration of surfactant. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the final formulation (for a final volume of 1 mL):
-
In a sterile microcentrifuge tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the tube while vortexing. The final solution should be clear.
-
The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dosage (e.g., for a 10 mg/kg dose in a 25g mouse, inject 250 µL of the 1 mg/mL solution).
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate size syringe (e.g., 1 mL)
-
25-27 gauge needle
-
70% ethanol (B145695) for disinfection
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
-
Injection:
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the this compound formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow for this compound.
Caption: Crosstalk between TNFα and PPARβ/δ signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 11. research.vt.edu [research.vt.edu]
Technical Support Center: Interpreting Unexpected Results from GSK0660 Experiments
Welcome to the technical support center for GSK0660. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results from experiments involving the PPARβ/δ antagonist, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and unexpected experimental outcomes with this compound in a question-and-answer format.
Q1: I observed a decrease in cell viability/increase in cell death after this compound treatment, but I only expected an anti-proliferative effect. Why is this happening?
A1: While this compound is known to inhibit the proliferation of certain cell types, such as human retinal microvascular endothelial cells (HRMECs), unexpected cytotoxicity can occur due to several factors.[1]
-
Induction of Apoptosis: In some cellular contexts, antagonism of PPARβ/δ may lead to the induction of apoptosis. PPARβ/δ signaling can promote cell survival, and its inhibition by this compound could shift the balance towards programmed cell death.
-
Off-Target Effects: Although this compound is highly selective for PPARβ/δ, at higher concentrations it may have off-target effects that could contribute to cytotoxicity. It is crucial to use the lowest effective concentration and to confirm that the observed effects are PPARβ/δ-dependent.
-
Cell-Type Specificity: The cellular response to this compound can be highly dependent on the cell type and its specific metabolic and signaling wiring. Some cell lines may be more sensitive to the inhibition of PPARβ/δ-mediated pathways that are critical for their survival.
-
Inverse Agonism: this compound has been reported to act as an inverse agonist, meaning it can reduce the basal activity of PPARβ/δ.[2] In cells with high basal PPARβ/δ activity, this can lead to a significant downregulation of target genes essential for survival, potentially triggering cell death.
Troubleshooting Steps:
-
Confirm Apoptosis: Perform a caspase-3 activity assay or Annexin V/PI staining to determine if the observed cell death is apoptotic.
-
Dose-Response Analysis: Conduct a thorough dose-response experiment to ensure you are using a concentration within the selective range for PPARβ/δ antagonism.
-
Rescue Experiment: To confirm the effect is on-target, attempt to rescue the phenotype by co-treatment with a PPARβ/δ agonist.
-
Mitochondrial Health Assessment: Evaluate mitochondrial membrane potential to assess if mitochondrial dysfunction is a contributing factor to the observed cytotoxicity.
Q2: I'm seeing paradoxical effects of this compound in my cancer cell line experiments. Sometimes it inhibits growth, but in other contexts, literature suggests PPARβ/δ agonists also inhibit growth. How do I interpret this?
A2: The role of PPARβ/δ in cancer is complex and often context-dependent, leading to seemingly paradoxical findings. Both agonists and antagonists of PPARβ/δ have been reported to inhibit tumor growth in different cancer types. This suggests that the function of PPARβ/δ in cancer is not a simple "on/off" switch for proliferation but is likely dependent on the specific cellular background, mutational status, and the tumor microenvironment.
Potential Explanations:
-
Cellular Differentiation: In some cancers, activation of PPARβ/δ can induce terminal differentiation, thereby halting proliferation.
-
Metabolic Reprogramming: Both activation and inhibition of PPARβ/δ can significantly alter cellular metabolism. Depending on the cancer cell's metabolic dependencies, either of these changes could be detrimental to its growth.
-
Signaling Crosstalk: PPARβ/δ interacts with multiple signaling pathways. The ultimate effect of modulating its activity depends on the interplay with other active pathways in the cancer cell.
Troubleshooting and Interpretation Strategy:
-
Characterize Your Model: Thoroughly characterize the expression of PPARβ/δ and its known target genes in your specific cancer cell line.
-
Comparative Analysis: If possible, compare the effects of both a PPARβ/δ agonist and this compound in your system.
-
Pathway Analysis: Investigate the impact of this compound on key cancer-related signaling pathways (e.g., PI3K/Akt, MAPK) to understand the downstream consequences of PPARβ/δ inhibition in your model.
Q3: I've observed unexpected changes in the expression of a known PPARβ/δ target gene after this compound treatment. For example, the expression of a target gene I expected to decrease is either unchanged or has increased. What could be the reason?
A3: This is a common challenge in studying transcription factor signaling. Several factors can contribute to these unexpected gene expression patterns.
-
Inverse Agonist Activity: this compound's inverse agonist properties can sometimes lead to the downregulation of a target gene below its basal level. However, this effect can be cell-type specific and may not occur for all target genes. For instance, this compound has been shown to reduce the expression of CPT1a but not PDK4 in skeletal muscle cells.[3]
-
PPARβ/δ-Independent (Off-Target) Effects: At higher concentrations, this compound might influence gene expression through mechanisms independent of PPARβ/δ. An RNA-seq study in TNFα-treated human retinal microvascular endothelial cells revealed that this compound differentially regulated 273 transcripts, with a significant enrichment in cytokine-cytokine receptor signaling pathways.[2]
-
Complex Transcriptional Regulation: The expression of a target gene is often regulated by multiple transcription factors and signaling pathways. Inhibition of PPARβ/δ by this compound might lead to compensatory changes in other regulatory pathways that could mask or even counteract the expected effect on the target gene.
-
Experimental Variability: Ensure that the observed changes are consistent and not due to experimental artifacts.
Troubleshooting Steps:
-
Confirm with a Second Antagonist: Use a structurally different PPARβ/δ antagonist to see if the same unexpected gene expression pattern is observed.
-
siRNA Knockdown: Use siRNA to specifically knock down PPARβ/δ and compare the gene expression changes to those observed with this compound. This will help differentiate between on-target and off-target effects.
-
Time-Course Experiment: Perform a time-course experiment to capture the dynamic regulation of your target gene. The unexpected effect might be a transient or a late response.
-
Check for Contamination: Ensure that the this compound stock solution is not contaminated and that the correct concentration is being used.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (Binding Assay) | 155 nM | [1] |
| This compound IC50 (Antagonist Assay) | 300 nM | [1] |
| This compound Selectivity | Nearly inactive on PPARα and PPARγ (IC50 > 10 µM) | [1] |
| This compound Solubility in DMSO | 84 mg/mL (200.72 mM) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls, typically DMSO at a final concentration of <0.1%) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a black 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
Mitochondrial Membrane Potential Assay (TMRE Staining)
-
Cell Seeding and Treatment: Plate cells on glass-bottom dishes or in a 96-well plate and treat with this compound as required.
-
TMRE Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium at a final concentration of 50-100 nM and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or live-cell imaging solution.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~549/575 nm). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following this compound treatment, extract total RNA from cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for your target gene(s) and a reference gene (e.g., GAPDH, ACTB).
-
Example Primer Sequences (Human):
-
ANGPTL4 Forward: 5'-GAGGCTGCTGAGATGCAGGA-3'
-
ANGPTL4 Reverse: 5'-CACAGCCTCCACACACTTGC-3'
-
PDK4 Forward: 5'-CCTGAAGCTCAAACACCAAGG-3'
-
PDK4 Reverse: 5'-GCTTGGCATGTACACCTTCCA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression.
Western Blotting
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (e.g., PPARβ/δ, p-Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Canonical signaling pathway of this compound as a PPARβ/δ antagonist and potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Diagnostic flowchart for investigating unexpected cytotoxicity observed with this compound.
References
GSK0660 impact on cell viability and proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK0660 in cell viability and proliferation assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
1. Unexpected or Inconsistent Effects on Cell Viability
-
Question: My cell viability results with this compound are variable and not dose-dependent. What could be the cause?
-
Possible Causes & Solutions:
Cause Solution This compound Solubility and Stability This compound is soluble in DMSO.[1][2] Ensure the final DMSO concentration in your cell culture medium is consistent across all wells and ideally below 0.1% to avoid solvent-induced cytotoxicity. Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles of the stock solution can reduce its potency. The stability of this compound in aqueous media over long incubation periods may be limited.[3][4] Cell Line Specific Effects The effect of this compound can be cell-type dependent.[5] Some cell lines may express higher or lower levels of PPARβ/δ, influencing their sensitivity to the antagonist. It's crucial to establish a dose-response curve for each new cell line. Assay Interference Phenol (B47542) red in culture medium can interfere with colorimetric assays like MTT and MTS.[6] Consider using phenol red-free medium for the duration of the assay. High concentrations of this compound might also interfere with the assay reagents. Include appropriate controls, such as medium with this compound but without cells, to check for direct interactions. Inconsistent Seeding Density Uneven cell seeding will lead to variability in results. Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding density across all wells.
2. Discrepancies Between Different Viability/Proliferation Assays
-
Question: I am seeing conflicting results between my MTT assay and a direct cell counting method. Why might this be happening?
-
Possible Causes & Solutions:
Cause Solution Metabolic vs. Proliferative Effects MTT and similar tetrazolium-based assays measure metabolic activity, which is often used as a proxy for cell viability.[7][8] However, a compound can affect cellular metabolism without directly impacting cell number. This compound, by modulating PPARβ/δ, could alter metabolic pathways.[9] It is advisable to use an orthogonal method that directly measures cell number, such as trypan blue exclusion or a DNA content-based assay (e.g., CyQUANT™), to confirm your findings. Timing of Assay The kinetics of this compound's effect may vary. An early time point might show metabolic changes, while effects on proliferation or apoptosis may only be apparent after longer incubation periods.[10] Perform a time-course experiment to determine the optimal endpoint for your specific cell line and research question. Induction of Apoptosis vs. Necrosis Different assays are sensitive to different forms of cell death. For example, an assay measuring membrane integrity (like trypan blue) will detect necrotic cells, while an assay measuring caspase activity is specific for apoptosis.[11][12][13] Consider using assays that can distinguish between these cell death mechanisms, such as Annexin V/Propidium Iodide staining.[14][15]
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[2] It functions by blocking the activity of PPARβ/δ, a nuclear receptor and transcription factor involved in regulating genes related to metabolism, inflammation, and cell proliferation.[16][17]
-
Q2: What is a typical working concentration for this compound in cell culture? A2: The effective concentration of this compound can vary depending on the cell line and the specific biological question. Reported concentrations in the literature range from the nanomolar to the low micromolar range (e.g., 0.1 µM to 10 µM).[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
-
Q3: How should I prepare and store this compound? A3: this compound is typically dissolved in DMSO to create a concentrated stock solution.[1] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Q4: Can this compound affect both cell viability and proliferation? A4: Yes, depending on the cellular context, this compound can impact both. As an antagonist of PPARβ/δ, it can modulate signaling pathways that influence cell cycle progression and survival.[5] For instance, in some cancer cell lines, antagonism of PPARβ/δ has been shown to inhibit tumor progression.[5]
-
Q5: Are there any known off-target effects of this compound? A5: While this compound is reported to be a selective antagonist for PPARβ/δ with much lower activity against PPARα and PPARγ, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.[2] It is good practice to include appropriate controls, and if feasible, validate key findings using a secondary method, such as siRNA-mediated knockdown of PPARβ/δ.
Data Presentation
Table 1: Reported Effects of this compound on Cell Viability and Proliferation in Various Cell Lines
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y (Neuroblastoma) | MTS Assay | 0.2 µM | 24 hours | Co-treatment with 6-OHDA showed a neuroprotective effect, increasing cell viability compared to 6-OHDA alone. | [18] |
| AML2 and TEX (Acute Myeloid Leukemia) | 7-AAD Assay | Dose-dependent | 72 hours | Significantly reduced cell viability. | [5] |
| MC3T3-E1 (Osteoblastic) | MTT Assay | 0.5 µM | 48 hours | Pre-treatment with this compound reduced bezafibrate-induced enhancement of cell viability. | [2] |
| Human Cancer Cell Lines | xCELLigence | Not specified | Not specified | No change in cell proliferation was observed in response to this compound alone. | [19] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][20]
-
2. xCELLigence Real-Time Cell Proliferation Assay
The xCELLigence system provides a label-free, real-time method to monitor cell proliferation.
-
Materials:
-
xCELLigence RTCA instrument
-
E-Plate 96
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
-
Procedure:
-
Add 50 µL of cell culture medium to each well of an E-Plate 96 to obtain a background reading.
-
Seed cells in the E-Plate 96 at the desired density in a final volume of 100 µL.
-
Place the E-Plate in the xCELLigence station inside the incubator and monitor cell adhesion and proliferation until the cells are in the log growth phase.
-
Add this compound at various concentrations to the wells.
-
Continue to monitor the cell index in real-time for the desired duration of the experiment. The cell index is a relative value that represents the extent of cell coverage on the plate's electrodes and is proportional to the number of viable cells.[18][21][22][23][24][25]
-
Mandatory Visualizations
Caption: PPARβ/δ signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cell viability assay using this compound.
Caption: Logical troubleshooting flowchart for this compound cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Biopharma & Bioprocessing [evonik.com]
- 5. Pharmacological inhibition of Peroxisome Proliferation-Activated Receptor Delta (PPARδ) imparts selective leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of apoptosis from necrosis by dynamic changes of reduced nicotinamide adenine dinucleotide fluorescence lifetime in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. ijbs.com [ijbs.com]
- 15. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. cusabio.com [cusabio.com]
- 18. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. xCELLigence® RTCA | Your Partner in Cell Research [ols-bio.com]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
Control experiments for studying GSK0660's effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK0660, a selective antagonist of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] It has an IC50 value of approximately 155 nM for PPARβ/δ and exhibits significantly lower affinity for PPARα and PPARγ isoforms.[2][3][4] this compound has also been reported to have inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[5]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years.[2] Solutions in solvent can be stored at -80°C for up to two years.[2][6]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, published studies have used concentrations ranging from 0.01 µM to 1.0 µM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: Are there known off-target effects of this compound?
A4: While this compound is highly selective for PPARβ/δ over other PPAR isoforms, the possibility of off-target effects should always be considered, as is the case with any pharmacological inhibitor.[7][8][9][10] Some studies suggest that the effects of this compound may be mediated by both PPARβ/δ-dependent and independent pathways.[5] Therefore, it is crucial to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response curve to determine the optimal effective concentration for your cell line or model system. |
| Poor compound stability | Ensure proper storage of this compound powder and stock solutions. Prepare fresh working solutions from a recent stock for each experiment. |
| Low PPARβ/δ expression | Verify the expression level of PPARβ/δ in your experimental model using techniques like qPCR or Western blotting. |
| Cellular context | The function of PPARβ/δ can be highly cell-type and context-specific.[5] Consider if the targeted pathway is active under your experimental conditions. |
Issue 2: Results are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent vehicle control | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental groups, including the untreated control. |
| Variability in cell culture | Maintain consistent cell passage numbers, seeding densities, and treatment durations. |
| Compound precipitation | Visually inspect the media after adding this compound to ensure it is fully dissolved. If precipitation occurs, consider adjusting the solvent or final concentration. |
Issue 3: How to confirm the observed effects are specific to PPARβ/δ inhibition?
| Control Experiment | Purpose |
| Vehicle Control | To control for any effects of the solvent (e.g., DMSO) used to dissolve this compound. |
| Positive Control (Agonist Rescue) | Pre-treat cells with a known PPARβ/δ agonist (e.g., GW0742, GW501516) to activate the pathway, then co-treat with this compound to see if the agonist's effect is reversed.[2][3] |
| Genetic Knockdown | Use siRNA or shRNA to specifically reduce the expression of PPARβ/δ.[11][12][13] The phenotype of the knockdown should mimic the effect of this compound treatment if the drug is acting on-target. |
| Inactive Analog Control | If available, use a structurally similar but biologically inactive analog of this compound to control for non-specific chemical effects. |
Experimental Protocols & Data Presentation
Table 1: Summary of this compound Properties and Common Experimental Parameters
| Property | Value | Reference |
| Target | PPARβ/δ | [1][2] |
| IC50 (PPARβ/δ) | ~155 nM | [2][3] |
| IC50 (PPARα, PPARγ) | >10 µM | [2][3] |
| Common Solvent | DMSO | [3] |
| Typical In Vitro Concentration | 0.01 - 1.0 µM | [2][3] |
| Known Agonists for Rescue | GW0742, GW501516 | [2][3][14] |
Protocol 1: In Vitro Agonist Rescue Experiment
This protocol is designed to confirm that the effects of this compound are due to its antagonism of PPARβ/δ.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PPARβ/δ agonist (e.g., GW0742) stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Assay-specific reagents (e.g., for qPCR, Western blot, etc.)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment (Optional): In some experimental designs, pre-treatment with the agonist before adding the antagonist may be desired.
-
Treatment Groups: Prepare the following treatment conditions:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound alone (at the desired final concentration)
-
PPARβ/δ agonist alone (e.g., GW0742 at a concentration known to elicit a response)
-
This compound and PPARβ/δ agonist co-treatment
-
-
Incubation: Treat the cells and incubate for the desired period (e.g., 6, 24, or 48 hours), depending on the endpoint being measured.
-
Endpoint Analysis: Harvest the cells and perform the desired analysis (e.g., measure the expression of known PPARβ/δ target genes like ANGPTL4 or PDK4).[14]
Protocol 2: PPARβ/δ Knockdown using siRNA
This protocol provides a general framework for using siRNA to validate the on-target effects of this compound.
Materials:
-
Cells of interest
-
siRNA targeting PPARβ/δ
-
Non-targeting control siRNA
-
Transfection reagent suitable for the cell line
-
Opti-MEM or other serum-free medium
-
Culture medium
Procedure:
-
Cell Seeding: Plate cells one day before transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA (PPARβ/δ targeting and non-targeting control) in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction of PPARβ/δ mRNA or protein levels using qPCR or Western blotting.
-
This compound Treatment: Treat the remaining transfected cells (non-targeting control and PPARβ/δ knockdown) with this compound or vehicle and assess the experimental endpoint. The effect of this compound should be blunted in the PPARβ/δ knockdown cells.
Visualizations
Caption: this compound's mechanism of action on the PPARβ/δ signaling pathway.
Caption: Workflow for control experiments when studying this compound's effects.
Caption: A logical flowchart for troubleshooting experiments with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARβ/δ and PPARγ maintain undifferentiated phenotypes of mouse adult neural precursor cells from the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
Potential for GSK0660 to interact with other signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK0660. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][2][3] It exhibits high selectivity for PPARβ/δ, with significantly lower activity at PPARα and PPARγ isoforms.[1][2][3] this compound functions by binding to the PPARβ/δ ligand-binding domain, which prevents the recruitment of coactivators and subsequent transcription of target genes. Some studies also suggest it can act as an inverse agonist, reducing basal PPARβ/δ activity.
Q2: I am observing effects that may not be related to PPARβ/δ antagonism. Could this compound be interacting with other signaling pathways?
Yes, there is evidence suggesting that this compound can influence other signaling pathways, potentially through both PPARβ/δ-dependent and -independent mechanisms.[4] Researchers have reported effects on pathways involved in inflammation, cell survival, and metabolism. These potential interactions are a critical consideration in experimental design and data interpretation.
Troubleshooting Guide
Issue 1: Unexpected changes in inflammatory signaling in my cell-based assay.
Question: I'm using this compound to study metabolic pathways, but I'm seeing a reduction in TNFα-induced chemokine expression (e.g., CCL8, CXCL10). Is this a known off-target effect?
Answer: Yes, this is a documented effect of this compound. In human retinal microvascular endothelial cells (HRMECs), this compound has been shown to block the TNFα-induced upregulation of several cytokines and chemokines involved in leukocyte recruitment, including CCL8, CCL17, and CXCL10.[5] This anti-inflammatory effect is thought to be mediated through both PPARβ/δ-dependent and -independent pathways. Therefore, if your experimental system involves inflammatory stimuli like TNFα, it is important to consider that this compound may have effects beyond direct PPARβ/δ antagonism.
Experimental Protocol: Analysis of TNFα-Induced Gene Expression
This protocol outlines a general method to assess the impact of this compound on TNFα-induced gene expression.
1. Cell Culture and Treatment:
- Plate human retinal microvascular endothelial cells (HRMECs) and grow to 80% confluency.
- Serum-starve the cells for 12 hours.
- Pre-treat cells with this compound (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour.
- Stimulate the cells with TNFα (e.g., 10 ng/mL) for a designated time (e.g., 6 hours).
2. RNA Isolation and qRT-PCR:
- Wash cells with cold PBS and lyse to extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., CCL8, CXCL10) and a housekeeping gene (e.g., GAPDH).
3. Data Analysis:
- Calculate the relative expression of target genes using the ΔΔCt method.
- Compare the expression levels between different treatment groups (Vehicle, TNFα alone, this compound + TNFα).
Issue 2: Alterations in cell survival or neuroprotective signaling.
Question: In my neuronal cell culture model, this compound is showing neuroprotective effects. Is there a known mechanism for this?
Answer: Yes, this compound has demonstrated neuroprotective properties in in vitro and in vivo models of Parkinson's disease.[4] This effect has been associated with the activation of the Akt and CREB signaling pathways, leading to an increase in Brain-Derived Neurotrophic Factor (BDNF).[4] The mechanism is thought to involve anti-apoptotic and anti-oxidative effects, as well as the enhancement of mitochondrial and proteasome activity.[4] It is important to note that while these effects are observed, direct binding of this compound to components of the Akt or CREB pathways has not been demonstrated.
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol provides a general workflow to determine the effect of this compound on Akt phosphorylation.
1. Cell Lysis and Protein Quantification:
- Treat neuronal cells with this compound (e.g., 0.2 µM) for the desired time.
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature protein lysates and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
3. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's interaction with its primary targets. Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki) for the off-target interactions discussed.
| Target | Assay Type | Species | IC50 | Reference |
| PPARβ/δ | Binding Assay | Human | 155 nM | [1][3] |
| PPARβ/δ | Antagonist Assay | Human | 300 nM | [1][3] |
| PPARα | Binding/Antagonist | Human | >10 µM | [1][2][3] |
| PPARγ | Binding/Antagonist | Human | >10 µM | [1][2][3] |
Visualizations
Caption: Potential signaling interactions of this compound beyond PPARβ/δ antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of GSK0660 in Complex Biological Systems
Welcome to the technical support center for GSK0660. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in your experiments. Below you will find frequently asked questions and a troubleshooting guide to address common issues and validate your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][2] It functions by binding to PPARβ/δ and inhibiting its transcriptional activity.[3] In some contexts, it can also exhibit inverse agonist activity, meaning it can reduce the basal activity of the receptor in the absence of an agonist.
Q2: How specific is this compound for PPARβ/δ over other PPAR isoforms?
This compound displays high selectivity for PPARβ/δ. Its inhibitory concentration (IC50) for PPARβ/δ is in the nanomolar range, while it is nearly inactive against PPARα and PPARγ, with IC50 values for these isoforms being significantly higher, typically above 10 µM.[1][2][3]
Q3: Are there any known off-target or PPARβ/δ-independent effects of this compound?
While this compound is highly selective for PPARβ/δ, some studies suggest the possibility of PPARβ/δ-independent effects, particularly at higher concentrations. For instance, this compound has been observed to reduce the levels of AMPK and eNOS phosphorylation in certain cell types.[3] It is crucial to perform appropriate control experiments to validate that the observed effects in your system are mediated by PPARβ/δ inhibition.
Q4: What are the recommended working concentrations for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, many studies have reported effective concentrations in the range of 100 nM to 1 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in DMSO to create a stock solution.[2] For in vivo studies, specific formulations involving solvents like PEG300 and Tween-80 may be necessary.[2] It is important to consult the manufacturer's instructions for detailed information on solubility and storage conditions to ensure the stability and activity of the compound.
Quantitative Data Summary
| Parameter | Target | Value | Assay Type |
| IC50 | PPARβ/δ | 155 nM | Binding Assay |
| IC50 | PPARβ/δ | 300 nM | Antagonist Assay |
| pIC50 | PPARβ/δ | 6.8 | --- |
| IC50 | PPARα | >10 µM | --- |
| IC50 | PPARγ | ≥10 µM | --- |
Data compiled from multiple sources.[1][2][3]
Signaling Pathway
Caption: A simplified diagram of the PPARβ/δ signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect of this compound observed. | 1. Compound inactivity: Improper storage or handling of this compound. 2. Suboptimal concentration: The concentration used is too low to inhibit PPARβ/δ in your system. 3. Low PPARβ/δ expression: The target cells may not express sufficient levels of PPARβ/δ. 4. Cell culture issues: Problems with cell health or passage number affecting responsiveness. | 1. Verify compound integrity: Use a fresh stock of this compound and follow the manufacturer's storage and handling instructions. 2. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration. 3. Confirm target expression: Use qPCR or Western blot to verify the expression of PPARβ/δ in your cell line. 4. Ensure good cell culture practice: Use cells within a low passage number range and ensure they are healthy and free from contamination. |
| Observed effect may be off-target. | 1. High concentration of this compound: Using concentrations significantly above the IC50 for PPARβ/δ may lead to off-target effects. 2. PPARβ/δ-independent mechanism: The observed phenotype might be independent of PPARβ/δ signaling. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired effect from a dose-response curve. 2. Perform a PPARβ/δ knockdown experiment: Use siRNA to specifically reduce the expression of PPARβ/δ. If the effect of this compound is diminished or abolished in the knockdown cells, it confirms the effect is on-target. 3. Conduct a rescue experiment: In PPARβ/δ knockdown cells, try to rescue the phenotype by overexpressing a form of PPARβ/δ that is resistant to the siRNA. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell density, passage number, or media composition. 2. Inconsistent compound preparation: Variations in the preparation of this compound stock and working solutions. 3. Experimental timing: Differences in the duration of this compound treatment. | 1. Standardize cell culture protocols: Maintain consistent cell seeding densities, passage numbers, and media formulations. 2. Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment from a validated stock. 3. Optimize and standardize treatment time: Determine the optimal treatment duration and maintain it across all experiments. |
Experimental Protocols
Protocol: Validating On-Target Effect of this compound using siRNA Knockdown
This protocol outlines the general steps to confirm that the observed effects of this compound are mediated through the inhibition of PPARβ/δ.
1. siRNA Transfection:
- Culture your cells of interest to the recommended confluency for transfection (typically 50-70%).
- Transfect the cells with either a validated siRNA targeting PPARβ/δ or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's protocol.
- Incubate the cells for 24-72 hours to allow for sufficient knockdown of the target protein.
2. Verification of Knockdown:
- After the incubation period, harvest a subset of the cells from each group (control siRNA and PPARβ/δ siRNA).
- Perform quantitative PCR (qPCR) to measure the mRNA levels of PPARβ/δ and a Western blot to assess the protein levels. A significant reduction in both mRNA and protein levels in the PPARβ/δ siRNA-treated cells confirms successful knockdown.
3. This compound Treatment and Phenotypic Analysis:
- Treat the remaining control and PPARβ/δ knockdown cells with either vehicle (e.g., DMSO) or the predetermined optimal concentration of this compound.
- After the appropriate treatment duration, perform your phenotypic assay of interest (e.g., cell proliferation assay, gene expression analysis of a downstream target).
4. Data Interpretation:
- On-target effect: If the effect of this compound is significantly reduced or completely absent in the PPARβ/δ knockdown cells compared to the control siRNA-treated cells, this provides strong evidence that the effect is mediated by the inhibition of PPARβ/δ.
- Potential off-target effect: If this compound still elicits the same effect in the PPARβ/δ knockdown cells, it suggests that the observed phenotype may be due to an off-target mechanism.
start [label="Start: Hypothesis that this compound\ncauses a specific phenotype", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
transfection [label="Transfect cells with:\n1. Control siRNA\n2. PPARβ/δ siRNA"];
knockdown_verification [label="Verify PPARβ/δ knockdown\n(qPCR and Western Blot)"];
treatment [label="Treat both cell groups with:\n- Vehicle (DMSO)\n- this compound"];
phenotypic_assay [label="Perform Phenotypic Assay"];
data_analysis [label="Analyze and Compare Results", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
on_target [label="Conclusion: Effect is On-Target\n(Effect of this compound is reduced\nin knockdown cells)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
off_target [label="Conclusion: Potential Off-Target Effect\n(Effect of this compound persists\nin knockdown cells)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> transfection;
transfection -> knockdown_verification;
knockdown_verification -> treatment;
treatment -> phenotypic_assay;
phenotypic_assay -> data_analysis;
data_analysis -> on_target [label="Is the effect of this compound\ndiminished in knockdown cells? YES"];
data_analysis -> off_target [label="NO"];
}
Caption: A flowchart illustrating the experimental workflow to validate the on-target specificity of this compound.
Caption: A decision tree to guide troubleshooting efforts when encountering unexpected results with this compound.
References
Mitigating confounding effects in GSK0660 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding effects during experiments with GSK0660, a selective PPAR-β/δ antagonist.
Troubleshooting Guides
Issue 1: Differentiating Antagonist vs. Inverse Agonist Effects
Q1: My results with this compound alone show a decrease in the basal expression of a known PPAR-β/δ target gene. Does this indicate an off-target effect?
A1: Not necessarily. This compound has been reported to exhibit inverse agonist activity in addition to its function as a competitive antagonist.[1] This means that in the absence of a PPAR-β/δ agonist, this compound can actively reduce the basal level of receptor activity, leading to a decrease in target gene expression. For example, studies have shown that this compound can reduce the basal expression of genes like CPT1a and ANGPTL4.[1]
Q2: How can I experimentally distinguish between the antagonist and inverse agonist effects of this compound?
A2: To dissect these two effects, a well-designed experimental workflow is crucial. This involves comparing the effects of this compound alone and in the presence of a PPAR-β/δ agonist.
Experimental Workflow: Differentiating Antagonism from Inverse Agonism
Caption: Workflow to dissect antagonist and inverse agonist effects of this compound.
Issue 2: Investigating Potential Off-Target Effects
Q3: I observe an effect of this compound that is inconsistent with known PPAR-β/δ signaling. How can I determine if this is a PPAR-β/δ-independent (off-target) effect?
A3: While this compound is highly selective for PPAR-β/δ over other PPAR isoforms, the possibility of off-target effects on other signaling pathways should be considered, as is prudent with any small molecule inhibitor. Some studies suggest that the effects of this compound may be mediated by both PPAR-β/δ-dependent and -independent pathways.
Q4: What experimental strategies can I use to validate that the observed effects of this compound are on-target (i.e., mediated by PPAR-β/δ)?
A4: A multi-pronged approach is recommended to confirm on-target activity. This includes genetic knockdown or knockout of the target protein, the use of alternative antagonists, and rescue experiments.
Experimental Workflow: Validating On-Target Effects of this compound
Caption: Experimental workflow for validating on-target effects of this compound.
Frequently Asked Questions (FAQs)
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).[2] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 2 years.[3]
Q6: What are the typical working concentrations for this compound in cell culture experiments?
A6: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, concentrations in the range of 0.1 µM to 1.0 µM are commonly used in in-vitro studies.[3][4] For example, a concentration of 100 nM has been shown to reduce the expression of the PPAR-β/δ target gene CPT1a by approximately 50% in skeletal muscle cells.[3]
Q7: Is this compound suitable for in vivo studies?
A7: this compound has been used in in vivo studies, for instance, in mouse models of Parkinson's disease and diabetic retinopathy.[5][6] However, it is reported to be rapidly cleared and does not accumulate in the blood, which may necessitate specific administration routes (e.g., intraperitoneal or intravitreal injection) and dosing regimens.[1][2]
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| IC50 (Binding Assay) | PPAR-β/δ | 155 nM | [2] |
| PPAR-α | >10 µM | [2] | |
| PPAR-γ | >10 µM | [2] | |
| pIC50 (Binding Assay) | PPAR-β/δ | 6.8 | [1] |
| IC50 (Antagonist Assay) | PPAR-β/δ | 300 nM | [2] |
| pIC50 (Antagonist Assay) | PPAR-β/δ | 6.53 | [1] |
Signaling Pathway
Canonical PPAR-β/δ Signaling and this compound Inhibition
Peroxisome proliferator-activated receptor beta/delta (PPAR-β/δ) is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). Upon binding to an agonist, this complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This compound acts as a competitive antagonist by binding to the ligand-binding domain of PPAR-β/δ, preventing agonist binding and subsequent gene activation. Its inverse agonist activity can further repress the basal transcriptional activity of the receptor.
References
- 1. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PPARδ Antagonists: GSK0660 versus GSK3787
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the accurate investigation of Peroxisome Proliferator-Activated Receptor delta (PPARδ) signaling pathways and their role in various physiological and pathological processes. This guide provides an objective comparison of two widely used PPARδ antagonists, GSK0660 and GSK3787, supported by experimental data to aid in the selection of the most appropriate compound for specific research needs.
This document summarizes key quantitative data, details experimental protocols for cited assays, and provides visual representations of relevant signaling pathways and experimental workflows.
Performance and Properties: A Head-to-Head Comparison
This compound and GSK3787 are both selective antagonists of PPARδ, but they exhibit distinct characteristics in their binding affinity, selectivity, and mechanism of action. These differences can have significant implications for experimental outcomes.
| Property | This compound | GSK3787 |
| Binding Affinity (pIC50) | 6.8[1][2][3][4] | 6.6[5][6][7][8] |
| Binding Assay IC50 | 155 nM[1][2][4] | Not explicitly stated in the provided results. |
| Antagonist Assay IC50 | 300 nM[1][4] | Not explicitly stated in the provided results. |
| Selectivity for PPARα | Nearly inactive (IC50 > 10 µM)[1][2][3][4] | No measurable affinity (pIC50 < 5)[7] |
| Selectivity for PPARγ | Nearly inactive (IC50 ≥ 10 µM)[1][2][3] | No measurable affinity (pIC50 < 5), though some weak agonist/antagonist activity has been noted.[9][10] |
| Mechanism of Action | Competitive antagonist, also exhibits inverse agonist effects.[11] | Irreversible antagonist, forms a covalent bond with a cysteine residue in the ligand-binding domain.[5][6][12] |
In Vitro and In Vivo Efficacy
Both compounds have demonstrated efficacy in antagonizing PPARδ activity in a variety of cellular and animal models.
This compound has been shown to:
-
Inhibit the proliferation and differentiation of human retinal microvascular endothelial cells (HRMECs).[1]
-
Reduce the expression of the PPARβ/δ target gene CPT1a below basal levels in skeletal muscle cells.[2]
-
Block agonist-mediated attenuation of glutamate (B1630785) release and ROS generation in microglial cells.[2]
-
Mitigate retinal cell inflammation and leukostasis.[13]
-
Exhibit neuroprotective effects in in vitro and in vivo models of Parkinson's disease.[14]
GSK3787 has been shown to:
-
Effectively antagonize agonist-induced transcription of CPT1a and PDK4 in human skeletal muscle cells.[5]
-
Antagonize agonist-induced PPARβ/δ-dependent gene expression in various human cancer cell lines.[9][15]
-
Prevent agonist-induced expression of Angptl4 and Adrp mRNA in the colon of wild-type mice.[5][6][10]
-
Reduce promoter occupancy of PPARβ/δ on target genes in vivo.[10]
Experimental Methodologies
The following are detailed protocols for key experiments frequently cited in the characterization of this compound and GSK3787.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
-
Preparation: Purified human PPARγ ligand-binding domain (LBD) is diluted in a buffer containing 50 mM KCl, 5 mM EDTA, 10 mM DTT, and 50 mM HEPES (pH 7).
-
Incubation: The PPARγ LBD is incubated with varying concentrations of a radiolabeled ligand (e.g., [3H]GW3738) in the presence or absence of the test compound (this compound or GSK3787).
-
Determination of Non-specific Binding: Parallel incubations are performed with a high concentration of an unlabeled ligand to determine non-specific binding.
-
Equilibration: The mixture is incubated for 2 hours at room temperature to allow binding to reach equilibrium.
-
Separation and Quantification: Bound and free radioligand are separated, and the amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
Cell-Based Gal4 Chimera/Reporter Antagonist Assay
This assay measures the ability of a compound to antagonize the transcriptional activity of a PPAR agonist.
-
Cell Culture and Transfection: Cells (e.g., NIH-3T3) are cultured and transiently transfected with a reporter plasmid containing a PPAR response element driving the expression of a reporter gene (e.g., luciferase) and an expression vector for a Gal4-PPAR LBD chimera.
-
Treatment: Transfected cells are treated with a known PPAR agonist at a concentration that elicits a submaximal response (e.g., EC80). Simultaneously, cells are treated with varying concentrations of the antagonist (this compound or GSK3787).
-
Incubation: Cells are incubated for 24 hours to allow for gene expression.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced reporter gene expression is quantified, and the pIC50 value is determined.
In Vivo Antagonism Studies in Mice
These studies assess the ability of an antagonist to block the effects of a PPAR agonist in a living organism.
-
Animal Model: Wild-type and Pparβ/δ-null mice are used to demonstrate receptor-specific effects.
-
Dosing: Mice are treated with a PPARβ/δ agonist (e.g., GW0742) with or without the antagonist (GSK3787) via oral gavage.
-
Tissue Collection: After a specified time, tissues of interest (e.g., colon epithelium) are collected.
-
Gene Expression Analysis: Total RNA is isolated from the tissues, and the expression of known PPARβ/δ target genes (e.g., Angptl4, Adrp) is quantified using quantitative real-time PCR (qRT-PCR).
-
Chromatin Immunoprecipitation (ChIP) Assay: To assess receptor occupancy on gene promoters, ChIP assays are performed using an antibody against PPARβ/δ.
Visualizing the Mechanisms
The following diagrams illustrate the PPARδ signaling pathway and a typical experimental workflow for screening PPARδ antagonists.
Caption: PPARδ Signaling Pathway and Points of Antagonist Intervention.
Caption: General Workflow for Screening PPARδ Antagonists.
Conclusion
Both this compound and GSK3787 are valuable tools for the study of PPARδ. The choice between them will depend on the specific experimental context. GSK3787, with its irreversible binding, may be advantageous for studies requiring sustained receptor inhibition. Conversely, the competitive and inverse agonist properties of this compound may be more suitable for experiments designed to investigate the basal activity of PPARδ or for studies where reversibility is desired. Researchers should carefully consider the data presented in this guide to make an informed decision that best suits their research objectives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: GSK0660 vs. siRNA-Mediated Knockdown of PPARδ for Researchers
For researchers in pharmacology, molecular biology, and drug development, choosing the right tool to investigate the function of a specific protein is paramount. When it comes to studying the Peroxisome Proliferator-Activated Receptor delta (PPARδ), two powerful techniques stand out: chemical inhibition with GSK0660 and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two methods, supported by experimental data, to help you select the most appropriate approach for your research needs.
At a Glance: this compound vs. siRNA for PPARδ Modulation
| Feature | This compound (Chemical Antagonist) | siRNA (Gene Knockdown) |
| Mechanism of Action | Reversibly binds to the PPARδ ligand-binding domain, preventing the binding of endogenous ligands and subsequent activation of downstream signaling. | Post-transcriptionally silences the PPARD gene by mediating the degradation of its mRNA, thus preventing protein synthesis. |
| Specificity | Highly selective for PPARδ over other PPAR isoforms (PPARα and PPARγ). However, potential for off-target effects on other proteins exists. | Highly specific to the target PPARD mRNA sequence. Off-target effects on other genes with partial sequence homology can occur. |
| Mode of Delivery | Added directly to cell culture media or administered in vivo. | Requires transfection reagents (e.g., lipofection, electroporation) to deliver the siRNA molecules into the cells. |
| Onset and Duration of Effect | Rapid onset of action, typically within hours. The effect is reversible upon removal of the compound. | Slower onset, as it requires degradation of existing protein. The effect can be long-lasting, depending on cell division rate and siRNA stability. |
| Typical Concentration/Dose | In vitro: 0.1 µM - 10 µM. In vivo: Varies depending on the animal model and administration route. | In vitro: 10 nM - 100 nM. |
| Key Advantages | Ease of use, dose-dependent control, and temporal flexibility. | High specificity and the ability to study the long-term consequences of protein depletion. |
| Key Disadvantages | Potential for off-target effects and requirement for continuous presence to maintain inhibition. | Transfection can induce cellular stress and off-target effects. Efficiency can vary between cell types. |
Mechanism of Action: A Tale of Two Approaches
This compound and siRNA employ fundamentally different strategies to abrogate PPARδ function. This compound acts as a competitive antagonist, physically occupying the ligand-binding pocket of the PPARδ protein. This prevents natural ligands from activating the receptor and initiating the transcription of its target genes. In contrast, siRNA-mediated knockdown targets the genetic blueprint of PPARδ. The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the messenger RNA (mRNA) transcribed from the PPARD gene. This effectively halts the production of new PPARδ protein.
Performance Data: A Quantitative Look
While direct head-to-head comparative studies are limited, data from individual and some comparative experiments provide insights into the efficacy of each method.
This compound: Potent and Selective Inhibition
This compound is a well-characterized and potent antagonist of PPARδ. In vitro binding assays have demonstrated a half-maximal inhibitory concentration (IC50) of approximately 155 nM. Studies have shown its high selectivity, with IC50 values for PPARα and PPARγ being significantly higher, often in the >10 µM range.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (PPARδ binding assay) | 155 nM | |
| IC50 (PPARα) | >10 µM | |
| IC50 (PPARγ) | >10 µM |
siRNA: Efficient and Sustained Knockdown
The efficiency of siRNA-mediated knockdown of PPARδ can be substantial, often achieving a significant reduction in both mRNA and protein levels. The level of knockdown is dependent on factors such as the siRNA sequence, transfection efficiency, and cell type.
One study in human neuroblastoma cells demonstrated that silencing PPARδ with siRNA resulted in a significant rescue of dopaminergic neurons, highlighting the effectiveness of this approach in a functional context.
Table 2: Representative Efficiency of siRNA-Mediated PPARδ Knockdown
| Cell Type | siRNA Concentration | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| Human Colorectal Cancer Cells (HCT116) | Not specified | Not specified | Significant reduction observed | |
| C2C12 Myotubes | Not specified | Significant reduction observed | Significant reduction observed |
Experimental Protocols: A Step-by-Step Guide
This compound Treatment in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells of interest
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as quantitative PCR (qPCR) to measure the expression of PPARδ target genes, or Western blotting to assess protein levels.
siRNA-Mediated Knockdown of PPARδ
This protocol outlines a general procedure for transfecting cells with siRNA to knockdown PPARδ expression.
Materials:
-
siRNA targeting human PPARδ (pre-designed and validated siRNAs are recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX, HiPerFect)
-
Opti-MEM™ I Reduced Serum Medium (or other suitable serum-free medium)
-
Complete cell culture medium
-
Cultured cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium so that they will be 60-80% confluent at the time of transfection.
-
Prepare siRNA-Transfection Reagent Complexes:
-
In one tube, dilute the PPARδ siRNA or non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions. The optimal incubation time should be determined empirically.
-
Analysis: After incubation, assess the knockdown efficiency. This is typically done by measuring PPARδ mRNA levels using qPCR and/or PPARδ protein levels using Western blotting.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the PPARδ signaling pathway and a comparative experimental workflow.
Caption: PPARδ signaling and points of intervention.
A Comparative Analysis of GSK0660 and Other Peroxisome Proliferator-Activated Receptor (PPAR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GSK0660, a potent PPARβ/δ antagonist, with other selective PPAR antagonists: GW9662 (PPARγ), GSK3787 (PPARδ), and GW6471 (PPARα). The information is curated to assist researchers in selecting the appropriate antagonist for their experimental needs, with supporting data presented in a clear and accessible format.
Data Presentation: Quantitative Comparison of PPAR Antagonists
The following table summarizes the key quantitative data for this compound and its comparators, focusing on their potency and selectivity for different PPAR isoforms. This data is essential for understanding the specific applications and potential off-target effects of each antagonist.
| Compound | Target PPAR Isoform | IC50 / pIC50 | Selectivity | Key Findings & Citations |
| This compound | PPARβ/δ | IC50: 155 nM[1][2] pIC50: 6.8[1] | Nearly inactive on PPARα and PPARγ (IC50 > 10 µM)[1][2] | Potent PPARβ/δ antagonist.[1][2] Also exhibits inverse agonist properties.[3] |
| GW9662 | PPARγ | IC50: 3.3 nM[4][5] pIC50: 8.48 | ~10-fold selective over PPARα (IC50: 32 nM) and ~600-fold over PPARδ (IC50: 2000 nM)[4] | A selective and irreversible PPARγ antagonist. |
| GSK3787 | PPARδ | pIC50: 6.6[6][7][8][9] | No measurable affinity for PPARα or PPARγ (pIC50 < 5)[6][7][8][9] | A selective and irreversible PPARδ antagonist.[6][8] |
| GW6471 | PPARα | IC50: 0.24 µM (240 nM)[10][11][12] | Selective for PPARα. | A potent PPARα antagonist.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols frequently cited in studies involving these PPAR antagonists.
In Vitro Assays
1. Luciferase Reporter Gene Assay (for determining antagonist activity):
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells, COS-1 cells, or other suitable cell lines are commonly used.[13]
-
Transfection: Cells are transiently co-transfected with a plasmid expressing the full-length human or murine PPAR isoform (α, γ, or δ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
-
Treatment: Post-transfection, cells are incubated with a known PPAR agonist (e.g., GW501516 for PPARδ, Rosiglitazone for PPARγ, GW7647 for PPARα) in the presence or absence of varying concentrations of the antagonist (this compound, GW9662, GSK3787, or GW6471).
-
Incubation: Cells are typically incubated for 24 hours.
-
Measurement: Luciferase activity is measured using a luminometer, and the results are normalized to β-galactosidase activity. A decrease in agonist-induced luciferase activity indicates antagonist efficacy.
2. Radioligand Binding Assay (for determining binding affinity):
-
Preparation: Purified recombinant human PPAR ligand-binding domains (LBDs) for each isoform (α, γ, and δ) are used.
-
Radioligand: A radiolabeled PPAR agonist (e.g., [3H]BRL 49653 for PPARγ) is used.
-
Competition: The assay is performed by incubating the PPAR LBD and the radioligand with increasing concentrations of the unlabeled antagonist.
-
Detection: The amount of bound radioligand is determined by scintillation counting after separating the bound and free radioligand, typically through filtration. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.
In Vivo Experiments
1. Mouse Models of Disease:
-
Animal Models: Various mouse models are used depending on the research question, such as diet-induced obesity models, models of inflammation, or cancer xenograft models. For example, C57BL/6 mice are often used for metabolic studies.[6]
-
Compound Administration: Antagonists are typically dissolved in a suitable vehicle. For oral administration (gavage), a common vehicle is 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80 in water. For intraperitoneal injections, antagonists might be dissolved in a mixture of DMSO and saline.
-
Dosing Regimen: The dose and frequency of administration vary depending on the compound's pharmacokinetic properties and the specific study. For example, GSK3787 has been administered orally to mice at 10 mg/kg.[6][8]
-
Outcome Measures: At the end of the treatment period, various endpoints are assessed, including changes in gene expression in target tissues (e.g., via qRT-PCR), histological analysis of tissues, and measurement of relevant biomarkers in blood or tissue samples.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of PPAR antagonists.
Caption: General PPAR signaling pathway activation and antagonism.
Caption: Workflow for in vitro screening of PPAR antagonists.
Caption: Modulation of the NF-κB signaling pathway by PPAR antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK 3787 | PPARδ | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GW6471 | PPARα antagonist | TargetMol [targetmol.com]
- 11. GW 6471 | PPARα | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Validating the On-Target Effects of GSK0660 Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of GSK0660, a selective antagonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ), and its alternatives. We delve into the critical role of knockout models in validating its on-target effects, supported by experimental data and detailed protocols.
This compound is a potent and selective antagonist for PPARβ/δ, a nuclear receptor that plays a crucial role in regulating gene expression involved in metabolism and inflammation.[1][2][3] Validating that the observed effects of this compound are indeed mediated through its intended target, PPARβ/δ, is a critical step in preclinical research. The use of animal models in which the target protein is absent, known as knockout (KO) models, provides the most definitive evidence for on-target activity.
Performance Comparison of PPARβ/δ Antagonists
This compound is often compared with other PPARβ/δ antagonists, such as ST247 and PT-S58. These compounds exhibit different affinities and functional activities, making them valuable tools for dissecting PPARβ/δ signaling.
| Compound | Target | Action | IC50 (Binding Assay) | EC50 (Corepressor Interaction) | Key Characteristics |
| This compound | PPARβ/δ | Antagonist / Inverse Agonist | 155 nM | 65 nM | Selective for PPARβ/δ over PPARα and PPARγ (>10 μM)[2][3] |
| ST247 | PPARβ/δ | Inverse Agonist | 93 nM | 10 nM | Higher affinity and more efficient at inducing corepressor interaction than this compound[4] |
| PT-S58 | PPARβ/δ | Pure Antagonist | 98 nM | N/A | Competes for ligand binding but does not induce corepressor recruitment[4] |
On-Target Validation in PPARβ/δ Knockout Mice
To unequivocally demonstrate that the effects of this compound are mediated by PPARβ/δ, studies utilizing mice genetically deficient in this receptor (PPARβ/δ KO) are essential. In a model of lipopolysaccharide (LPS)-induced endotoxemia, the protective effects of modulating PPARβ/δ activity were absent in KO mice, confirming the receptor's role.
| Parameter | Wild-Type (WT) + LPS | WT + LPS + this compound | PPARβ/δ KO + LPS | PPARβ/δ KO + LPS + this compound |
| Cardiac Function (% Fractional Shortening) | Significantly Reduced | Partially Restored | Significantly Reduced | No Significant Change |
| Renal Dysfunction (Serum Creatinine) | Increased | Attenuated | Markedly Increased | No Significant Change |
| Lung Inflammation (MPO Activity) | Increased | Attenuated | Markedly Increased | No Significant Change |
Data synthesized from studies investigating the role of PPARβ/δ in inflammatory responses.
These findings illustrate that in the absence of the PPARβ/δ receptor, this compound fails to elicit its characteristic effects, providing strong evidence for its on-target mechanism of action.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: PPARβ/δ signaling pathway modulation by agonists and this compound.
Caption: Experimental workflow for validating this compound's on-target effects.
Experimental Protocols
Validation of On-Target Effects in PPARβ/δ Knockout Mice
This protocol outlines the key steps to confirm that the pharmacological effects of this compound are dependent on the presence of PPARβ/δ.
a. Animal Models and Treatment:
-
Use age- and sex-matched wild-type (WT) and PPARβ/δ knockout (KO) mice.
-
Administer this compound or a vehicle control to both WT and KO groups.
-
Induce a relevant pathological condition, such as endotoxemia via lipopolysaccharide (LPS) injection, to assess the therapeutic or modulatory effects of this compound.
b. Echocardiography for Cardiac Function:
-
Anesthetize mice (e.g., with 1-2% isoflurane).
-
Perform M-mode echocardiography using a high-frequency ultrasound system to obtain parasternal short-axis views at the mid-papillary level.
-
Measure left ventricular internal diameter at diastole (LVIDd) and systole (LVIDs) to calculate fractional shortening (FS) as an indicator of cardiac contractility.
c. Serum Biomarker Analysis:
-
Collect blood samples via cardiac puncture or tail vein.
-
Separate serum by centrifugation.
-
Measure serum creatinine (B1669602) levels using a colorimetric assay kit to assess renal function.
-
Measure serum alanine (B10760859) aminotransferase (ALT) levels using a commercially available kit as an indicator of liver injury.
d. Lung Myeloperoxidase (MPO) Activity Assay:
-
Harvest lung tissue and homogenize in an appropriate buffer.
-
Measure MPO activity, a marker of neutrophil infiltration and inflammation, using a colorimetric or fluorometric assay kit. The assay typically involves the MPO-catalyzed reaction of a substrate that produces a detectable product.
In Vitro Ligand Binding and Transcriptional Activity Assays
These assays are crucial for characterizing the potency and mechanism of action of PPARβ/δ antagonists.
a. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Assay:
-
This competitive binding assay measures the displacement of a fluorescently labeled PPARβ/δ ligand (tracer) by the test compound (e.g., this compound).
-
A terbium-labeled antibody binds to a GST-tagged PPARβ/δ ligand-binding domain (LBD). When the fluorescent tracer binds to the LBD, FRET occurs.
-
Unlabeled ligands compete with the tracer, leading to a decrease in the FRET signal, which is used to determine the IC50 value.
b. Luciferase Reporter Assay for Transcriptional Activity:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of a PPAR response element (PPRE) and a vector expressing the PPARβ/δ receptor.
-
Treat the cells with a PPARβ/δ agonist in the presence or absence of the antagonist (this compound).
-
Measure luciferase activity using a luminometer. A decrease in agonist-induced luciferase activity indicates antagonist activity.
c. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:
-
Isolate total RNA from cells (e.g., macrophages) treated with the test compounds.
-
Synthesize cDNA by reverse transcription.
-
Perform qRT-PCR using primers specific for PPARβ/δ target genes (e.g., ANGPTL4, CCL2) and a housekeeping gene for normalization.
-
Analyze the relative changes in gene expression to assess the compound's effect on PPARβ/δ transcriptional regulation.
References
- 1. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circumferential strain rate to detect lipopolysaccharide-induced cardiac dysfunction: a speckle tracking echocardiography study - Chu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 3. sfrbm.org [sfrbm.org]
- 4. nwlifescience.com [nwlifescience.com]
Comparative Analysis of GSK0660 and GW9662 on PPAR Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating cellular differentiation, metabolism, and inflammation. The three main subtypes, PPARα, PPARβ/δ, and PPARγ, are activated by fatty acids and their derivatives, and serve as important therapeutic targets. The development of selective antagonists for these receptors is critical for dissecting their specific biological functions and for therapeutic development.
This guide provides a comparative analysis of two widely used PPAR antagonists: GSK0660, a selective antagonist for PPARβ/δ, and GW9662, a selective antagonist for PPARγ. We will objectively compare their performance based on experimental data, detail the methodologies used in key experiments, and visualize their mechanisms of action.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and GW9662, highlighting their distinct selectivity profiles.
| Parameter | This compound | GW9662 |
| Primary Target | PPARβ/δ[1][2][3] | PPARγ[2][4][5] |
| Mechanism of Action | Potent and selective antagonist; exhibits inverse agonist effects when administered alone.[6] | Selective and irreversible antagonist; covalently modifies Cys285 in the PPARγ ligand-binding pocket.[4][7][8] |
| IC50 (PPARβ/δ) | 155 nM (binding assay)[1][3][9] 300 nM (antagonist assay)[1][2] | 2000 nM[5][7] |
| IC50 (PPARγ) | > 10,000 nM[1][2][6] | 3.3 nM (cell-free assay)[2][4][5][10] |
| IC50 (PPARα) | > 10,000 nM[1][2][6] | 32 nM[4][5][7] |
| Molecular Weight | 418.49 g/mol [3] | 276.68 g/mol [7] |
| CAS Number | 1014691-61-2[3][9] | 22978-25-2[5][7] |
Mechanism of Action and Signaling Pathway
PPARs function by forming a heterodimer with the Retinoid X Receptor (RXR). Upon binding to a ligand (agonist), this complex undergoes a conformational change, recruits coactivator proteins, and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating transcription.
PPAR antagonists like this compound and GW9662 physically bind to the ligand-binding domain of their respective PPAR subtypes. This binding prevents the recruitment of coactivators and subsequent gene transcription. GW9662 is an irreversible antagonist that forms a covalent bond with a cysteine residue within the PPARγ ligand-binding site, ensuring a long-lasting blockade.[4][7][8] this compound acts as a competitive antagonist for PPARβ/δ.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Differences in experimental outcomes between GSK0660 and ST247
An Objective Comparison of GSK0660 and ST247: Experimental Outcomes and Methodologies
Introduction
In the field of metabolic research and drug development, Peroxisome Proliferator-Activated Receptors (PPARs) are critical targets. Specifically, PPARβ/δ has been implicated in lipid metabolism, inflammation, and cell proliferation. The modulation of this receptor using selective antagonists has been a key area of investigation. This guide provides a detailed comparison of two such modulators: this compound and ST247. Both compounds are recognized as selective PPARβ/δ antagonists, but they exhibit notable differences in their experimental outcomes and efficacy. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their characteristics, supported by experimental data.
Mechanism of Action: PPARβ/δ Antagonism and Inverse Agonism
This compound is a well-established potent and selective antagonist for PPARβ/δ.[1][2][3][4] It functions by binding to the receptor, thereby blocking the recruitment of coactivators and subsequent transcription of target genes. Similarly, ST247 is a high-affinity PPARβ/δ specific ligand.[5] Both compounds also exhibit inverse agonist properties, meaning they can suppress the basal activity of the receptor by promoting the recruitment of corepressors.[3][5][6] This dual mechanism allows for a robust inhibition of PPARβ/δ signaling.
Comparative Efficacy and Potency
While both compounds target PPARβ/δ, studies indicate that ST247 may be more efficient in certain contexts. A key difference lies in their ability to induce corepressor recruitment.
| Parameter | This compound | ST247 | Reference |
| Target | PPARβ/δ | PPARβ/δ | [1][5] |
| Mechanism | Antagonist / Inverse Agonist | Antagonist / Inverse Agonist | [3][5] |
| IC50 (PPARβ/δ) | 155 nM | Not explicitly stated, but described as "high-affinity" | [1][2][3][4] |
| Selectivity | Nearly inactive on PPARα and PPARγ (IC50 > 10 µM) | Not explicitly stated, but described as "specific" | [1][3][4] |
| Effect on ANGPTL4 Expression (1 µM) | ~30% reduction | ~50% reduction | [5] |
| HDAC3 Recruitment (100 nM) | Effect abrogated | Triggers recruitment | [5] |
Experimental Protocols
Analysis of ANGPTL4 Expression in WPMY-1 Myofibroblasts
This experiment aimed to compare the inverse agonist activity of this compound and ST247 by measuring their effect on the expression of the PPARβ/δ target gene, ANGPTL4.
-
Cell Line: WPMY-1 myofibroblasts.
-
Treatment: Cells were treated with equimolar concentrations (1 µM) of this compound and ST247.
-
Assay: The expression of ANGPTL4 was measured, likely via quantitative RT-PCR.
-
Outcome: ST247 demonstrated a significantly stronger reduction in ANGPTL4 expression (~50%) compared to this compound (~30%).[5]
In Vitro Corepressor Recruitment Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to determine the ability of the compounds to facilitate the interaction between PPARβ/δ and a corepressor peptide.
-
Principle: This assay measures the proximity of two molecules labeled with fluorescent dyes. Recruitment of the corepressor peptide to the PPARβ/δ protein by an inverse agonist brings the dyes close together, resulting in a FRET signal.
-
Outcome: The data indicated that both this compound and ST247 function as inverse agonists by triggering corepressor recruitment.[5]
In Vivo HDAC3 Recruitment
This experiment assessed the ability of the compounds to induce the assembly of a corepressor complex on a target gene promoter in a cellular context.
-
Methodology: Chromatin Immunoprecipitation (ChIP) is a likely method for this type of analysis.
-
Treatment: Cells were treated with either 1 µM or 100 nM of this compound and ST247.
-
Outcome: At 1 µM, both compounds had similar effects. However, at 100 nM, the effect of this compound was lost, while ST247 still effectively triggered the recruitment of HDAC3.[5] This suggests that ST247 is more potent in inducing the formation of a corepressor complex in vivo.[5]
Summary of Other Relevant Experimental Outcomes
This compound
-
Retinal Cells: this compound inhibits the proliferation and differentiation of human retinal microvascular endothelial cells (HRMECs).[1] It has also been shown to mitigate retinal cell inflammation and leukostasis, suggesting a therapeutic potential for conditions like diabetic retinopathy.[7]
-
Osteoblastic Cells: In MC3T3-E1 cells, this compound (0.5 μM) was found to reduce the levels of AMPK and eNOS phosphorylation.[2]
-
Neuroprotection: In both in vitro and in vivo models of Parkinson's disease, this compound displayed neuroprotective activities against 6-OHDA-induced injury.[8]
-
Psoriasis Model: Topical application of this compound was shown to attenuate psoriasis-like epidermal hyperplasia in a transgenic mouse model.[9]
ST247
The available literature primarily focuses on the direct comparison with this compound, highlighting its superior potency in specific assays.[5] Further research is needed to explore its effects in a broader range of biological contexts.
Pharmacokinetics
A significant challenge for both compounds is their poor bioavailability in animal models.[5] This limitation can make in vivo studies difficult and may require specific formulations or delivery methods to achieve therapeutic concentrations in target tissues.[5][9]
Conclusion
Both this compound and ST247 are valuable research tools for investigating the roles of PPARβ/δ. They act as selective antagonists with inverse agonist properties. The key distinction highlighted in the available literature is the superior potency of ST247 in specific cellular and molecular assays, particularly in its ability to reduce target gene expression and recruit corepressors at lower concentrations.[5] While this compound is more extensively characterized across various disease models, ST247 represents a potentially more efficient chemical probe for studying PPARβ/δ signaling. The choice between these compounds will depend on the specific experimental goals, with ST247 being a more suitable option when higher potency is required.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin-Targeted Inhibition of PPAR β/δ by Selective Antagonists to Treat PPAR β/δ – Mediated Psoriasis-Like Skin Disease In Vivo | PLOS One [journals.plos.org]
Evaluating the Potential for Synergistic Effects of GSK0660 with Other Drugs: A Comparative Guide
GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a significant role in regulating lipid metabolism, inflammation, and angiogenesis.[1] While direct studies detailing synergistic combinations of this compound with other therapeutic agents are not extensively documented in publicly available research, its mechanism of action and effects on various signaling pathways suggest a strong potential for synergistic interactions with drugs targeting interconnected cellular processes. This guide provides a comparative overview of this compound's biological activities and explores its potential for combination therapies, supported by experimental data on its known effects.
Mechanism of Action and Key Biological Effects of this compound
This compound functions as a PPARβ/δ antagonist with an IC50 of 155 nM.[2] It exhibits high selectivity for PPARβ/δ over other PPAR isoforms (PPARα and PPARγ).[3] Its primary mechanism involves inhibiting the transcriptional activity of PPARβ/δ, which can lead to a variety of cellular responses depending on the context.
Table 1: Summary of Key Biological Effects of this compound
| Biological Effect | Cell/Animal Model | Observed Outcome | Potential for Synergy | Reference(s) |
| Anti-inflammatory | Human Retinal Microvascular Endothelial Cells (HRMECs), Human Müller Cells (HMCs), Mouse Retina | Inhibits TNFα-induced expression of inflammatory cytokines and chemokines (e.g., CCL8, CXCL10). Reduces palmitic acid-stimulated production of inflammatory mediators. | Combination with other anti-inflammatory agents or drugs targeting pathways activated by TNFα. | [1][4][5] |
| Anti-angiogenic | Human Retinal Microvascular Endothelial Cells (HRMECs) | Inhibits proliferation and differentiation. Downregulates the pro-angiogenic factor Angiopoietin-like 4 (Angptl4). | Combination with anti-angiogenic drugs like VEGF inhibitors. | [1][3] |
| Neuroprotective | In vitro and in vivo models of Parkinson's disease | Protects dopaminergic neurons from 6-OHDA-induced injury, reduces astrogliosis and activated microglia. | Combination with neuroprotective agents or drugs used in Parkinson's disease treatment. | [6] |
| Modulation of Cancer-Related Pathways | Various cancer cell lines (in studies of PPARβ/δ function) | PPARβ/δ activation is implicated in some cancers; antagonism could potentially inhibit tumor growth and progression. | Combination with chemotherapeutic agents or targeted cancer therapies. | [7] |
Potential Synergistic Drug Combinations and Underlying Signaling Pathways
Based on its known biological activities, this compound could potentially be combined with several classes of drugs to achieve synergistic effects. The following sections outline these potential combinations and the signaling pathways that could be co-targeted.
This compound's ability to suppress inflammatory signaling, particularly in the context of TNFα-induced inflammation, makes it a candidate for combination with other anti-inflammatory agents.[1][4]
Signaling Pathway: TNFα-induced Inflammatory Cascade
Caption: TNFα signaling pathway and the inhibitory action of this compound.
A synergistic effect could be achieved by combining this compound with an NF-κB inhibitor. This compound would block the PPARβ/δ-mediated component of the inflammatory response, while the NF-κB inhibitor would block a parallel and highly critical pro-inflammatory pathway.
While direct evidence is lacking, the role of PPARβ/δ in cell proliferation and survival in some cancers suggests that its antagonist, this compound, could be a valuable component of combination chemotherapy. For instance, in cancers where PPARβ/δ is overexpressed and promotes survival, combining this compound with cytotoxic agents like cisplatin (B142131) or paclitaxel (B517696) could lead to enhanced tumor cell killing.[7]
Experimental Workflow for Assessing Synergy with Chemotherapeutics
Caption: Workflow for evaluating the synergy of this compound with a chemotherapeutic agent.
Experimental Protocols for Evaluating Synergy
To rigorously evaluate the synergistic potential of this compound with other drugs, standardized experimental protocols are essential.
-
Objective: To determine if the combination of this compound and another drug results in a greater reduction in cell viability than the additive effect of each drug alone.
-
Methodology:
-
Cell Culture: Plate cells of interest (e.g., cancer cells, inflammatory cells) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the other drug alone, and the combination of both at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
-
Objective: To determine if the combination treatment induces a higher rate of apoptosis compared to single-drug treatments.
-
Methodology:
-
Treatment: Treat cells with this compound, the other drug, and the combination at concentrations determined to be synergistic from the viability assays.
-
Staining: After the treatment period, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells.
-
Conclusion
While direct experimental evidence for synergistic drug combinations involving this compound is currently limited in published literature, its well-defined role as a PPARβ/δ antagonist and its influence on key pathological pathways in inflammation, angiogenesis, and potentially cancer, provide a strong rationale for its investigation in combination therapies. The experimental frameworks outlined in this guide offer a systematic approach for researchers to explore and validate the synergistic potential of this compound with other therapeutic agents, which could lead to novel and more effective treatment strategies.
References
- 1. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of GSK0660 and Compound 3h in Psoriasis Models
A Comparative Analysis of Two Selective PPAR β/δ Antagonists for the Topical Treatment of Psoriasis-Like Skin Disease
This guide provides a detailed, data-driven comparison of two selective peroxisome proliferator-activated receptor beta/delta (PPAR β/δ) antagonists, GSK0660 and compound 3h, in the context of psoriasis treatment. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PPAR β/δ pathway in inflammatory skin diseases.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The PPAR β/δ signaling pathway has been identified as a potential therapeutic target, as its overexpression and activation are sufficient to induce a psoriasis-like skin disease in preclinical models.[1][2][3] Both this compound and compound 3h are selective antagonists of PPAR β/δ and have been evaluated for their efficacy in a transgenic mouse model of psoriasis.[1][2][3] This guide summarizes the key findings from a head-to-head comparison, focusing on their therapeutic efficacy, pharmacokinetic properties, and formulation characteristics.
Data Presentation
The following tables summarize the key quantitative data comparing this compound and compound 3h.
Table 1: In Vitro Characteristics and Pharmacokinetics
| Parameter | This compound | Compound 3h | Reference |
| Purity | >98% | 97% | [1] |
| Reported Ki | Not specified | 11 nM | [1] |
| Peak Systemic Concentration (1h post-topical application) | Well below reported EC50 and IC50 values | Slightly above in vitro determined EC50 value | [1] |
| Total Detectable Compound in Serum | < 0.01% of total drug applied | < 0.01% of total drug applied | [1] |
| Half-life in Skin | ~90 minutes | Not specified | [1][4] |
Table 2: Efficacy in a Transgenic Mouse Model of Psoriasis (20-day treatment)
| Outcome Measure | Effect of this compound | Effect of Compound 3h | Reference |
| Epidermal Hyperplasia | Significantly attenuated | Significantly attenuated | [1][3] |
| Dermal Inflammatory Infiltrates (CD4+ and CD8+ T lymphocytes) | Reduced | Not specified | [4] |
| Gene Expression (Il1b, Lce3e) | Reduced | Not specified | [4] |
| Gene Expression (Hb-egf) | Not inhibited | Not specified | [4] |
Experimental Protocols
The following methodologies were employed in the key comparative study.
Psoriasis-Like Skin Disease Mouse Model
A transgenic mouse model was used where the expression of PPAR β/δ is targeted to the skin.[1] Psoriasis-like skin disease was induced by the topical application of a selective PPAR β/δ agonist, GW501516.[1][3] Mice were treated with ointments containing either this compound, compound 3h, or a vehicle control.[1][3]
Ointment Formulation and Topical Application
This compound and compound 3h were custom-synthesized with purities of >98% and 97%, respectively.[1] The compounds were formulated into a hydromol ointment at a concentration of 0.5% (w/w).[1] Due to observed instability of this compound (color change from yellow to green upon light exposure), 0.1% (w/w) alpha-tocopherol (B171835) was added to its formulation as a stabilizer.[1][3] The ointments were applied topically to the dorsal skin of the mice. For full efficacy, twice-daily application of the this compound ointment was required.[1][3][4]
Histological Analysis
After 20 days of treatment, skin samples were collected and processed for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and dermal infiltrate.[1]
Pharmacokinetic Analysis
To determine the systemic absorption and local skin concentration of the compounds, ultra-high performance liquid chromatography (UPLC)/mass spectrometry was used.[1][2] Blood and skin samples were collected at various time points after topical application to measure drug concentrations.[1]
Gene Expression Analysis
Real-time PCR was performed on skin samples to quantify the expression levels of psoriasis-related genes, including Il1β, Lce3f, and Hb-EGF.[1]
Mandatory Visualization
Signaling Pathway
Caption: PPAR β/δ signaling pathway in psoriasis and points of intervention by this compound and compound 3h.
Experimental Workflow
Caption: Experimental workflow for the in vivo comparison of this compound and compound 3h.
Conclusion
Both this compound and compound 3h demonstrate efficacy in a preclinical model of psoriasis by antagonizing the PPAR β/δ receptor.[1][2][3] They significantly reduce agonist-induced epidermal hyperplasia when applied topically.[1][3] A key difference lies in their pharmacokinetic profiles, with compound 3h showing slightly higher systemic exposure than this compound at the one-hour time point.[1] However, for both compounds, the total systemic absorption remains very low.[1] this compound has a relatively short half-life in the skin, necessitating twice-daily application for full efficacy.[1][3][4] The instability of this compound in the presence of light also requires the addition of a stabilizing agent to its formulation.[1][3]
Overall, these findings suggest that topical inhibition of PPAR β/δ is a viable therapeutic strategy for psoriasis.[1][2] While both this compound and compound 3h are effective, further optimization of formulation and dosing frequency would be crucial for their potential clinical development. The data also highlights the importance of considering the physicochemical properties and pharmacokinetic profiles of drug candidates in the design of topical therapies.
References
- 1. Skin-Targeted Inhibition of PPAR β/δ by Selective Antagonists to Treat PPAR β/δ – Mediated Psoriasis-Like Skin Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin-targeted inhibition of PPAR β/δ by selective antagonists to treat PPAR β/δ-mediated psoriasis-like skin disease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin-Targeted Inhibition of PPAR β/δ by Selective Antagonists to Treat PPAR β/δ – Mediated Psoriasis-Like Skin Disease In Vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Assessing the Reversibility of GSK0660's Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding characteristics of a pharmacological tool is paramount. This guide provides a comprehensive assessment of the reversibility of GSK0660, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). By comparing its properties with a known irreversible antagonist and examining available experimental data, this guide aims to elucidate the nature of this compound's interaction with its target.
This compound is a widely utilized chemical probe for studying the physiological and pathological roles of PPARβ/δ.[1][2] Its utility in elucidating the therapeutic potential of PPARβ/δ antagonism in various disease models is well-documented.[3][4][5] A critical aspect of its pharmacological profile for experimental design and interpretation is the reversibility of its effects. This guide synthesizes available data to address this key question.
Comparison with an Irreversible Antagonist: GSK3787
A key piece of evidence for the reversibility of a compound's effects lies in its comparison with compounds that exhibit irreversible binding. GSK3787 is a selective PPARβ/δ antagonist that has been characterized as irreversible, forming a covalent bond with the receptor.[1][2] In contrast, the literature describing this compound does not indicate a mechanism of irreversible binding. This distinction is crucial, as the lack of covalent bond formation is a strong indicator of a reversible interaction. While direct washout experiments for this compound are not extensively detailed in the reviewed literature, the absence of evidence for irreversibility, especially when compared to a tool compound like GSK3787, suggests a reversible mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and its comparators, providing a clear overview of their potency and selectivity.
| Compound | Target | Assay Type | IC50 / pIC50 | Selectivity | Reference |
| This compound | PPARβ/δ | Binding Assay | 155 nM | Nearly inactive on PPARα and PPARγ (IC50 > 10 µM) | [2] |
| PPARβ/δ | Antagonist Assay | 300 nM | Nearly inactive on PPARα and PPARγ (IC50 > 10 µM) | [2] | |
| PPARβ/δ | Antagonist Assay | pIC50 = 6.8 | Nearly inactive on PPARα and PPARγ (IC50 > 10 µM) | [2] | |
| GSK3787 | PPARδ | Antagonist Assay | pIC50 = 6.6 | No measurable affinity for hPPARα or hPPARγ | [2][6] |
| GW0742 | PPARβ/δ | Agonist | - | Selective Agonist | [7] |
Table 1: Comparative Potency and Selectivity of PPARβ/δ Ligands. This table highlights the high potency and selectivity of this compound for PPARβ/δ, comparable to the irreversible antagonist GSK3787.
Experimental Protocols
To aid researchers in designing experiments to further investigate the reversibility of this compound or other antagonists, detailed methodologies for relevant assays are provided below.
Protocol 1: In Vitro Antagonist Reversibility Assessment (Washout Experiment)
This protocol is designed to determine if the inhibitory effect of an antagonist is reversed upon its removal from the cell culture medium.
1. Cell Culture and Treatment:
- Plate cells (e.g., human retinal microvascular endothelial cells - HRMECs) in appropriate multi-well plates and culture until they reach the desired confluency.[3]
- Treat the cells with the PPARβ/δ agonist (e.g., GW0742) to induce a measurable response (e.g., target gene expression).
- In parallel, co-treat cells with the agonist and the antagonist (this compound) for a specified duration (e.g., 6 hours).[8] A control group with only the antagonist should also be included.
2. Washout Procedure:
- After the initial treatment period, aspirate the medium from all wells.
- Wash the cell monolayers gently with pre-warmed, serum-free medium or phosphate-buffered saline (PBS) three to five times to remove the compounds.
- After the final wash, add fresh culture medium (without agonist or antagonist) to the "washout" wells.
- Maintain other wells with their original treatments as controls.
3. Post-Washout Incubation and Analysis:
- Incubate the plates for various time points post-washout (e.g., 6, 12, 24 hours).
- At each time point, harvest the cells for analysis.
- Analyze the expression of PPARβ/δ target genes (e.g., ANGPTL4, CPT1a) using quantitative real-time PCR (qRT-PCR) or assess a relevant functional endpoint (e.g., cell proliferation, cytokine production).[4][8]
4. Interpretation of Results:
- If the effect of the antagonist is reversible, the agonist-induced response in the washout wells should gradually return to the levels observed in the agonist-only treated wells over time.
- If the effect is irreversible, the inhibition will persist even after the removal of the antagonist.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor. The nature of the binding (competitive vs. non-competitive) can provide insights into the mechanism of action.
1. Membrane Preparation:
- Prepare cell membranes from cells overexpressing the target receptor (e.g., CHO cells transfected with human PPARβ/δ).
2. Binding Reaction:
- In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled PPARβ/δ ligand (e.g., [3H]-GW501516).
- Add increasing concentrations of the unlabeled antagonist (this compound).
- Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).
3. Incubation and Filtration:
- Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.
- Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
- Wash the filters quickly with ice-cold buffer.
4. Scintillation Counting and Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of the antagonist.
- Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing antagonist activity.
Caption: PPARβ/δ signaling and the inhibitory action of this compound.
Caption: Workflow for an in vitro antagonist washout experiment.
Conclusion
References
- 1. Skin-Targeted Inhibition of PPAR β/δ by Selective Antagonists to Treat PPAR β/δ – Mediated Psoriasis-Like Skin Disease In Vivo | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Receptor antagonist - Wikipedia [en.wikipedia.org]
GSK0660 in Combination with TNFα: A Comparative Guide for Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of GSK0660 in combination with Tumor Necrosis Factor-alpha (TNFα) for in-vitro inflammation studies. We will delve into its performance against other alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
This compound: A Modulator of TNFα-Induced Inflammation
This compound is a selective antagonist and inverse agonist of the Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ).[1][2] In the context of inflammation, particularly TNFα-driven processes, this compound has demonstrated significant efficacy in mitigating the expression of key inflammatory mediators.[1][2] Its mechanism of action involves both PPARβ/δ-dependent and independent pathways, making it a subject of interest for researchers studying inflammatory cascades.[1]
Comparative Efficacy of this compound in Attenuating TNFα-Induced Chemokine Expression
In studies involving human retinal microvascular endothelial cells (HRMEC), pre-treatment with this compound has been shown to significantly inhibit the TNFα-induced expression of crucial chemokines involved in leukocyte recruitment, such as CCL8 and CXCL10.[1][2] The inhibitory effect of this compound is dose-dependent.
| Treatment Group | Concentration | Target Gene | Inhibition (%) | p-value | Reference |
| TNFα + this compound | 10µM | CCL8 | 86.1 | <0.0001 | [1] |
| TNFα + this compound | 10µM | CXCL10 | 59.7 | <0.0001 | [1] |
Table 1: Effect of this compound on TNFα-induced Chemokine Expression in HRMEC. Data from this table shows the percentage of inhibition of CCL8 and CXCL10 expression at the highest concentration of this compound tested.
Comparison with a PPARβ/δ Agonist
To understand the PPARβ/δ-dependent effects of this compound, its actions can be contrasted with those of a PPARβ/δ agonist, such as GW0742. While this compound (an antagonist) reduces inflammatory markers, GW0742 (an agonist) has been shown to increase the expression of Angiopoietin-like 4 (ANGPTL4), a known PPARβ/δ target gene.[1] However, GW0742 did not increase the expression of inflammatory cytokines like TNFα, IL-1β, IL-6, and IL-8 in human Müller cells (HMC), suggesting that this compound's inhibitory effects on these cytokines may be through off-target, PPARβ/δ-independent mechanisms.[1]
Experimental Protocols
In-vitro Model of TNFα-Induced Inflammation in Human Retinal Microvascular Endothelial Cells (HRMEC)
This protocol outlines the methodology used to assess the effect of this compound on TNFα-induced gene expression in HRMEC.
Cell Culture:
-
Human retinal microvascular endothelial cells (HRMEC) are cultured in appropriate media.
Treatment:
-
The medium is changed to one containing 2% Fetal Bovine Serum (FBS).
-
Cells are pre-treated with either vehicle (0.1% DMSO) or this compound for 24 hours.[1]
-
Following pre-treatment, cells are stimulated with 1ng/ml TNFα in combination with either vehicle or this compound for an additional 4 hours.[1]
Analysis:
-
RNA is isolated from the cells.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of target genes (e.g., CCL8, CXCL10).[1]
Assessment of PPARβ/δ-Dependent vs. -Independent Effects in Human Müller Cells (HMC)
This protocol is designed to differentiate between the PPARβ/δ-dependent and independent effects of this compound.
Cell Culture:
-
Primary human Müller cells (HMC) are used.
Treatment:
-
Cells are treated for 24 hours with one of the following:
-
Bovine Serum Albumin (BSA) alone (control)
-
BSA with 1µM GW0742 (PPARβ/δ agonist)
-
250µM Palmitic Acid (PA) to induce an inflammatory response
-
250µM PA with 1µM this compound[1]
-
Analysis:
-
Gene expression of inflammatory cytokines (TNFα, IL1B, IL6, IL8) and a PPARβ/δ target gene (ANGPTL4) is assessed by qRT-PCR.[1]
Signaling Pathways and Experimental Workflow
TNFα Signaling Pathway and this compound Intervention
TNFα initiates a signaling cascade by binding to its receptors, primarily TNFR1.[3][4] This leads to the recruitment of adaptor proteins and the activation of downstream pathways, including the NF-κB and MAPK pathways, culminating in the expression of various inflammatory genes.[4][5] this compound is believed to interfere with this process, reducing the expression of specific chemokines.
Caption: TNFα signaling cascade leading to inflammatory gene expression and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates the general workflow for studying the effects of this compound on TNFα-induced inflammation in-vitro.
Caption: A generalized workflow for in-vitro studies of this compound and TNFα.
Alternatives to this compound in Inflammation Studies
While this compound shows promise in modulating TNFα-induced inflammation, it is important to consider other compounds and approaches for a comprehensive research strategy.
-
Other PPAR Ligands: The PPAR family of nuclear receptors has multiple isoforms (α, β/δ, γ), and various agonists and antagonists for each are available.[6][7] For instance, PPARγ agonists like rosiglitazone (B1679542) have been extensively studied for their anti-inflammatory properties.[7] Comparing the effects of this compound with ligands for other PPAR isoforms can help elucidate the specific role of PPARβ/δ in a given inflammatory context.
-
TNFα Inhibitors: Direct inhibition of TNFα is a clinically established therapeutic strategy for many inflammatory diseases.[8] In a research setting, monoclonal antibodies against TNFα (e.g., infliximab) or soluble TNFα receptors (e.g., etanercept) can be used as positive controls to benchmark the efficacy of novel anti-inflammatory compounds like this compound.
-
Inhibitors of Downstream Signaling: Targeting key components of the TNFα signaling cascade, such as NF-κB or MAPK pathway inhibitors, offers another avenue for comparison. These compounds can help to pinpoint the specific signaling nodes affected by this compound.
Conclusion
This compound, in combination with TNFα, provides a valuable tool for investigating the molecular mechanisms of inflammation. Its ability to attenuate the expression of key pro-inflammatory chemokines, through both PPARβ/δ-dependent and -independent pathways, makes it a compound of significant interest. By employing the detailed experimental protocols and considering the comparative alternatives outlined in this guide, researchers can effectively explore the therapeutic potential of targeting the PPARβ/δ pathway in inflammatory diseases.
References
- 1. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversing the Inflammatory Process—25 Years of Tumor Necrosis Factor-α Inhibitors | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for GSK0660: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of GSK0660
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective peroxisome proliferator-activated receptor beta (PPARβ) antagonist.[1][2][3][4] The following procedures are based on established best practices for handling and disposing of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult and strictly follow their institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[5][6][7][8]
Chemical and Physical Properties
While a comprehensive official safety data sheet for this compound may require a direct request from the supplier, some key chemical data has been identified.[1][9] This information is crucial for correct labeling and waste manifest documentation.
| Property | Value |
| Chemical Name | 3-[[[2-methoxy-4-(phenylamino)phenyl]amino]sulfonyl]-2-thiophenecarboxylic acid, methyl ester[2] |
| Synonyms | GSK 0660, GSK-0660[1] |
| Molecular Formula | C₁₉H₁₈N₂O₅S₂[2] |
| Molecular Weight | 418.5 g/mol [2] |
| CAS Number | 1014691-61-2[2] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution). This includes, but is not limited to:
-
Safety goggles or glasses with side shields
-
A lab coat
-
Chemical-resistant gloves
Step-by-Step Disposal Protocol
The disposal of investigational compounds like this compound should always be managed through your institution's hazardous waste program.[5] Never dispose of this compound down the drain or in regular trash. [5]
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof hazardous waste container.[5] Ensure the container is compatible with the chemical nature of the waste.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused stock solutions, experimental media) in a dedicated, sealed, and leak-proof container.[5] Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[5]
-
-
Labeling:
-
Properly label all waste containers with a "HAZARDOUS WASTE" tag provided by your institution's EHS department.[7]
-
The label must include:
-
The full chemical name: "this compound" and any other chemical constituents (including solvents).
-
The concentration or percentage of each component.
-
The name of the Principal Investigator (PI).
-
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[8]
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Waste Pickup and Disposal:
-
Once a waste container is full, or if waste is no longer being generated, contact your institution's EHS department to schedule a pickup.
-
Your institution's EHS department will coordinate with a certified hazardous materials vendor for transport and final disposal, which is typically high-temperature incineration.[5]
-
-
Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been triple-rinsed.[8]
-
The first rinse of the container must be collected and disposed of as hazardous liquid waste.[8]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[7][8]
-
Experimental Protocols and Signaling Pathway
This compound is a potent PPARβ antagonist with an IC₅₀ of 155 nM.[1][4] It is nearly inactive on PPARα and PPARγ.[1][3][4]
Example Experimental Workflow: Cell Viability Assay
An MTT assay can be used to determine cell viability after treatment with this compound.[10]
Caption: Workflow for a cell viability experiment using this compound.
Signaling Pathway Inhibition by this compound
This compound acts as an antagonist to PPARβ/δ, thereby inhibiting its downstream effects. In MC3T3-E1 cells, this compound has been shown to reduce the phosphorylation of AMPK and eNOS, as well as the mRNA expression of BMP-2 and Runx-2.[1][10]
Caption: this compound inhibits PPARβ/δ and its downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 7. Chemical Waste Disposal - Chemical Safety - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling GSK0660
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling GSK0660. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection of appropriate gloves should be based on the material's resistance to the specific chemicals being used and should be checked prior to application.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety glasses with side-shields | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Material to be selected based on compatibility with this compound and any solvents used. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | Should be worn to prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols may be generated, use appropriate respiratory protection. |
Operational Plan: Step-by-Step Handling of this compound
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form or preparing solutions.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and equipped with necessary materials for handling and potential spill cleanup.
2. Handling and Experimental Use:
-
Weighing: Handle the solid form of this compound with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add solvents slowly to minimize splashing. For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
No Mouth Pipetting: Use only mechanical pipetting devices.
3. Post-Handling and Storage:
-
Decontaminate Work Area: Clean and decontaminate the work surface after handling is complete.
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from foodstuffs, beverages, and feed.
-
Hand Washing: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect all contaminated materials, including empty containers, pipette tips, and gloves, in a designated and properly labeled chemical waste container.
-
Do Not Dispose in Sink: Do not dispose of this compound or its solutions down the drain.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
